molecular formula C11H21N3O6 B1666431 Azido-PEG4-C2-acid CAS No. 1257063-35-6

Azido-PEG4-C2-acid

货号: B1666431
CAS 编号: 1257063-35-6
分子量: 291.30 g/mol
InChI 键: BODPHGOBXPGJKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG4-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODPHGOBXPGJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627911
Record name 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257063-35-6
Record name 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG4-C2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG4-C2-acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG4-C2-acid is a heterobifunctional linker extensively utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a carboxylic acid moiety, offers a versatile platform for the covalent attachment and modification of biomolecules.[1][3] The azide functionality serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and bioorthogonal ligations.[3][4] The carboxylic acid group allows for conventional amide bond formation with primary and secondary amines, a robust and well-established conjugation method.[5][6]

The hydrophilic PEG4 spacer is a critical component, imparting increased water solubility to the linker and its conjugates, which can improve the pharmacokinetic properties of therapeutic molecules and reduce non-specific binding in biological assays.[5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and its role in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following tables summarize key quantitative data for this linker.

Table 1: General Properties

PropertyValueReference(s)
Chemical Name 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[1]
Synonyms 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid[1]
CAS Number 1257063-35-6[7][8]
Molecular Formula C₁₁H₂₁N₃O₆[7][8]
Molecular Weight 291.30 g/mol [7][8]
Appearance Colorless to light orange/yellow clear liquid or solid[1][7][9]
Purity >95% (GC, HPLC)[9]
PropertyValue
Melting Point Not available
Boiling Point Not available
Density Not available

Table 3: Solubility

SolventSolubilityReference(s)
Water Soluble[3]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[6][10]
Dimethylformamide (DMF) Soluble[6][10]
Dichloromethane (DCM) Soluble[6][10]
Tetrahydrofuran (THF) Soluble[6][10]
Acetonitrile Soluble[10]
Chloroform Soluble[6]

Table 4: Spectroscopic Data (Predicted and characteristic values)

TechniqueDataReference(s)
¹H NMR Spectral data for similar compounds are available.
¹³C NMR Spectral data for similar compounds are available.[11]
Mass Spectrometry (MS) [M+H]⁺: 292.15032, [M+Na]⁺: 314.13226, [M-H]⁻: 290.13576[12]
Fourier-Transform Infrared (FTIR) Characteristic azide peak around 2100 cm⁻¹[13][14]

Chemical Structure and Reactivity

The bifunctional nature of this compound is central to its utility.

cluster_0 This compound cluster_1 Azide Group cluster_2 PEG4 Spacer cluster_3 Carboxylic Acid Group struct N₃-(CH₂CH₂O)₄-CH₂CH₂-COOH azide N₃ peg (CH₂CH₂O)₄ azide->peg Click Chemistry (CuAAC, SPAAC) acid COOH peg->acid Amide Bond Formation

Figure 1. Chemical structure and reactive groups of this compound.

The azide group is a key component for "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO), forming a stable triazole linkage.[3][4] The carboxylic acid moiety can be activated with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a reactive intermediate that readily couples with primary or secondary amines to form a stable amide bond.[5][6]

Applications in Drug Development

This compound is a valuable tool in the synthesis of complex therapeutic molecules, most notably PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. For instance, it has been used in the synthesis of vRucaparib-TP4.[4][7]

A notable application of PROTACs is in targeting historically "undruggable" proteins such as KRAS. The KRAS G12C mutation is a common driver in several cancers. PROTACs have been developed to target and degrade the KRAS G12C mutant protein, thereby inhibiting downstream signaling pathways like the MAPK pathway.[15][16][17]

cluster_pathway KRAS G12C Signaling Pathway and PROTAC Inhibition cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF Proteasome Proteasome KRAS_G12C->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC KRAS G12C PROTAC (e.g., LC-2) PROTAC->KRAS_G12C Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits E3_Ligase->KRAS_G12C Ubiquitination

Figure 2. PROTAC-mediated degradation of KRAS G12C, inhibiting the MAPK signaling pathway.
ADCs (Antibody-Drug Conjugates)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The antibody directs the payload to cancer cells expressing a specific antigen on their surface. This compound can be used as a non-cleavable linker in the synthesis of ADCs.[4][7] The carboxylic acid end can be coupled to the antibody, and the azide end can be used to attach the cytotoxic drug via click chemistry.

Experimental Protocols

The following are general protocols for the two primary reactions involving this compound. Note that specific reaction conditions, such as stoichiometry, solvent, temperature, and reaction time, may need to be optimized for different substrates.

Amide Bond Formation

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling reagent (e.g., HATU or EDC/NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine) if using HATU or starting from the free acid with EDC/NHS.

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Add the coupling reagent(s). If using HATU, add 1.1-1.5 equivalents. If using EDC/NHS, add 1.1-1.5 equivalents of each.

  • If required, add the tertiary amine base (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing molecule (1-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water) and purify the product using standard techniques such as chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of an this compound conjugate and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (synthesized using the protocol above)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA or THPTA) - optional but recommended for biomolecule conjugations.

  • Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

  • Reaction vessel

Procedure:

  • Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1-1.5 equivalents) in the chosen solvent system in the reaction vessel.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.1-0.5 equivalents) and the copper ligand (if used, in slight excess to the copper).

  • Add the copper catalyst solution to the reaction mixture.

  • Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate, 1-5 equivalents) and add it to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the product can be purified using standard techniques. For biomolecules, purification methods may include size-exclusion chromatography or dialysis.

cluster_workflow General Bioconjugation Workflow Start Start: - Biomolecule (e.g., Protein with -NH₂) - this compound - Payload with Alkyne Step1 Step 1: Amide Coupling Activate COOH of linker with EDC/NHS or HATU. React with -NH₂ on biomolecule. Start->Step1 Purification1 Purification (e.g., Dialysis, SEC) Step1->Purification1 Intermediate Intermediate: Biomolecule-Linker Conjugate (with terminal Azide) Step2 Step 2: Click Chemistry (CuAAC) React with Alkyne-Payload in the presence of Cu(I) catalyst. Intermediate->Step2 Purification2 Purification (e.g., Chromatography) Step2->Purification2 Final_Product Final Product: Biomolecule-Linker-Payload Conjugate Purification1->Intermediate Purification2->Final_Product

Figure 3. A generalized experimental workflow for a two-step bioconjugation using this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[18][19][20] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Azides can be energetic compounds; avoid exposure to heat, shock, or friction. Store the compound in a cool, dry place, typically at -20°C for long-term storage, and protect it from light and moisture.[4][5] For stock solutions, it is recommended to store them at -20°C or -80°C and use them within a month to six months, depending on the storage temperature.[4]

Conclusion

This compound is a highly versatile and valuable bifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, incorporating reactive azide and carboxylic acid groups with a hydrophilic PEG spacer, enables the straightforward synthesis of complex bioconjugates with improved properties. The applications of this linker in the construction of PROTACs and ADCs highlight its significance in the development of next-generation targeted therapeutics. By understanding its properties and employing the appropriate reaction protocols, scientists can effectively leverage this compound to advance their research and development efforts.

References

An In-Depth Technical Guide to Azido-PEG4-C2-acid (CAS Number: 1257063-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-C2-acid, with the CAS number 1257063-35-6, is a high-purity, heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique structure of this compound, featuring a terminal azide (B81097) group and a carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers researchers a versatile tool for covalently linking biomolecules.[1][2]

The azide functional group allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The terminal carboxylic acid provides a reactive handle for forming stable amide bonds with primary amines, commonly found in proteins and other biomolecules.[1][2] The inclusion of the PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[3]

Chemical and Physical Properties

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 1257063-35-6
Molecular Formula C11H21N3O6
Molecular Weight 291.30 g/mol
IUPAC Name 15-Azido-4,7,10,13-tetraoxapentadecanoic acid
Synonyms Azido-PEG4-acid, N3-PEG4-COOH, Azido-PEG4-propionic acid
Appearance Colorless to light orange/yellow clear liquid or oil
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and water
Storage Conditions Store at -20°C, desiccated and protected from light

Core Applications

This compound is a cornerstone in the construction of complex biomolecular architectures. Its primary applications lie in the fields of targeted drug delivery and induced protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves as a non-cleavable linker to connect a cytotoxic payload to a monoclonal antibody.[4] The carboxylic acid end can be activated to react with lysine (B10760008) residues on the antibody, while the azide end can be "clicked" to an alkyne-modified cytotoxic drug. The PEG4 spacer helps to improve the pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker for synthesizing PROTACs.[5][6] One end of the linker can be conjugated to a ligand for the target protein, and the other end to a ligand for an E3 ligase. The flexibility and hydrophilicity of the PEG4 chain are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound. These protocols are representative and may require optimization for specific molecules and experimental conditions.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an alkyne-modified cytotoxic drug to an antibody using this compound.

Step 1: Amide Bond Formation - Conjugation of Linker to Antibody

  • Antibody Preparation: Prepare a solution of the antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Activation of Carboxylic Acid: In a separate reaction vessel, dissolve this compound (10-20 molar excess over the antibody) in an anhydrous organic solvent such as DMF or DMSO. Add an activating agent such as EDC (1.5 equivalents to the linker) and Sulfo-NHS (1.5 equivalents to the linker). Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization: Characterize the azide-functionalized antibody by methods such as MALDI-TOF mass spectrometry to determine the degree of labeling (DOL).

Step 2: Click Chemistry - Conjugation of Drug to Azide-Functionalized Antibody

  • Reagent Preparation: Prepare stock solutions of the alkyne-modified cytotoxic drug, copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand such as THPTA is also recommended.[7][8]

  • Reaction Mixture: In a reaction vessel, combine the azide-functionalized antibody with a 5-10 molar excess of the alkyne-modified drug.

  • Catalyst Addition: Add the copper(II) sulfate and the ligand to the reaction mixture, followed by the addition of the reducing agent to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using SEC or another appropriate chromatographic method to remove excess drug and catalyst.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

ADC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry A Antibody D Conjugation A->D B This compound C EDC/Sulfo-NHS Activation B->C C->D E Purification (SEC/Dialysis) D->E F Azide-Functionalized Antibody E->F I Conjugation F->I G Alkyne-Modified Drug G->I H CuSO4 / Na-Ascorbate H->I J Purification (SEC) I->J K Final ADC J->K

Workflow for the two-step synthesis of an Antibody-Drug Conjugate.
Protocol 2: Synthesis of a PROTAC

This protocol describes a common strategy for synthesizing a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

  • Ligand-Linker Intermediate Synthesis:

    • Activate the carboxylic acid of this compound with a coupling agent like HATU in the presence of a base such as DIPEA in an anhydrous solvent (e.g., DMF).

    • Add the amine-containing E3 ligase ligand to the activated linker and stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Purify the resulting azide-linker-E3 ligase ligand intermediate by preparative HPLC.

  • Final PROTAC Synthesis via Click Chemistry:

    • Dissolve the purified azide-linker-E3 ligase ligand intermediate and the alkyne-functionalized target protein ligand in a suitable solvent system (e.g., t-BuOH/water).

    • Add the copper(I) catalyst, which can be generated in situ from CuSO4 and a reducing agent like sodium ascorbate.[9]

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using HRMS and NMR.

    • Evaluate the biological activity of the PROTAC by assessing its ability to induce the degradation of the target protein in cell-based assays.

PROTAC_Synthesis_Workflow start Start Materials step1 Amide Coupling start->step1 purification1 HPLC Purification step1->purification1 intermediate Azide-Linker-E3 Ligand step2 Click Chemistry intermediate->step2 purification2 HPLC Purification step2->purification2 final_product Final PROTAC purification1->intermediate purification2->final_product This compound This compound This compound->step1 E3 Ligase Ligand (Amine) E3 Ligase Ligand (Amine) E3 Ligase Ligand (Amine)->step1 HATU/DIPEA HATU/DIPEA HATU/DIPEA->step1 Alkyne-Target Ligand Alkyne-Target Ligand Alkyne-Target Ligand->step2 CuSO4/Na-Ascorbate CuSO4/Na-Ascorbate CuSO4/Na-Ascorbate->step2

Logical workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure and dual reactivity enable the precise construction of complex bioconjugates like ADCs and PROTACs. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this valuable linker in innovative research endeavors.

References

An In-Depth Technical Guide to Azido-PEG4-C2-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-C2-acid, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, explores its primary applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its use in click chemistry.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) group and a carboxylic acid. This structure allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making it an invaluable tool in drug development.[1][2][3][4]

PropertyValueReference
Molecular Weight 291.30 g/mol [5][6]
Chemical Formula C₁₁H₂₁N₃O₆[5][7]
CAS Number 1257063-35-6[5]
Appearance Colorless to light orange or yellow clear liquid/Solid[5][8]
Purity >95%[6][8]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[2]
Storage -20°C, desiccated[2][9]

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it a popular reagent for the synthesis of complex biomolecules, particularly in the development of targeted therapies like ADCs and PROTACs.[1][9][10]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This compound serves as a non-cleavable linker to connect the antibody to the cytotoxic payload.[9][10] The carboxylic acid end can be activated to react with primary amines (like lysine (B10760008) residues) on the antibody, while the azide group can be coupled to an alkyne-modified drug molecule via click chemistry.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[11] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an effective linker for PROTAC synthesis, offering improved solubility and optimized ternary complex formation.[9][12]

One notable application is in the synthesis of vRucaparib-TP4, where this compound is used as a PEG-based PROTAC linker.[5][9][10]

Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application of the azide group on this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[9][13][] This reaction forms a stable triazole linkage between the azide and a terminal alkyne.

General Protocol for CuAAC Reaction

This protocol outlines the general steps for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (optional)

  • Reaction solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.

    • Prepare a stock solution of this compound in the same solvent (typically used in 1.1 - 1.5 equivalents to the alkyne substrate).[13]

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).[15]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[15]

    • If using a ligand, prepare a stock solution of TBTA (e.g., 50 mM in DMSO/t-BuOH).[15]

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

    • Add the this compound stock solution.

    • Add the reaction solvent to achieve the desired final concentration.

    • If using a ligand, add the TBTA stock solution (typically 5 equivalents to copper).[15]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[13]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the copper(II) sulfate stock solution (typically 0.01-0.1 equivalents).[13]

    • Immediately add the freshly prepared sodium ascorbate stock solution (typically 0.1-1.0 equivalents).[13]

    • Incubate the reaction at room temperature for 1-4 hours, or as determined by reaction monitoring.[16] The reaction can be monitored by techniques such as LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as flash column chromatography, preparative HPLC, or precipitation.[12][17]

Visualizing Experimental Workflows

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

ADC_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Antibody Conjugation cluster_conjugation2 Step 3: Click Chemistry A This compound C Activated this compound A->C Activation B Activating Agent (e.g., EDC, HATU) E Azide-PEGylated Antibody C->E Amide Bond Formation D Monoclonal Antibody G Antibody-Drug Conjugate (ADC) E->G CuAAC Reaction F Alkyne-modified Cytotoxic Drug

A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligand 1 Conjugation cluster_step2 Step 2: Click Chemistry A This compound C Azido-PEG-Ligand 1 A->C Amide Coupling B E3 Ligase Ligand (with amine) E PROTAC Molecule C->E CuAAC Reaction D Target Protein Ligand (with alkyne)

A general workflow for the synthesis of a PROTAC molecule.

Signaling Pathway Context: PROTAC Mechanism of Action

While this compound is a component of the synthetic process and not directly involved in signaling, it is integral to the structure of PROTACs which modulate cellular signaling by inducing protein degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds POI_Ub Polyubiquitinated POI E2 E2 Ubiquitin-Conjugating Enzyme E2->POI transfers Ub Ub Ubiquitin Proteasome Proteasome POI_Ub->Proteasome targeted to Degraded Degraded Protein Fragments Proteasome->Degraded degrades

The mechanism of action for a PROTAC, enabled by linkers like this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Azido-PEG4-C2-acid, detailing its mechanism of action, applications in bioconjugation, and its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding the Multifunctionality of this compound

This compound is a heterobifunctional crosslinker designed for molecular construction in the field of bioconjugation. Its structure comprises three key components: an azide (B81097) group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the precise and stable linkage of two different molecules.

The primary mechanism of action of this compound revolves around its two reactive ends:

  • The Azide Group (-N₃): This moiety is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily reacts with alkyne-containing molecules to form a stable triazole ring. This reaction can be performed in two primary ways:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction, though the copper catalyst can be a concern for in vivo applications due to potential toxicity.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, eliminating the need for a metal catalyst and making it ideal for use in living systems.[1][2]

  • The Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines (-NH₂) to form a stable amide bond.[3][4] This is a common method for conjugating the linker to proteins, peptides, or other molecules bearing accessible amine groups.

  • The PEG4 Spacer: The four-unit polyethylene glycol chain provides several advantages. It increases the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[3] The spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Applications in Advanced Therapeutics

The unique properties of this compound make it a valuable tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this compound can be used as a non-cleavable linker to attach a cytotoxic payload to an antibody.[2][5] The carboxylic acid end can be conjugated to the antibody, while the azide end can be "clicked" to an alkyne-modified drug molecule. This creates a stable linkage that delivers the payload specifically to cancer cells recognized by the antibody.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. This compound is an ideal linker for connecting the target-binding ligand and the E3 ligase-binding ligand.[1][2] The flexibility and hydrophilicity of the PEG linker are crucial for allowing the two ends of the PROTAC to simultaneously bind their respective proteins, forming a productive ternary complex.

Quantitative Data

The following tables summarize representative quantitative data for PROTACs, illustrating the types of measurements used to evaluate their efficacy. While not specific to a single PROTAC utilizing this compound, this data is indicative of the performance metrics for this class of molecules.

Table 1: In Vitro Kinase Inhibitory Activity of a PROTAC

CompoundTarget KinaseIC₅₀ (nM)
PROTAC AFAK26.4
PF-562271 (Parent Inhibitor)FAK1.5

Data adapted from a study on FAK-degrading PROTACs, demonstrating the potency of the PROTAC in inhibiting the target kinase.

Table 2: Protein Degradation Efficiency of a PROTAC

CompoundConcentration (nM)% Protein Degradation
PROTAC A165%
PROTAC A1085%
PROTAC A100>95%

Data adapted from a study on FAK-degrading PROTACs, showing the concentration-dependent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

Protocol for Amide Bond Formation with an Amine-Containing Molecule
  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.2 equivalents of a carbodiimide (B86325) coupling agent (e.g., EDC) and 1.2 equivalents of an NHS ester (e.g., Sulfo-NHS).

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the amine-containing molecule in a 5-10 molar excess.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reaction Setup:

    • Dissolve the azide-functionalized molecule (from protocol 4.1) in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the strained alkyne-containing molecule (e.g., DBCO-modified payload) in a compatible solvent (e.g., DMSO).

    • Add the alkyne-containing molecule to the azide-functionalized molecule in a 3-5 molar excess. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method, such as SEC or affinity chromatography.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and workflows involving this compound.

G cluster_amide Amide Bond Formation This compound This compound Activated_Ester NHS-activated This compound This compound->Activated_Ester EDC, NHS Amine-Molecule Amine-Molecule Conjugate1 Azide-PEG4-C2-Amide-Molecule Activated_EsterAmine-Molecule Activated_EsterAmine-Molecule Activated_EsterAmine-Molecule->Conjugate1 Amine Coupling

Caption: Amide bond formation workflow.

G cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide-Conjugate Azide-PEG4-C2-Amide-Molecule Alkyne-Payload Strained Alkyne (e.g., DBCO)-Payload Final_Conjugate Molecule-Linker-Payload Azide-ConjugateAlkyne-Payload Azide-ConjugateAlkyne-Payload Azide-ConjugateAlkyne-Payload->Final_Conjugate Click Reaction

Caption: SPAAC "Click Chemistry" reaction.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC signaling pathway.

References

The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Polyethylene Glycol (PEG) linkers in the design and development of advanced biotherapeutics for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern biopharmaceutical development, bioconjugation has emerged as a cornerstone technology, enabling the creation of sophisticated therapeutic entities with enhanced efficacy and safety profiles. At the heart of many successful bioconjugates lies the Polyethylene Glycol (PEG) linker.[1] PEG, a water-soluble, non-toxic, and biocompatible polymer, serves as a versatile molecular bridge, connecting therapeutic payloads to targeting moieties such as antibodies or nanoparticles.[1][2] The process of covalently attaching PEG chains, known as PEGylation, confers a multitude of advantageous properties to the resulting bioconjugate, profoundly impacting its pharmacokinetic and pharmacodynamic behavior.[1] This technical guide delves into the core principles of PEG linkers in bioconjugation, offering a comprehensive overview of their properties, types, and applications, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Principles of PEGylation

The primary objective of incorporating PEG linkers into bioconjugates is to optimize their therapeutic index. This is achieved through several key benefits that PEGylation imparts:

  • Enhanced Solubility: The hydrophilic nature of the repeating ethylene (B1197577) oxide units of PEG significantly increases the aqueous solubility of hydrophobic drugs or proteins, a critical factor for intravenous administration.[3][4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule effectively reduces its renal clearance, leading to a substantially longer circulation time in the bloodstream.[1] This "stealth" property is due to the formation of a hydration shell around the conjugate, which masks it from opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).[2][5]

  • Reduced Immunogenicity: The flexible PEG chain can effectively shield antigenic epitopes on the surface of a therapeutic protein, thereby diminishing the likelihood of an immune response.[1][3]

  • Increased Stability: PEG linkers can sterically hinder the approach of proteolytic enzymes, protecting the conjugated protein or peptide from degradation and enhancing its stability in biological environments.[3][4]

  • Improved Pharmacokinetics: By extending the circulation half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing regimens.[1]

Structural Diversity of PEG Linkers

The versatility of PEG linkers stems from their diverse structural architectures, which can be tailored to meet the specific requirements of a given bioconjugate.

Classification by Structure:
  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of repeating ethylene oxide units. They are widely used in drug delivery and protein conjugation.[3]

  • Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core. This architecture allows for the attachment of multiple molecules and can lead to a higher overall molecular weight, further enhancing pharmacokinetic properties.[3][] Multi-arm PEGs can also be used to deliver a higher payload of a hydrophobic drug without causing aggregation.[7][8]

  • Monodisperse vs. Polydisperse PEG Linkers: Monodisperse (or discrete) PEGs have a single, defined molecular weight, ensuring batch-to-batch consistency and a homogenous final product.[9] Polydisperse PEGs, in contrast, are a mixture of polymers with a range of molecular weights.[9][10] The use of monodisperse PEG linkers is becoming increasingly important in the development of precisely engineered bioconjugates like Antibody-Drug Conjugates (ADCs).[11]

Classification by Functionality:
  • Homobifunctional PEG Linkers: These possess identical reactive groups at both ends, enabling the cross-linking of similar molecules.[]

  • Heterobifunctional PEG Linkers: Featuring different functional groups at each terminus, these linkers are ideal for connecting two distinct molecules, such as an antibody and a cytotoxic drug.[]

  • Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[3][12] This allows for the controlled release of the therapeutic payload at the target site, minimizing off-target toxicity.[12]

  • Non-Cleavable PEG Linkers: In contrast, these linkers form a stable connection between the payload and the targeting moiety. The drug is typically released upon lysosomal degradation of the entire conjugate within the target cell.[][13]

Quantitative Impact of PEG Linkers

The inclusion of PEG linkers has a quantifiable impact on the physicochemical and biological properties of bioconjugates. The length and architecture of the PEG chain are critical parameters that can be fine-tuned to achieve the desired therapeutic profile.

ParameterEffect of PEGylationQuantitative ExampleReference(s)
Circulation Half-Life IncreasedA study showed that PEG-linkers resulted in a dramatically improved pharmacokinetic profile in vivo, with a prolonged half-life (t1/2).[7][8]
Drug-to-Antibody Ratio (DAR) IncreasedBranched or multi-arm PEG linkers enable conjugation of hydrophobic drugs at a higher DAR without triggering aggregation.[7][8]
In Vitro Cytotoxicity (ADCs) Potentially Reduced with Increased PEG lengthFor an Affibody-MMAE conjugate, a 4.5-fold reduction in cytotoxicity was observed with a 4 kDa PEG linker, and a 22-fold reduction with a 10 kDa linker, likely due to steric hindrance.[1]
Protein Adsorption ReducedPolystyrene nanoparticles grafted with 3.4 kDa PEG chains demonstrated 90% reduced adsorption of proteins in human plasma compared to uncoated nanoparticles.[5]
Nanoparticle Uptake by Macrophages ReducedPLA-PEG nanoparticles with 20 kDa PEG showed reduced association with macrophages in vitro compared to those with 5 kDa PEG.[5]

Visualizing PEGylation Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in bioconjugation with PEG linkers.

PEGylation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule Functionalization_1 Functionalization_1 Biomolecule->Functionalization_1 Target Functional Group (e.g., Lysine (B10760008), Cysteine) PEG_Linker PEG_Linker Functionalization_2 Functionalization_2 PEG_Linker->Functionalization_2 Activate Terminal Group (e.g., NHS-ester, Maleimide) Payload Payload Conjugation Conjugation Payload->Conjugation Functionalization_1->Conjugation Functionalization_2->Conjugation Purification Purification Conjugation->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final_Conjugate Final_Conjugate Characterization->Final_Conjugate Verified Bioconjugate

Caption: A generalized workflow for the creation of a bioconjugate using a PEG linker.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Drug Release ADC PEGylated ADC Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Linker Cleavage/ Degradation Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Mechanism of action for a PEGylated Antibody-Drug Conjugate (ADC).

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. Below are protocols for two common PEGylation strategies.

Protocol 1: NHS-Ester PEGylation of a Protein (Targeting Amine Groups)

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

  • Reaction vessels and stirring equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[1] If the protein stock is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[1]

  • PEG-NHS Ester Solution Preparation: Immediately prior to use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is highly susceptible to hydrolysis.[1]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (for protein concentration), and mass spectrometry (to determine the degree of PEGylation).[14][15]

Protocol 2: Maleimide PEGylation of a Protein (Targeting Thiol Groups)

This protocol is for the site-specific conjugation of a maleimide-activated PEG to a free thiol group (e.g., from a cysteine residue).

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]

  • Reducing agent (e.g., DTT or TCEP), if necessary

  • Reaction vessels and stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[1] If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (which does not need to be removed prior to the reaction) or DTT (which must be removed before adding the PEG-maleimide).

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer or a minimal amount of a water-miscible organic solvent (e.g., DMSO) immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analyzing aliquots over time.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess PEG-Maleimide.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using chromatographic techniques such as SEC or IEX.

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE, mass spectrometry, and Ellman's reagent to quantify the remaining free thiols.

Applications in Drug Development

The unique properties of PEG linkers have made them indispensable in various therapeutic areas.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody.[] They enhance the solubility and stability of the ADC, prolong its circulation time, and can influence the drug release mechanism.[][7] For instance, the ADC Zynlonta incorporates a monodisperse PEG8 linker to improve solubility.[9]

  • Protein and Peptide Therapeutics: PEGylation is a well-established strategy to extend the half-life of protein and peptide drugs, reducing the frequency of administration and improving patient compliance.[16] Pegfilgrastim, a PEGylated form of filgrastim, is a classic example.[16]

  • Nanoparticle Drug Delivery: Coating nanoparticles with PEG creates a "stealth" shield that helps them evade the immune system, leading to longer circulation times and enhanced accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.[5][16] Doxil®, a PEGylated liposomal formulation of doxorubicin, was the first FDA-approved nanoparticle drug.[5]

  • Diagnostics and Imaging: PEG linkers are used to attach imaging agents (e.g., fluorescent dyes, radionuclides) to targeting molecules.[16] This reduces non-specific binding and improves the signal-to-noise ratio in diagnostic assays and in vivo imaging.[16]

Conclusion

PEG linkers are a critical and versatile tool in the field of bioconjugation.[2][4] Their ability to enhance solubility, stability, and circulation half-life while reducing immunogenicity has revolutionized the development of biotherapeutics.[1][3] The continuous evolution of PEG linker technology, including the development of novel architectures and cleavable moieties, promises to further expand their application and contribute to the creation of next-generation therapies with improved safety and efficacy.[2] As our understanding of the intricate relationship between PEG structure and biological function deepens, we can expect to see even more sophisticated and precisely engineered bioconjugates entering clinical development.

References

An In-depth Technical Guide to Bifunctional Crosslinkers: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic development, understanding and manipulating molecular interactions is paramount. Bifunctional crosslinkers have emerged as indispensable chemical tools for elucidating protein structures, mapping interaction networks, and engineering sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, their chemical reactivities, and detailed methodologies for their application in research and drug development.

Fundamentals of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents featuring two reactive groups connected by a spacer arm.[1][2] These reactive moieties are capable of forming stable covalent bonds with specific functional groups on proteins and other biomolecules.[2][3] This ability to "tie" molecules together provides a molecular snapshot of their proximity and interaction, enabling researchers to stabilize transient complexes for analysis.[4]

The general architecture of a bifunctional crosslinker can be broken down into three key components:

  • Reactive Groups: These determine the specificity of the crosslinker towards particular functional groups on a target molecule (e.g., primary amines, sulfhydryls).

  • Spacer Arm: This connects the two reactive groups and determines the distance between the linked sites. The length and chemical composition of the spacer arm are critical considerations in experimental design.[5]

  • Cleavability: The spacer arm can be designed to be either stable (non-cleavable) or labile (cleavable) under specific conditions, which has significant implications for downstream analysis, particularly in mass spectrometry.[6][7]

Bifunctional crosslinkers can be broadly categorized based on the nature of their reactive groups:

  • Homobifunctional Crosslinkers: Possess two identical reactive groups, making them suitable for linking identical functional groups in a single-step reaction.[1][2] They are often used to study intramolecular crosslinks or to create polymers from monomers.[2]

  • Heterobifunctional Crosslinkers: Contain two different reactive groups, allowing for the sequential conjugation of two distinct molecules.[1][8] This two-step approach minimizes the formation of undesirable homodimers and is crucial for creating complex bioconjugates like ADCs.[5][8]

  • Photoreactive Crosslinkers: A subset of heterobifunctional crosslinkers where one of the reactive groups is chemically inert until activated by UV light.[1][2] This provides temporal control over the crosslinking reaction, allowing for the capture of interactions at specific moments.[9]

  • Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two molecules without introducing any additional atoms between them.[3][10] A prominent example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.[3][11]

G cluster_0 Classification of Bifunctional Crosslinkers Bifunctional Crosslinkers Bifunctional Crosslinkers Homobifunctional Homobifunctional Bifunctional Crosslinkers->Homobifunctional Identical Reactive Groups Heterobifunctional Heterobifunctional Bifunctional Crosslinkers->Heterobifunctional Different Reactive Groups Zero-Length Zero-Length Bifunctional Crosslinkers->Zero-Length No Spacer Arm Photoreactive Photoreactive Heterobifunctional->Photoreactive Light-Activated Group

A diagram illustrating the classification of bifunctional crosslinkers.

Core Chemistries of Bifunctional Crosslinkers

The efficacy of a bifunctional crosslinker is dictated by the specific reactivity of its functional groups towards amino acid residues. Understanding these chemistries is crucial for selecting the appropriate reagent and optimizing reaction conditions.

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most common amine-reactive functional groups.[12] They react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[13]

  • Reaction pH: The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[13][14] Below this range, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[13][14]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, and borate (B1201080) are recommended. Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.[13]

  • Solubility: Many NHS esters are not water-soluble and require dissolution in an organic solvent like DMSO or DMF prior to addition to the aqueous reaction mixture.[13] Water-soluble versions, containing a sulfonate group (Sulfo-NHS), are also available and are particularly useful for cell surface crosslinking as they are membrane-impermeable.[15]

G Protein-NH2 Primary Amine (e.g., Lysine) Amide Stable Amide Bond Protein-NH2->Amide Nucleophilic Attack NHS-Ester NHS Ester Crosslinker NHS-Ester->Amide NHS NHS leaving group Amide->NHS Release

Reaction scheme of an NHS ester with a primary amine.
Sulfhydryl-Reactive Chemistry: Maleimides

Maleimides are widely used for their high reactivity and specificity towards sulfhydryl groups, primarily found on cysteine residues.[16] The reaction forms a stable thioether bond.

  • Reaction pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[17] At this pH, the reaction with thiols is significantly faster than with amines.[17]

  • Reducing Agents: Since sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides, a reduction step may be necessary prior to conjugation.[8][17] Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide (B117702).[17]

  • Buffer Conditions: Buffers should be degassed to minimize oxidation, and the inclusion of a chelating agent like EDTA can prevent metal-catalyzed oxidation.[17]

G Protein-SH Sulfhydryl Group (e.g., Cysteine) Thioether Stable Thioether Bond Protein-SH->Thioether Michael Addition Maleimide Maleimide Crosslinker Maleimide->Thioether

Reaction scheme of a maleimide with a sulfhydryl group.
Zero-Length Crosslinking: Carbodiimides (EDC)

EDC is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group (e.g., on aspartic or glutamic acid) and a primary amine (e.g., on lysine).[3][11] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with the amine.[3]

  • Two-Step Procedure: To improve efficiency and stability, EDC is often used in conjunction with NHS or Sulfo-NHS.[3] This forms a more stable amine-reactive NHS ester intermediate, allowing for a two-step conjugation process.[3][18]

  • Reaction pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with an amine is optimal at pH 7.2-7.5.[18][19]

  • Quenching: The EDC activation can be quenched by adding a thiol-containing compound like 2-mercaptoethanol.[3]

Quantitative Data on Common Bifunctional Crosslinkers

The selection of a crosslinker is a critical step in experimental design. The following tables summarize key quantitative data for a selection of commonly used bifunctional crosslinkers.

Table 1: Amine-to-Amine Homobifunctional Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water SolubleMembrane PermeableCleavable
DSS (Disuccinimidyl suberate)11.4NoYesNo
BS3 (Bis[sulfosuccinimidyl] suberate)11.4YesNoNo
DSG (Disuccinimidyl glutarate)7.7NoYesNo
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])12.0YesNoYes (Disulfide)
DSP (Dithiobis[succinimidyl propionate])12.0NoYesYes (Disulfide)
EGS (Ethylene glycol bis[succinimidyl succinate])16.1NoYesYes (Hydroxylamine)

Table 2: Amine-to-Sulfhydryl Heterobifunctional Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water SolubleMembrane PermeableReactive Groups
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3NoYesNHS ester, Maleimide
Sulfo-SMCC8.3YesNoSulfo-NHS ester, Maleimide
SIA (Succinimidyl iodoacetate)1.5NoYesNHS ester, Iodoacetyl
Sulfo-SIAB (Sulfosuccinimidyl [4-iodoacetyl]aminobenzoate)10.6YesNoSulfo-NHS ester, Iodoacetyl
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)9.9NoYesNHS ester, Maleimide

Table 3: Photoreactive Crosslinkers

CrosslinkerSpacer Arm Length (Å)Photoreactive GroupOther Reactive GroupActivation Wavelength (nm)
SDA (NHS-Diazirine)3.9DiazirineNHS ester330-370
Sulfo-SDA3.9DiazirineSulfo-NHS ester330-370
LC-SDA12.5DiazirineNHS ester330-370
ANB-NOS9.2Nitrophenyl azideNHS ester320-350

Detailed Experimental Protocols

The following sections provide detailed methodologies for key applications of bifunctional crosslinkers. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Crosslinking Mass Spectrometry (XL-MS) for Protein Interaction Analysis

XL-MS is a powerful technique for identifying protein-protein interactions and elucidating the structure of protein complexes.[7]

G Start Start Protein_Complex Protein_Complex Start->Protein_Complex 1. Sample Preparation End End Crosslinking Crosslinking Protein_Complex->Crosslinking 2. Add Crosslinker Quenching Quenching Crosslinking->Quenching 3. Stop Reaction Digestion Digestion Quenching->Digestion 4. Proteolytic Digestion Enrichment Enrichment Digestion->Enrichment 5. Enrich Crosslinked Peptides LC_MS LC_MS Enrichment->LC_MS 6. LC-MS/MS Analysis Data_Analysis Data_Analysis LC_MS->Data_Analysis 7. Identify Crosslinked Peptides Modeling Modeling Data_Analysis->Modeling 8. Structural Modeling Modeling->End

A typical workflow for a crosslinking mass spectrometry (XL-MS) experiment.

Materials:

  • Purified protein complex or cell lysate

  • Amine-reactive crosslinker (e.g., DSS or BS3 for non-cleavable, DSSO for MS-cleavable)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Digestion buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., Trypsin)

  • Enrichment materials (e.g., size exclusion or strong cation exchange chromatography columns)[12][20]

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare the protein sample at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS or HEPES, pH 7.5).

  • Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of the crosslinker in anhydrous DMSO (e.g., 25 mM DSS).

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to a final concentration of 1-2 mM. The optimal molar excess of crosslinker to protein should be determined empirically. Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Reduction and Alkylation: Denature the crosslinked proteins by adding digestion buffer. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free sulfhydryls by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) ratio of enzyme to protein and incubate overnight at 37°C.

  • Enrichment of Crosslinked Peptides: To reduce sample complexity, enrich for crosslinked peptides using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[12][20]

  • LC-MS/MS Analysis: Analyze the enriched peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For MS-cleavable crosslinkers like DSSO, a stepped-HCD fragmentation method can be employed to generate characteristic fragment ions.[6][21]

  • Data Analysis: Use specialized software (e.g., XlinkX, pLink) to identify the crosslinked peptide pairs from the MS/MS data.

  • Structural Modeling: Use the identified crosslinks as distance restraints to model the three-dimensional structure of the protein complex.

Antibody-Drug Conjugate (ADC) Preparation using a Heterobifunctional Crosslinker

This protocol outlines the preparation of an ADC using the heterobifunctional crosslinker SMCC.[11]

G cluster_0 ADC Structure Antibody Antibody Linker Linker Antibody->Linker Amide Bond Drug Drug Linker->Drug Thioether Bond

References

Hydrophilic properties of PEG spacers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrophilic Properties of PEG Spacers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer widely utilized in drug development and bioconjugation to enhance the therapeutic profile of molecules ranging from small drugs to large biologics and nanoparticles. The covalent attachment of PEG chains, or "PEGylation," leverages the polymer's core hydrophilic properties to confer significant advantages, including improved aqueous solubility, extended systemic circulation, and reduced immunogenicity. This technical guide provides an in-depth examination of the fundamental mechanisms behind PEG's hydrophilicity, its impact on pharmacokinetics and drug stability, and the quantitative relationships between PEG spacer characteristics and their performance. Detailed experimental protocols for characterizing these properties are also provided to aid researchers in the practical application and evaluation of PEGylated systems.

Introduction to Polyethylene Glycol (PEG) Spacers

Poly(ethylene glycol) is a polyether compound with the repeating structural unit -(CH₂CH₂O)n-. It is characterized by its high water solubility, biocompatibility, and lack of toxicity.[1][] In pharmaceutical applications, PEG is used as a "spacer" or "linker" to connect a therapeutic molecule, such as a protein, peptide, or small-molecule drug, to another molecule or a delivery vehicle like a nanoparticle.[] This process, known as PEGylation, modifies the physicochemical properties of the parent molecule.[3]

The unique utility of PEG stems from its amphiphilic nature, meaning it is soluble in both water and many organic solvents.[1] Research has established that in an aqueous environment, each ether oxygen in the PEG chain can hydrogen bond with approximately three water molecules.[1] This strong affinity for water is the foundation of its profound impact on drug development.

Core Hydrophilic Properties and Mechanisms

The therapeutic benefits of PEG spacers are primarily derived from two interconnected physicochemical phenomena: the formation of a stable hydration shell and the resulting steric hindrance.

Hydration and Solubility Enhancement

The repeating ether units of the PEG chain form extensive hydrogen bonds with water molecules, creating a tightly associated hydration layer.[4] This "water cloud" effectively encapsulates the conjugated drug or nanoparticle, increasing its overall hydrodynamic volume.[5] This property is particularly crucial for hydrophobic drug payloads, which often suffer from poor aqueous solubility, leading to aggregation and rapid clearance from the body. By incorporating a hydrophilic PEG spacer, the solubility of the entire conjugate is dramatically increased, preventing aggregation and ensuring the molecule remains stable and active in the bloodstream.[6]

Steric Hindrance and Protein Repulsion (The "Stealth" Effect)

The large, flexible, and hydrated PEG chain creates a physical barrier on the surface of the conjugated molecule or nanoparticle. This barrier sterically hinders the approach and interaction of other macromolecules, most notably opsonins and proteolytic enzymes.[7][8]

  • Reduced Opsonization: Opsonins are proteins that "tag" foreign entities in the bloodstream for clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen. The PEG layer physically blocks these opsonins from binding to the surface, rendering the conjugate "stealthy" to the immune system.[4][9]

  • Protection from Proteolysis: For protein and peptide therapeutics, the PEG cloud provides protection against degradation by proteolytic enzymes, further extending their biological lifetime.[10]

This combined effect of hydration and steric repulsion is the cornerstone of the enhanced pharmacokinetic profiles observed in PEGylated therapeutics.

Impact on Drug Development

The core hydrophilic properties of PEG translate into tangible benefits in the design and efficacy of therapeutic agents, particularly in the context of Antibody-Drug Conjugates (ADCs) and nanoparticle-based delivery systems.

Pharmacokinetics (PK): Extended Circulation

By evading recognition and clearance by the MPS, PEGylated drugs remain in systemic circulation for significantly longer periods.[11][12] This prolonged half-life increases the probability of the drug reaching its intended target, which can lead to improved therapeutic efficacy and allow for less frequent dosing.[12] The molecular weight and surface density of the PEG chains are critical factors; longer and denser PEG coatings generally lead to greater protection from the RES and longer circulation times.[11]

Physicochemical Properties: Improved Solubility and Stability

Many potent cytotoxic agents used in ADCs are highly hydrophobic. Attaching them to an antibody can decrease the overall solubility of the conjugate, leading to aggregation and loss of efficacy.[1] PEG linkers are instrumental in mitigating this issue by increasing the hydrophilicity of the entire ADC molecule.[] This enables the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability.

Immunogenicity

PEG itself is generally considered non-immunogenic.[1] By masking the surface epitopes of a protein therapeutic, PEGylation can reduce the likelihood of an immune response against the drug itself.[10][12] However, it is important to note that anti-PEG antibodies have been observed in some patients, which can lead to accelerated blood clearance (ABC) of the PEGylated drug upon subsequent administrations.[13]

Quantitative Data on PEG Spacer Properties

The effectiveness of a PEG spacer is highly dependent on its physical characteristics, such as chain length (molecular weight) and surface density. The following tables summarize quantitative data from various studies to illustrate these relationships.

Table 1: Effect of PEG Chain Length on Hydrophilicity

PEG Derivative / ConjugatePEG Length (Repeating Units or MW)MeasurementValueChange from Control/Shorter PEGReference(s)
Polystyrene-based Block Copolymer~5Water Contact Angle (θw)>85°Baseline[14]
Polystyrene-based Block CopolymerNot Specified (Longer)Water Contact Angle (θw)83°-85°Decrease in angle indicates increased hydrophilicity[14]
⁶⁸Ga-Labeled PSMA Inhibitor0 (Unmodified)LogD₇.₄-2.64 ± 0.25Baseline[15]
⁶⁸Ga-Labeled PSMA Inhibitor8LogD₇.₄-4.23 ± 0.26Significant decrease indicates a large increase in hydrophilicity[15]

Table 2: Effect of PEG Chain Length on Pharmacokinetics of Nanoparticles

Nanoparticle SystemPEG Molecular Weight (MW)Key Pharmacokinetic Parameter (AUC₀₋₇₂ h)ObservationReference(s)
Methotrexate-loaded Chitosan NPs750 DaLower AUCBaseline for comparison[11]
Methotrexate-loaded Chitosan NPs2,000 DaIntermediate AUCIncreased circulation with higher MW[11]
Methotrexate-loaded Chitosan NPs5,000 DaHighest AUCStrong linear correlation between AUC and PEG MW[11]
DNA Polyplexes2 kDaShortest Half-lifeBaseline for comparison[16]
DNA Polyplexes5 kDaIncreased Half-lifeProgressive increase in circulation time[16]
DNA Polyplexes10 kDaIncreased Half-lifeProgressive increase in circulation time[16]
DNA Polyplexes20 kDaIncreased Half-lifeProgressive increase in circulation time[16]
DNA Polyplexes30 kDaLongest Half-lifeProgressive increase in circulation time[16]

Table 3: Effect of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)

ADC System (Trastuzumab-Maleimide-PEGx-MMAD)PEG Spacer Length (x)Average DARObservationReference(s)
42.5Lower drug loading[1]
65.0Higher drug loading[1]
84.8Higher drug loading[1]
123.7Higher drug loading[1]
243.0Lower drug loading[1]

Note: In this specific ADC system, intermediate-length PEGs (6-12 units) resulted in higher achievable drug loading compared to very short or very long spacers.[1]

Experimental Protocols for Characterization

Evaluating the properties of PEG spacers and their conjugates requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Protocol: Characterization by Size Exclusion Chromatography (SEC)

Objective: To separate and characterize PEGylated proteins from unreacted protein and free PEG based on hydrodynamic radius.[] This method is crucial for determining the extent of PEGylation and identifying aggregates.[18][19]

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector and optionally a refractive index (RI) or light scattering (LS) detector.[19]

    • Column: A size exclusion column appropriate for the molecular weight range of the analytes (e.g., Zenix SEC-150, 3 µm, 150 Å or Superdex 200).[18][19]

    • Mobile Phase: An aqueous buffer, typically phosphate-based, to maintain protein stability (e.g., 150 mM sodium phosphate, pH 7.0).[18] The mobile phase should be filtered (0.2 µm) and degassed.[19]

  • Sample Preparation:

    • Dissolve the PEGylated protein sample and controls (unmodified protein, free PEG) in the mobile phase to a known concentration (e.g., 2.0 mg/mL).[18]

    • Filter the samples through a low protein-binding syringe filter (e.g., 0.22 µm PVDF).

  • Chromatographic Run:

    • Flow Rate: Set a constant isocratic flow rate (e.g., 0.5 - 1.0 mL/min).[18][19]

    • Column Temperature: Maintain at ambient or a controlled temperature (e.g., 25°C).[15][18]

    • Injection Volume: Inject a defined volume of the sample (e.g., 20 µL).[19]

    • Detection: Monitor the eluent using a UV detector at 214 nm or 280 nm for the protein component.[18] An RI detector can be used to detect the PEG component.[19]

  • Data Analysis:

    • Analyze the resulting chromatogram. Larger molecules (higher degree of PEGylation, aggregates) will elute first, followed by the desired conjugate, the unmodified protein, and finally the free PEG.

    • Calculate the percentage of each species by integrating the peak areas.

    • A tetra-detection system (UV, RI, LS, Viscometer) can provide accurate molecular weight and hydrodynamic radius for each species.[19]

Protocol: Measurement of Hydrophilicity via Contact Angle Goniometry

Objective: To quantify the hydrophilicity of a surface coated with a PEG-containing material by measuring the contact angle of a water droplet. A lower contact angle indicates greater hydrophilicity.[20][21]

Methodology:

  • Surface Preparation:

    • Prepare a flat, solid substrate (e.g., silicon wafer, mica).

    • Coat the substrate with the PEGylated material of interest using an appropriate method (e.g., spin coating, dip coating, self-assembly). Ensure a uniform and stable coating.

  • Instrument Setup:

    • Use a contact angle goniometer equipped with a high-resolution camera, a light source, and a precision liquid dispensing system (e.g., motorized syringe).[20]

    • Place the prepared substrate on the sample stage and ensure it is perfectly level.

  • Measurement (Sessile Drop Method):

    • Dispense a small, precise volume of high-purity water (e.g., 2-5 µL) onto the surface to form a sessile drop.[22]

    • Allow the drop to equilibrate for a defined period (e.g., 10-30 seconds).[22]

    • Capture a high-resolution image of the droplet profile.

  • Data Analysis:

    • Use the goniometer's software to analyze the captured image. The software fits a mathematical model (e.g., Young-Laplace) to the droplet shape to determine the angle at the three-phase (solid-liquid-air) contact point.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle and standard deviation.[21]

Protocol: Quantifying Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)

Objective: To measure the mass and viscoelastic properties of proteins adsorbing onto a PEGylated surface in real-time. This provides direct evidence of the protein-repellent ("stealth") properties.[23][24]

Methodology:

  • Sensor Preparation:

    • Use a gold-coated quartz crystal sensor. Clean the sensor rigorously (e.g., with UV/ozone or piranha solution) to remove any organic contaminants.

    • Coat the sensor with the PEGylated material to form a stable layer.

  • Instrument Setup:

    • Install the functionalized sensor into the QCM-D flow module.

    • Establish a stable baseline by flowing a buffer solution (e.g., PBS, pH 7.4) over the sensor surface at a constant flow rate (e.g., 25-100 µL/min) and temperature.[25]

  • Adsorption Measurement:

    • Prepare a solution of a model protein (e.g., Fibrinogen, Lysozyme) in the same buffer at a known concentration (e.g., 0.1-1.0 mg/mL).[26]

    • Inject the protein solution into the flow cell, replacing the pure buffer.

    • Monitor the changes in the sensor's resonance frequency (Δf) and energy dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass (adsorption).[26]

  • Rinsing and Data Analysis:

    • After the adsorption phase reaches a plateau, switch the flow back to the pure buffer to rinse away any loosely bound protein.

    • The final, stable changes in Δf and ΔD represent the irreversibly adsorbed protein layer.

    • Use modeling software (e.g., Sauerbrey model for thin, rigid layers or viscoelastic models for thicker, softer layers) to convert the Δf and ΔD data into adsorbed mass (ng/cm²) and information about the layer's structural properties (e.g., thickness, viscosity).[24][27]

Mandatory Visualizations

Diagram 1: Mechanism of PEG-Mediated Hydrophilicity and Steric Repulsion```dot

// Nodes PEG [label="PEG Spacer\n-(CH₂CH₂O)n-", fillcolor="#F1F3F4", fontcolor="#202124"]; Ether [label="Ether Oxygens", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water Molecules", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydration [label="Formation of\nHydration Shell", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrodynamic [label="Increased Hydrodynamic\nVolume", fillcolor="#FBBC05", fontcolor="#202124"]; Flexibility [label="Flexible Polymer Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Steric [label="Steric Hindrance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility [label="Increased\nAqueous Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Opsonins [label="Reduced Opsonin\nBinding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clearance [label="Decreased Renal &\nMPS Clearance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Circulation [label="Prolonged Systemic\nCirculation (PK)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PEG -> Ether [dir=none]; PEG -> Flexibility [dir=none]; {Ether, Water} -> Hydration [arrowhead=none, style=dashed]; Hydration -> Hydrodynamic; {Hydrodynamic, Flexibility} -> Steric; Hydration -> Solubility; Steric -> Opsonins; Opsonins -> Clearance; {Solubility, Clearance} -> Circulation; }

Caption: Standard workflow for the synthesis and evaluation of PEGylated nanoparticles.

Diagram 3: Impact of PEG Spacer Length on Key ADC Properties

G cluster_positive Generally Positive Correlation cluster_tradeoff Potential Trade-Offs PEG_Length PEG Spacer Length Solubility Solubility PEG_Length->Solubility + Stability Stability (Reduced Aggregation) PEG_Length->Stability + PK Circulation Half-Life (PK Profile) PEG_Length->PK + Binding Target Binding Affinity PEG_Length->Binding - (potential steric hindrance) Payload Payload Activity PEG_Length->Payload - (potential interference)

Caption: Relationship between increasing PEG spacer length and its effects on ADC properties.

Conclusion

The hydrophilic properties of PEG spacers are a cornerstone of modern drug delivery and bioconjugation strategies. Through the formation of a robust hydration layer and the principle of steric hindrance, PEGylation effectively enhances the aqueous solubility of hydrophobic molecules, shields therapeutics from premature degradation and immune clearance, and prolongs systemic circulation. As demonstrated, the specific length and architecture of the PEG chain are critical parameters that must be optimized to balance desired pharmacokinetic improvements with potential trade-offs in biological activity. The experimental protocols outlined in this guide provide a framework for the rational design and rigorous characterization of PEGylated therapeutics, enabling researchers to harness the full potential of this versatile polymer to develop safer and more effective medicines.

References

Azide group reactivity in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Azide (B81097) Group in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) is a cornerstone of modern chemical synthesis, offering a unique combination of stability and versatile reactivity. Its applications span from the creation of complex heterocyclic scaffolds to the precise bioorthogonal ligation of biomolecules, making it an indispensable tool in materials science, medicinal chemistry, and drug development.[1][2][3] This guide provides a comprehensive exploration of the azide group's core reactivity, detailed experimental protocols for key transformations, and quantitative data to inform reaction selection and optimization.

Core Principles of Azide Reactivity

The azide group can be described by several resonance structures, with the most significant contributors depicting a linear arrangement of three nitrogen atoms. This electronic structure confers a dual nature upon the azide: it is an excellent nucleophile, yet it can also participate in pericyclic reactions as a 1,3-dipole.[4][5]

  • Nucleophilicity : The terminal nitrogen atom (Nγ) bears a partial negative charge, making it highly nucleophilic.[5] This allows azides to readily participate in substitution reactions with a variety of electrophiles.[4] Despite being the conjugate base of a weak acid (hydrazoic acid, pKa ~4.6), the azide ion is an exceptionally potent nucleophile.[4]

  • 1,3-Dipolar Reactivity : The azide group is a classic 1,3-dipole, enabling it to undergo [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered triazole rings.[6][7]

  • Nitrogen Extrusion : Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates.[3] This reactivity is harnessed in reactions like the Curtius rearrangement.[4]

Safety Considerations for Handling Organic Azides

Organic azides are high-energy compounds and can be potentially explosive, sensitive to heat, shock, light, and pressure.[8][9][10] Low molecular weight azides and molecules with a high nitrogen-to-carbon ratio are particularly hazardous.[9][11]

Fundamental Safety Protocols:

  • Hazard Assessment : Always consult the Safety Data Sheet (SDS) for any azide-containing compound.[8] Evaluate the stability of a novel organic azide using metrics like the "Rule of Six" (at least six carbon atoms per energetic group) or ensuring the carbon and oxygen atom count is at least three times the nitrogen atom count ((NC + NO) / NN ≥ 3).[11]

  • Personal Protective Equipment (PPE) : Always wear appropriate gloves (the azide ion has toxicity similar to cyanide), safety glasses, and a lab coat.[8][12] Conduct experiments in a fume hood, preferably behind a blast shield.[10]

  • Handling : Use plastic or ceramic spatulas instead of metal ones to avoid the formation of shock-sensitive heavy metal azides.[9][10] Do not use ground glass joints, which can cause explosive decomposition upon friction.[10]

  • Reaction Conditions : Avoid chlorinated solvents like dichloromethane, which can form dangerously explosive di- and tri-azidomethane.[8][12] Do not heat azides unless part of a well-controlled procedure (e.g., Curtius rearrangement). Purification should be limited to extraction, precipitation, or careful chromatography; distillation or sublimation should never be used.[8][12]

  • Waste Disposal : Azide-containing waste must be collected in separate, clearly labeled containers and kept away from acids to prevent the formation of highly toxic and explosive hydrazoic acid.[8][9]

Key Reactions of the Azide Group

The versatility of the azide group is demonstrated by its participation in a wide array of chemical transformations.

Cycloaddition Reactions

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is one of the most powerful and widely used reactions of this functional group.[7]

3.1.1. Huisgen 1,3-Dipolar Cycloaddition (Thermal)

The thermal reaction between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its utility as a "click" reaction.[6] The reaction is highly exothermic, but a significant activation barrier slows the reaction rate at lower temperatures.[6][13]

3.1.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The premier example of a "click" reaction, the CuAAC reaction, proceeds with exceptional reliability, specificity, and high yields.[14][15] It exclusively joins terminal alkynes and azides to form the 1,4-disubstituted triazole isomer.[6][14] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process, allowing it to proceed at room temperature, even in aqueous solutions.[6] This reaction is a cornerstone of bioconjugation, drug discovery, and materials science.[1][14]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Azide R1-N3 Coordination_Complex Six-Membered Copper Metallacycle Azide->Coordination_Complex Alkyne R2-C≡CH Copper_Acetylide Copper(I) Acetylide Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Copper_Acetylide->Coordination_Complex + Azide Triazolyl_Copper Triazolyl-Copper Intermediate Coordination_Complex->Triazolyl_Copper Ring Contraction Triazole 1,4-Disubstituted Triazole Triazolyl_Copper->Triazole Protonolysis Cu_I_Regen Cu(I) Catalyst Triazolyl_Copper->Cu_I_Regen SPAAC_Mechanism Reactants Azide (R1-N3) + Strained Cyclooctyne TS Concerted [3+2] Transition State Reactants->TS 1,3-Dipolar Cycloaddition Product Stable Triazole Product TS->Product Ring Formation Staudinger_Ligation_Flow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide Organic Azide (R1-N3) AzaYlide Aza-ylide Intermediate Azide->AzaYlide Phosphine Engineered Phosphine (with electrophilic trap) Phosphine->AzaYlide Nucleophilic Attack, N2 release CyclicInter Cyclic Intermediate AzaYlide->CyclicInter Intramolecular Cyclization Amide Stable Amide Bond (R1-NH-C(O)-R2) CyclicInter->Amide Hydrolysis/ Rearrangement

References

The Chemistry of the Carboxylic Acid Functional Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH).[1] This group consists of a carbonyl group (C=O) single-bonded to a hydroxyl group (-OH).[1][2] Carboxylic acids are widespread in nature, forming the basis of amino acids, fatty acids, and other critical biomolecules.[2][3] In industrial and pharmaceutical contexts, they serve as vital intermediates and final products. Their chief chemical characteristic is their acidity.[2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure, properties, synthesis, and reactivity of the carboxylic acid functional group.

Structure, Properties, and Nomenclature

Structure and Bonding

The carboxyl group's carbon and carbonyl oxygen are sp² hybridized, resulting in a trigonal planar geometry. The hydroxyl oxygen is also sp² hybridized, which allows a lone pair to participate in resonance with the carbonyl group's π-system. This electron delocalization contributes to the planarity of the entire carboxyl group and influences its chemical properties, most notably its acidity.

Physical Properties

Carboxylic acids are polar molecules capable of acting as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen and hydroxyl oxygen).[3] This leads to strong intermolecular hydrogen bonding, often forming dimeric structures in nonpolar solvents. Consequently, carboxylic acids have significantly higher boiling points than alcohols, aldehydes, or ketones of comparable molecular weight.[4][5] Lower molecular weight carboxylic acids (1-4 carbons) are miscible with water, but solubility decreases as the hydrophobic alkyl chain lengthens.[6][7]

Carboxylic AcidStructureBoiling Point (°C)Solubility in Water ( g/100 mL)
Methanoic AcidHCOOH101Miscible
Ethanoic AcidCH₃COOH118Miscible
Propanoic AcidCH₃CH₂COOH141Miscible
Butanoic AcidCH₃(CH₂)₂COOH164Miscible
Pentanoic AcidCH₃(CH₂)₃COOH1865.0
Hexanoic AcidCH₃(CH₂)₄COOH2051.1
Benzoic AcidC₆H₅COOH2490.34 (at 25°C)
(Data sourced from references[4][8])
Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established systematic rules for naming carboxylic acids.

  • Acyclic Carboxylic Acids : The longest carbon chain containing the carboxyl group is identified. The -e ending of the parent alkane is replaced with the suffix -oic acid. The carboxyl carbon is always numbered as carbon 1.[2]

  • Cyclic Carboxylic Acids : When the -COOH group is attached to a ring, the suffix -carboxylic acid is added to the name of the cycloalkane. The ring carbon attached to the carboxyl group is numbered as 1.

  • Dicarboxylic Acids : If a compound contains two carboxyl groups, the suffix -dioic acid is added to the parent alkane name.

  • Common Names : Many carboxylic acids have trivial names, often derived from their historical source. In this system, substituent positions are designated by Greek letters (α, β, γ, etc.), starting from the carbon adjacent to the carboxyl group.

StructureIUPAC NameCommon Name
HCOOHMethanoic acidFormic acid
CH₃COOHEthanoic acidAcetic acid
CH₃CH₂COOHPropanoic acidPropionic acid
HOOC-COOHEthanedioic acidOxalic acid
C₆H₅COOHBenzenecarboxylic acidBenzoic acid
(Data sourced from references[4][9])

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of carboxylic acids.

Spectroscopic TechniqueCharacteristic Absorption/Signal
Infrared (IR) Spectroscopy A very broad O-H stretching band from 2500-3300 cm⁻¹. A sharp C=O stretching band between 1700-1760 cm⁻¹ (1710 cm⁻¹ for dimers, 1760 cm⁻¹ for monomers).[10]
¹H NMR Spectroscopy The acidic hydroxyl proton (O-H) appears as a broad singlet far downfield, typically in the 10-13 ppm region.[2][11]
¹³C NMR Spectroscopy The carbonyl carbon (C=O) signal appears in the 165-185 ppm range.[2][10]
(Data sourced from references[2][10][11])

Acidity of Carboxylic Acids

Carboxylic acids are Brønsted-Lowry acids. Their acidity stems from the stability of the conjugate base, the carboxylate anion, which is stabilized by resonance. The negative charge is delocalized over the two electronegative oxygen atoms, distributing the charge and stabilizing the anion.[3]

The acidity of a carboxylic acid is influenced by the nature of the R-group. Electron-withdrawing groups attached to the carbon chain increase acidity by stabilizing the carboxylate anion through the inductive effect. Conversely, electron-donating groups decrease acidity.

AcidStructurepKa
Formic AcidHCOOH3.75
Acetic AcidCH₃COOH4.78
Propanoic AcidCH₃CH₂COOH4.87
Chloroacetic AcidClCH₂COOH2.86
Dichloroacetic AcidCl₂CHCOOH1.29
Trichloroacetic AcidCl₃CCOOH-0.5
Benzoic AcidC₆H₅COOH4.20
p-Nitrobenzoic AcidO₂NC₆H₄COOH3.44
(Data sourced from reference[9])

Synthesis of Carboxylic Acids

Several reliable methods exist for the synthesis of carboxylic acids.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods Primary_Alcohol Primary Alcohol (R-CH₂OH) Oxidation Oxidation Primary_Alcohol->Oxidation Aldehyde Aldehyde (R-CHO) Aldehyde->Oxidation Alkyl_Halide Alkyl Halide (R-X) Nitrile_Hydrolysis Nitrile Formation & Hydrolysis Alkyl_Halide->Nitrile_Hydrolysis 1. NaCN 2. H₃O⁺, Δ Grignard_Carboxylation Grignard Formation & Carboxylation Alkyl_Halide->Grignard_Carboxylation 1. Mg, ether 2. CO₂ 3. H₃O⁺ Carboxylic_Acid Carboxylic Acid (R-COOH) Oxidation->Carboxylic_Acid [O] Nitrile_Hydrolysis->Carboxylic_Acid Grignard_Carboxylation->Carboxylic_Acid

Caption: General workflow for the synthesis of carboxylic acids.

Oxidation of Primary Alcohols and Aldehydes

Primary alcohols and aldehydes can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).[12]

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzoic Acid [13][14]

  • Setup : In a 250-mL round-bottom flask, dissolve 5 g of potassium permanganate (KMnO₄) in 20-40 mL of water. Add 2 mL of 15% aqueous sodium hydroxide (B78521) (NaOH).

  • Reaction : Add 5 mL of benzyl alcohol to the flask and attach a reflux condenser.

  • Heating : Gently reflux the mixture with stirring for 45 minutes. The brown precipitate of MnO₂ indicates the progression of the oxidation.

  • Work-up : Cool the mixture to room temperature. Add a few drops of ethanol (B145695) to quench any unreacted KMnO₄.

  • Filtration : Filter the mixture by vacuum filtration to remove the manganese dioxide (MnO₂).

  • Precipitation : Transfer the filtrate to a beaker and cool it in an ice bath. Carefully add concentrated sulfuric acid dropwise with stirring until the solution is strongly acidic and precipitation of benzoic acid is complete.

  • Isolation : Collect the benzoic acid crystals by vacuum filtration and wash them with several portions of cold water.

  • Purification : The crude product can be purified by recrystallization from hot water.

Carboxylation of Grignard Reagents

This method involves the reaction of a Grignard reagent (R-MgX) with carbon dioxide (often as dry ice), followed by acidic work-up.[15] This is an excellent method for converting an alkyl or aryl halide into a carboxylic acid with one additional carbon atom.[16][17]

Experimental Protocol: Carboxylation of Phenylmagnesium Bromide [18][19][20]

  • Grignard Formation : Prepare phenylmagnesium bromide from 11 g (0.45 gram-atom) of magnesium turnings and 75 g (0.48 mole) of bromobenzene (B47551) in 175 mL of anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a condenser.

  • Carboxylation : Once the Grignard reagent has formed, pour the ethereal solution slowly over a slurry of crushed dry ice (solid CO₂) in a separate beaker. Stir the mixture until the Grignard reagent is completely consumed.

  • Hydrolysis : After the excess dry ice has sublimed, cautiously add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to decompose the magnesium carboxylate salt.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

  • Work-up : Combine the ether extracts and wash with water, then with a saturated sodium chloride solution. Dry the ether layer over anhydrous sodium sulfate.

  • Isolation : Remove the ether by rotary evaporation to yield crude benzoic acid. The product can be purified by recrystallization.

Hydrolysis of Nitriles

Nitriles (R-C≡N) can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[21][22] This two-step sequence (alkyl halide → nitrile → carboxylic acid) is useful for adding a carbon atom to an alkyl chain.[23][24]

Experimental Protocol: Hydrolysis of Benzonitrile (B105546) [22][25]

  • Setup : In a microwave reaction vial, combine 1 mmol of benzonitrile and 1 mL of 2.5 M aqueous sodium hydroxide (NaOH) solution.

  • Reaction : Seal the vial and heat it using microwave irradiation according to the instrument's specifications for organic synthesis.

  • Work-up : After cooling, transfer the reaction mixture to a small beaker.

  • Precipitation : Add cold 6 M hydrochloric acid (HCl) with stirring until the solution is acidic to litmus (B1172312) paper and the precipitation of benzoic acid is complete.

  • Isolation : Collect the product by vacuum filtration and wash the crystals with cold water.

  • Purification : The crude benzoic acid can be purified by recrystallization from hot water.

Reactions of Carboxylic Acids

Carboxylic acids undergo several characteristic reactions, primarily involving nucleophilic acyl substitution, reduction, deprotonation, and α-substitution.

Conversion to Carboxylic Acid Derivatives (Nucleophilic Acyl Substitution)

The hydroxyl group of a carboxylic acid can be replaced by various nucleophiles to form important derivatives like acyl halides, acid anhydrides, esters, and amides.

The acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water is known as Fischer esterification. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it forms.[26][27][28]

Fischer_Esterification RCOOH R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Enhanced Electrophile) RCOOH->Protonated_Carbonyl + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Int + R'-OH Alcohol R'-OH Alcohol Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaving Intermediate with -OH₂⁺ (Good Leaving Group) Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Ester R-COOR' Ester Protonated_Ester->Ester - H⁺ Amide_Formation_DCC RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea (Activated Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC Tetrahedral_Int Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Int + R'-NH₂ Amine R'-NH₂ Amine Amide R-CONH-R' Amide Tetrahedral_Int->Amide Proton Transfer DCU DCU (Dicyclohexylurea) Tetrahedral_Int->DCU Collapse

References

The Unseen Backbone: A Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule drugs. The lynchpin of this conjugate, the linker, dictates the stability, efficacy, and safety of the entire therapeutic. Among the diverse linker technologies, non-cleavable linkers have carved out a significant niche, prized for their exceptional stability. This technical guide delves into the core principles of non-cleavable linkers in ADC development, providing an in-depth exploration of their mechanism of action, a comparative analysis of their performance, and detailed experimental protocols for their evaluation.

Non-cleavable linkers are characterized by their robust chemical bonds that resist enzymatic and chemical degradation in systemic circulation.[] Unlike their cleavable counterparts, which are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers deliver the cytotoxic agent to the lysosome of the target cancer cell.[2] The release of the active drug metabolite is contingent upon the complete proteolytic degradation of the antibody backbone within the lysosome.[3][4] This mechanism of action imparts a high degree of plasma stability, minimizing off-target toxicity and contributing to a more predictable pharmacokinetic profile.[5][] The clinical success of ado-trastuzumab emtansine (Kadcyla®), which employs a non-cleavable thioether linker, stands as a testament to the therapeutic potential of this approach.[7][8]

This guide will provide a comprehensive overview of non-cleavable linkers, with a focus on the widely used succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. We will present quantitative data on the stability and efficacy of ADCs featuring non-cleavable linkers, alongside detailed methodologies for key in vitro assays essential for their preclinical development.

Mechanism of Action: A Journey to the Lysosome

The therapeutic activity of an ADC equipped with a non-cleavable linker is a multi-step process that relies on the intricate machinery of the target cancer cell.[5] The journey begins with the specific binding of the ADC's monoclonal antibody to its cognate antigen on the surface of the cancer cell.

Non_Cleavable_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload (Amino Acid-Linker-Drug) Lysosome->Payload 4. Antibody Degradation Tubulin Microtubules Payload->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Figure 1. Mechanism of action for an ADC with a non-cleavable linker.

Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked through the endosomal pathway to the lysosome.[9] The acidic environment and rich proteolytic content of the lysosome lead to the complete degradation of the antibody component of the ADC.[10] This proteolytic breakdown liberates the cytotoxic payload, which remains attached to the linker and a single amino acid residue (typically lysine (B10760008) or cysteine) from the antibody.[4] This active metabolite then translocates to the cytoplasm to engage its intracellular target, such as microtubules, ultimately inducing cell cycle arrest and apoptosis.[9]

Types of Non-Cleavable Linkers

While several chemistries can be employed to create non-cleavable linkers, the most prevalent are those that form stable thioether or amide bonds.

  • Thioether Linkers: These are the most common type of non-cleavable linker and are typically formed through the reaction of a maleimide (B117702) group on the linker with a sulfhydryl group on the antibody (from a cysteine residue).[3][5] The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a prime example and is used in the FDA-approved ADC, Kadcyla®.[8][11] The cyclohexane (B81311) ring in the SMCC linker provides steric hindrance, which contributes to the stability of the thioether bond by reducing its susceptibility to hydrolysis.[5][12]

  • Amide Linkers: These linkers are formed by the reaction of an activated ester (like an N-hydroxysuccinimide ester) on the linker with an amine group on the antibody (from a lysine residue).[] Amide bonds are known for their high stability.[]

Advantages and Disadvantages of Non-Cleavable Linkers

The choice of linker is a critical decision in ADC design, with non-cleavable linkers offering a distinct set of advantages and disadvantages.

FeatureAdvantagesDisadvantages
Stability High plasma stability: Minimizes premature drug release and off-target toxicity, leading to a wider therapeutic window.[3][]Slower payload release: Dependent on the rate of antibody degradation, which can be slower than the release from cleavable linkers.[]
Efficacy Improved therapeutic index in some cases: Studies have shown that non-cleavable ADCs can outperform their cleavable counterparts in vivo.[5]Lack of bystander effect: The released payload is typically charged and less membrane-permeable, preventing it from killing neighboring antigen-negative tumor cells. This makes them more suitable for tumors with high and homogenous antigen expression.[14]
Payload Compatibility Suitable for payloads that retain potency with the linker and an amino acid attached. Not all payloads are active in their modified form: Some drugs are only potent in their native, unmodified state.
Mechanism Clear and well-defined release mechanism: Relies on a fundamental cellular process (lysosomal degradation).[12]Dependent on efficient internalization and lysosomal trafficking: The ADC must be effectively taken up by the cancer cell and delivered to the lysosome for the payload to be released.[4]

Quantitative Data on ADC Performance

The following tables summarize key quantitative data for ADCs utilizing non-cleavable linkers, focusing on stability and in vitro efficacy.

Table 1: In Vivo Stability of ADCs with Non-Cleavable Linkers
ADC ModelLinker TypeAnimal ModelKey Stability Findings
Trastuzumab-MCC-DM1Thioether (SMCC)RatLonger ADC half-life and reduced systemic toxicity compared to some cleavable linker-based ADCs.[11]
Anti-CD79b-mc-MMAFMaleimidocaproylRatThe conjugate demonstrated high stability in rat serum over a 7-day period at 37°C.[15]
Generic ADCThioetherMouseGenerally higher stability in circulation compared to cleavable linkers.[16]
Table 2: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers
ADCTarget AntigenCell LineIC50 (ng/mL)
Anti-CD70 Ab-MCC-DM1CD70786-0 (antigen-positive)~10
Control ADCN/A786-0 (antigen-positive)>1000

Note: The IC50 values are approximate and can vary based on the specific experimental conditions.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize ADCs with non-cleavable linkers.

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[17][18]

Cytotoxicity_Assay_Workflow start Start cell_seeding 1. Seed antigen-positive and antigen-negative cells in 96-well plates start->cell_seeding adc_treatment 2. Treat cells with serial dilutions of ADC cell_seeding->adc_treatment incubation 3. Incubate for 72-120 hours adc_treatment->incubation viability_assay 4. Add cell viability reagent (e.g., CellTiter-Glo®) incubation->viability_assay readout 5. Measure luminescence or absorbance viability_assay->readout analysis 6. Calculate IC50 values readout->analysis end End analysis->end

Figure 2. Workflow for an in vitro cytotoxicity assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Incubate overnight at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C and 5% CO2.

  • Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Antibody Internalization Assay

This assay measures the extent and rate at which an antibody or ADC is internalized by target cells.[19][20]

Internalization_Assay_Workflow start Start labeling 1. Label ADC with a pH-sensitive dye (e.g., pHrodo™ Red) start->labeling cell_treatment 2. Add labeled ADC to cells labeling->cell_treatment incubation 3. Incubate at 37°C for various time points cell_treatment->incubation imaging 4. Image cells using a high-content imaging system or flow cytometer incubation->imaging quantification 5. Quantify intracellular fluorescence imaging->quantification end End quantification->end

Figure 3. Workflow for an antibody internalization assay.

Materials:

  • Target-expressing cell line

  • ADC

  • pH-sensitive fluorescent dye (e.g., pHrodo™ Red AM Intracellular pH Indicator, Thermo Fisher Scientific) or a secondary antibody conjugate system

  • Live-cell imaging medium

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a suitable format for imaging or flow cytometry (e.g., 96-well imaging plate or culture tubes).

  • ADC Labeling (if necessary): Label the ADC with a pH-sensitive dye that fluoresces in the acidic environment of the endosomes and lysosomes.[19] Alternatively, use a secondary antibody-based detection system.

  • Treatment: Add the labeled ADC to the cells in live-cell imaging medium.

  • Incubation: Incubate the cells at 37°C and 5% CO2 for various time points (e.g., 0, 1, 4, 24 hours) to monitor the kinetics of internalization.

  • Imaging/Flow Cytometry: Acquire images using a high-content imaging system or analyze the cells by flow cytometry to quantify the intracellular fluorescence signal.

  • Data Analysis: Measure the mean fluorescence intensity inside the cells at each time point to determine the rate and extent of internalization.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the integrity of the linker in plasma.

Materials:

  • ADC

  • Human or animal plasma

  • Incubator

  • Method for quantifying intact ADC and released payload (e.g., ELISA, LC-MS/MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.

  • Quantification:

    • ELISA: Use an enzyme-linked immunosorbent assay to quantify the amount of intact ADC remaining.[16] This typically involves capturing the antibody and detecting the conjugated payload.

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the amount of free payload that has been released from the ADC.[16]

  • Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability profile of the ADC in plasma.

Conclusion

Non-cleavable linkers are a cornerstone of modern ADC design, offering a robust and clinically validated approach to targeted cancer therapy.[11] Their exceptional plasma stability translates into an improved safety profile and predictable pharmacokinetics.[11][21] While the absence of a bystander effect makes them most suitable for tumors with high and uniform antigen expression, their mechanism of action, which leverages the fundamental cellular process of lysosomal degradation, provides a reliable means of intracellular drug delivery.[5][14] The continued exploration of novel non-cleavable linker chemistries and a deeper understanding of the factors governing ADC trafficking and degradation will undoubtedly expand their application and further solidify their role in the oncologist's arsenal. This guide provides a foundational understanding and practical methodologies for researchers and drug developers working to harness the power of non-cleavable linkers in the next generation of antibody-drug conjugates.

References

Methodological & Application

Synthesis of Azido-PEG4-C2-acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG4-C2-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug development. Its structure incorporates a terminal azide (B81097) group for "click" chemistry reactions, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a carboxylic acid group for conjugation to amine-containing molecules. This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers and scientists in the fields of chemistry and drug development.

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the formation of a protected carboxylate PEGylated alcohol, followed by activation of the alcohol and subsequent conversion to an azide, and finally, deprotection to yield the desired product.

SynthesisWorkflow cluster_0 Step 1: Synthesis of tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate cluster_1 Step 2: Mesylation of the hydroxyl group cluster_2 Step 3: Azide Substitution cluster_3 Step 4: Deprotection of the tert-butyl ester A Tetraethylene glycol C tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate A->C Na, THF B tert-butyl acrylate (B77674) B->C D tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate F tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate D->F Et3N, CH2Cl2 E Methanesulfonyl chloride E->F G tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate I tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate G->I DMF H Sodium azide H->I J tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate L This compound J->L CH2Cl2 K Trifluoroacetic acid (TFA) K->L

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

This step involves the Michael addition of tetraethylene glycol to tert-butyl acrylate.

  • To a solution of dry tetraethylene glycol (3.3 equivalents) in dry tetrahydrofuran (B95107) (THF), add a catalytic amount of sodium metal.

  • Stir the mixture until the sodium has completely dissolved.

  • Add tert-butyl acrylate (1 equivalent) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.

  • Neutralize the reaction with 1 M HCl.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in brine and extract three times with ethyl acetate (B1210297).

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate (B86663) (MgSO4).

  • Filter and concentrate the organic phase under reduced pressure to obtain tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate as a pale yellow liquid.[1]

Step 2: Synthesis of tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate

This step converts the terminal hydroxyl group to a good leaving group (mesylate) for subsequent nucleophilic substitution.

  • Dissolve tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate (1 equivalent) in dry dichloromethane (B109758) (CH2Cl2) and add triethylamine (B128534) (Et3N) (2.4 equivalents).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution over 15 minutes.[1]

  • Stir the reaction mixture at 0 °C for 15 hours.[1]

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate.[1]

Step 3: Synthesis of tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate

This step introduces the azide functionality via an SN2 reaction.

  • Dissolve tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate (1 equivalent) in dimethylformamide (DMF).[1]

  • Add sodium azide (NaN3) (2 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 48 hours.[1]

  • Filter the reaction mixture and partition the residue between ethyl acetate and water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate in vacuo to obtain tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate.[1]

Step 4: Synthesis of this compound (Deprotection)

This final step removes the tert-butyl protecting group to yield the free carboxylic acid.

  • Dissolve tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate in dichloromethane (CH2Cl2).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1.5 to 2 hours.

  • Remove the volatile components under vacuum.

  • Dissolve the residue in diethyl ether and evaporate the solvent. Repeat this step twice to ensure complete removal of residual TFA.

  • Dry the resulting oil under vacuum to obtain the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactant 1Reactant 2Key ReagentsSolventProductYield
1 Tetraethylene glycol (3.3 eq)tert-butyl acrylate (1 eq)Sodium (catalytic)THFtert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate~77%[1]
2 Intermediate from Step 1 (1 eq)Methanesulfonyl chloride (2.1 eq)Triethylamine (2.4 eq)CH2Cl2tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate~92%[1]
3 Intermediate from Step 2 (1 eq)Sodium azide (2 eq)-DMFtert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate~65%[1]
4 Intermediate from Step 3 (1 eq)Trifluoroacetic acid-CH2Cl2This compoundHigh

Note: The yield for the final deprotection step is typically high but can vary depending on the purity of the starting material and the workup procedure.

References

Application Notes: Utilizing Azido-PEG4-C2-acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG4-C2-acid is a versatile, heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and diagnostic development. Its unique structure, featuring a terminal azide (B81097) group and a carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers researchers a powerful tool for covalently linking a wide array of molecules. The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid can be readily conjugated to primary amines, forming stable amide bonds. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates while minimizing potential immunogenicity.[1][2]

This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation workflows, catering to researchers, scientists, and drug development professionals.

Physicochemical and Bioconjugation Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing successful bioconjugation experiments.

PropertyValueSource(s)
Molecular Weight 291.30 g/mol [2]
Molecular Formula C11H21N3O6[2]
Appearance Colorless to light yellow liquid[2]
Solubility Soluble in DMSO (up to 100 mg/mL with sonication), DMF, and water. Stock solutions are typically prepared in anhydrous DMSO or DMF.[2][3][2][3]
Storage (Pure Form) Store at -20°C for up to 3 years.[2]
Storage (In Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Azide Reactivity Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes (e.g., DBCO, BCN).[2][4]
Carboxylic Acid Reactivity Forms stable amide bonds with primary amines upon activation (e.g., with EDC/NHS).[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary modes of bioconjugation using this compound: activation of the carboxylic acid for amidation and click chemistry reactions of the azide group.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid of this compound to form a semi-stable NHS ester, which then readily reacts with primary amines on the target molecule.[6][7]

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound and other reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with EDC and NHS. A 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the this compound is recommended as a starting point.[6]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in Coupling Buffer.

    • Immediately add the activated this compound solution to the biomolecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0. A 10-20 fold molar excess of the activated linker to the biomolecule is a common starting point for proteins.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

    • Purify the conjugate to remove excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized biomolecule (prepared using Protocol 1) to a terminal alkyne-containing molecule.[8][9]

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-containing molecule

  • Reaction Buffer: PBS, pH 7.4 or other non-amine containing buffers

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Purification equipment

Procedure:

  • Preparation of Reaction Mixture:

    • In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 1.1 to 1.5-fold molar excess of the alkyne).[8]

    • Add the Reaction Buffer to the desired final concentration.

    • Add the copper-chelating ligand to a final concentration of 1-5 mM.

  • Initiation of the Reaction:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[8]

    • Initiate the click reaction by adding the CuSO4 stock solution (to a final concentration of 0.1-1 mM) followed by the freshly prepared Sodium Ascorbate stock solution (to a final concentration of 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification:

    • Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion, affinity) to remove the copper catalyst, excess reagents, and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern. It utilizes a strained alkyne, such as DBCO or BCN, which reacts spontaneously with the azide.[4][][11]

Materials:

  • Azide-functionalized biomolecule

  • Strained alkyne-containing molecule (e.g., DBCO-NHS ester to label a protein)

  • Reaction Buffer: PBS, pH 7.4

  • Purification equipment

Procedure:

  • Preparation of Reactants:

    • If necessary, label your target molecule with the strained alkyne according to the manufacturer's protocol (e.g., reacting a DBCO-NHS ester with a protein).

    • Prepare the azide-functionalized biomolecule using Protocol 1.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized biomolecule and the strained alkyne-containing molecule. A 1.5 to 3-fold molar excess of the strained alkyne is often used.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. Reaction times may vary depending on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using standard methods such as desalting columns, dialysis, or chromatography to remove any unreacted starting materials.

Visualizations

The following diagrams illustrate the chemical reactions and a general workflow for bioconjugation using this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Biomolecule cluster_click Step 3: Click Chemistry This compound This compound Activated_Linker Azido-PEG4-C2-NHS Ester (Amine-Reactive) This compound->Activated_Linker Activation (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Azide_Functionalized Azide-Functionalized Biomolecule Activated_Linker->Azide_Functionalized Amide Bond Formation (pH 7.2-8.0) Biomolecule Biomolecule (with -NH2) Biomolecule->Azide_Functionalized Final_Conjugate Final Bioconjugate Azide_Functionalized->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne- or DBCO- functionalized Molecule Alkyne_Molecule->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

G cluster_path1 Amine Conjugation Pathway cluster_path2 Azide 'Click' Pathway Start This compound Activate Activate Carboxylic Acid (EDC/NHS) Start->Activate Choose_Click Choose Click Chemistry Start->Choose_Click React_Amine React with Primary Amine (-NH2) Activate->React_Amine Amide_Product Azide-PEG4-C2-Amide-Biomolecule React_Amine->Amide_Product Amide_Product->Choose_Click Further Functionalization CuAAC CuAAC with Terminal Alkyne (+ Cu(I) catalyst) Choose_Click->CuAAC SPAAC SPAAC with Strained Alkyne (e.g., DBCO, BCN) Choose_Click->SPAAC Triazole_Product Triazole-Linked Conjugate CuAAC->Triazole_Product SPAAC->Triazole_Product

Caption: Reaction pathways for this compound in bioconjugation.

References

Application Notes and Protocols for Azido-PEG4-C2-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Azido-PEG4-C2-acid is a hydrophilic, non-cleavable linker that offers a versatile platform for ADC development. Its azide (B81097) functionality allows for bio-orthogonal "click chemistry" conjugation, while the terminal carboxylic acid enables straightforward attachment to antibodies. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the resulting ADC.[1][2]

This document provides detailed application notes and protocols for the synthesis and evaluation of ADCs using this compound.

Properties of this compound

This compound is a heterobifunctional linker with the following key features:

  • Azide Group: Enables covalent conjugation to alkyne- or cyclooctyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

  • Carboxylic Acid Group: Allows for the formation of a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, typically after activation to an N-hydroxysuccinimide (NHS) ester.

  • PEG4 Spacer: A short, hydrophilic polyethylene glycol chain that can enhance the aqueous solubility of the ADC and may reduce aggregation.[2]

  • Non-cleavable Nature: The linker is designed to be stable in circulation. The release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[4][5]

Data Presentation

The following tables present hypothetical yet representative data for an ADC synthesized using this compound. These values are intended to serve as a benchmark for researchers.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterValueMethod of Determination
Molar Ratio (Linker:Antibody)10:1-
Molar Ratio (Payload:Linker)3:1-
Conjugation Efficiency>95%UV-Vis Spectroscopy
Average DAR3.8Hydrophobic Interaction Chromatography (HIC-HPLC)
Purity>98%Size Exclusion Chromatography (SEC-HPLC)

Table 2: In Vitro Cytotoxicity Data (MTT Assay)

Cell LineTarget Antigen ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)Free Drug IC50 (nM)
Cell Line AHigh1.5>10000.1
Cell Line BLow250>10000.1
Cell Line CNegative>1000>10000.1

Experimental Protocols

Activation of this compound to its NHS Ester

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2 under an inert atmosphere.

  • Add DCC or EDC to the solution at a molar ratio of 1:1.1 relative to the linker.

  • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • The resulting solution containing the activated Azido-PEG4-C2-NHS ester can be used directly in the next step.

Antibody Modification with Activated Azido-PEG4-C2-NHS Ester

This protocol details the conjugation of the activated linker to the lysine residues of the antibody.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • Activated Azido-PEG4-C2-NHS ester solution

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column (e.g., PD-10)

Procedure:

  • Perform a buffer exchange of the antibody into the reaction buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • Add a 5-20 fold molar excess of the activated Azido-PEG4-C2-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Characterize the azide-functionalized antibody by UV-Vis spectroscopy and determine the degree of labeling.

Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Azide-functionalized antibody

  • DBCO-modified cytotoxic payload (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • To the azide-functionalized antibody solution, add a 1.5 to 5-fold molar excess of the DBCO-modified payload.

  • Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or size exclusion chromatography.

  • Concentrate the purified ADC using an appropriate centrifugal filter device.

  • Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC: DAR Determination by HIC-HPLC

Materials:

  • Purified ADC

  • HIC-HPLC system

  • Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a decreasing gradient of Mobile Phase A (decreasing salt concentration).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) to calculate the average DAR.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, naked antibody, and free drug solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, naked antibody, and free drug.

  • Treat the cells with the test articles and incubate for 72-96 hours.[]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[]

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[]

  • Read the absorbance at 570 nm using a microplate reader.[]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_modification Antibody Modification cluster_conjugation Payload Conjugation (SPAAC) cluster_purification Purification & Characterization Linker This compound NHS_Ester Azido-PEG4-C2-NHS Ester Linker->NHS_Ester NHS, DCC/EDC Azido_Ab Azide-functionalized Antibody Antibody Monoclonal Antibody Antibody->Azido_Ab pH 8.3-8.5 ADC Antibody-Drug Conjugate Azido_Ab->ADC Payload DBCO-Payload Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC/HIC Characterization DAR, Purity, Potency Purified_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (Non-cleavable Linker) Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Proteases Payload Payload-Linker-Amino Acid Degradation->Payload Release Tubulin Tubulin Payload->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker and a tubulin-inhibiting payload.

References

Application Notes and Protocols for Click Chemistry Using Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Azido-PEG4-C2-acid in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. This versatile bifunctional linker, featuring a terminal azide (B81097) group and a carboxylic acid, enables the precise covalent attachment of molecules for applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.[2]

Introduction to this compound in Click Chemistry

This compound is a key reagent in the field of bioconjugation, offering two primary reactive handles:

  • Azide Group (-N₃): This functional group is central to "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1]

  • Carboxylic Acid Group (-COOH): This group allows for conventional amide bond formation with primary amines, typically through activation with reagents like EDC and NHS.

This dual functionality allows for a modular approach to constructing complex biomolecules. For instance, the carboxylic acid can be used to attach the linker to a targeting moiety (like an antibody), while the azide group is reserved for the subsequent "click" attachment of a payload molecule (e.g., a cytotoxic drug or an E3 ligase ligand).

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound serves as a linker to connect a monoclonal antibody to a potent cytotoxic payload. The click chemistry approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[1]

  • PROTACs: In the synthesis of PROTACs, this linker can bridge the target protein-binding ligand and the E3 ubiquitin ligase-binding ligand. The PEG component can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[3]

Data Presentation: Reaction Parameters and Characterization

The following tables summarize typical quantitative data and parameters for click chemistry reactions involving this compound and for the characterization of the resulting conjugates.

Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValue/RangeNotes
Reactants This compound conjugated molecule, Alkyne-functionalized molecule
Molar Ratio (Alkyne:Azide) 1:1.2 to 1:5An excess of one reagent can drive the reaction to completion.
Copper Source Copper(II) Sulfate (B86663) (CuSO₄)Pre-complexed with a ligand.
Reducing Agent Sodium Ascorbate (B8700270)Reduces Cu(II) to the active Cu(I) state.
Copper Ligand THPTA or TBTAStabilizes the Cu(I) catalyst and accelerates the reaction.
Solvent Aqueous buffers (e.g., PBS), DMSO, or mixturesThe choice of solvent depends on the solubility of the reactants.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1 - 4 hoursCan be monitored by LC-MS or HPLC.
Typical Yield >90%Highly efficient reaction.

Table 2: Typical Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterValue/RangeNotes
Reactants This compound conjugated molecule, Strained Alkyne (e.g., DBCO, BCN) functionalized molecule
Molar Ratio (Alkyne:Azide) 1:1.1 to 1:3A slight excess of one reagent is often used.
Catalyst NoneThe reaction is driven by the ring strain of the cyclooctyne.
Solvent Aqueous buffers (e.g., PBS), DMSO, or other organic solventsCompatible with a wide range of solvents.
Reaction Temperature Room Temperature (20-25°C) or 37°CCan be performed at physiological temperatures.
Reaction Time 1 - 24 hoursReaction kinetics depend on the specific strained alkyne used.
Typical Yield >85%Generally high-yielding, though may be slower than CuAAC.

Table 3: Example Drug-to-Antibody Ratio (DAR) Characterization of an ADC

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC and can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). The weighted average DAR is calculated using the percentage of the peak area for each species.[4]

DAR Calculation Formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

ADC SpeciesNumber of Drugs% Peak Area (Hypothetical)Weighted DAR Contribution
Unconjugated Antibody050
ADC with 2 drugs2250.50
ADC with 4 drugs4502.00
ADC with 6 drugs6150.90
ADC with 8 drugs850.40
Total 100 Weighted Average DAR = 3.80

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified payload to a protein that has been functionalized with this compound.

Materials:

  • This compound functionalized protein in phosphate-buffered saline (PBS), pH 7.4.

  • Alkyne-modified payload molecule.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water).

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared).

  • DMSO (if required for payload solubility).

  • Purification system (e.g., size-exclusion chromatography).

Methodology:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified payload in a minimal amount of DMSO, if necessary, and then dilute with PBS to the desired concentration.

    • Ensure the this compound functionalized protein is at a suitable concentration in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound functionalized protein and the alkyne-modified payload (typically at a 1:5 molar ratio of protein to payload).

    • Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 5 minutes.

    • Add the copper catalyst solution to the protein-payload mixture to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for completion.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

    • Characterize the final product by SDS-PAGE, MS, and HIC to confirm conjugation and determine the DAR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a DBCO-functionalized payload to a protein modified with this compound.

Materials:

  • This compound functionalized protein in PBS, pH 7.4.

  • DBCO-functionalized payload molecule.

  • DMSO (if required for payload solubility).

  • Purification system (e.g., size-exclusion chromatography).

Methodology:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized payload in a minimal amount of DMSO and then dilute with PBS.

    • Ensure the this compound functionalized protein is in PBS at the desired concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound functionalized protein with the DBCO-functionalized payload (typically at a 1:3 molar ratio of protein to payload).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.

    • Characterize the final ADC by SDS-PAGE, MS, and HIC to confirm successful conjugation and determine the DAR.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis via Click Chemistry

ADC_Synthesis_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Click Conjugation cluster_purification Step 3: Purification & Characterization Antibody Monoclonal Antibody Activated_Ab Azide-Functionalized Antibody Antibody->Activated_Ab Amide Coupling Azido_Linker This compound + EDC/NHS Azido_Linker->Activated_Ab ADC_Product Antibody-Drug Conjugate (ADC) Activated_Ab->ADC_Product CuAAC or SPAAC Alkyne_Payload Alkyne-Payload Alkyne_Payload->ADC_Product Purification Purification (e.g., SEC) ADC_Product->Purification Characterization Characterization (MS, HIC for DAR) Purification->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway: Mechanism of Action of a HER2-Targeting ADC

HER2_ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC HER2-Targeting ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5a. Mechanism DNA DNA Damage Payload->DNA 5b. Mechanism Apoptosis Apoptosis Microtubules->Apoptosis DNA->Apoptosis PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Recycling PROTAC Recycling PROTAC->Recycling E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[1][2] The CuAAC reaction is characterized by its high yields, mild reaction conditions, exceptional regioselectivity, and tolerance to a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper-catalyzed version exhibits a remarkable rate acceleration of up to 10⁸.[4][5] The resulting triazole ring is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole-dipole interactions, rendering it a privileged scaffold in medicinal chemistry.[1]

These application notes provide a comprehensive overview of the CuAAC protocol, including detailed experimental procedures, quantitative data on reaction parameters, and troubleshooting guidelines to assist researchers in successfully applying this powerful ligation chemistry.

Data Presentation: A Comparative Analysis of Reaction Parameters

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to facilitate the comparison of different catalytic systems and conditions.

Table 1: Comparison of Copper Sources and Ligands for the CuAAC of Benzyl Azide and Phenylacetylene

Catalyst SystemCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuSO₄·5H₂O / Na-Ascorbate1-t-BuOH/H₂O (1:1)Room Temp12>95
CuI1-CH₃CNRoom Temp8>95
[Cu(CH₃CN)₄]PF₆1-CH₂Cl₂Room Temp6>95
CuSO₄·5H₂O / Na-Ascorbate11t-BuOH/H₂O (1:1)Room Temp1>98
Cu(OAc)₂·H₂O / Na-Ascorbate2-H₂O600.598
Cu₂O0.5-H₂O80196
Cu Wire10-scCO₂602485
Cu Plate--scCO₂602478

Note: This table presents a selection of data from various sources to illustrate the impact of different catalytic systems. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent and Ligand on Reaction Time and Yield

AzideAlkyneCopper Source (mol%)LigandSolventTime (h)Yield (%)
Benzyl AzidePhenylacetylene1 (CuSO₄)THPTAH₂O198
Benzyl AzidePhenylacetylene1 (CuSO₄)TBTADMSO/H₂O197
1-AzidododecanePhenylacetylene5 (CuI)-Neat2490
4-Azidobenzoic acidPropargyl alcohol2 (CuSO₄)-H₂O/t-BuOH492
3'-Azido-3'-deoxythymidine (AZT)Phenylacetylene1 (CuI)-DMF1285

Table 3: Comparison of Different Catalytic Methods for Triazole Synthesis [6]

MethodCatalystSolventTemperatureTimeYield (%)
Conventional HeatingCuIEthanol/H₂OReflux22 h77.6
Microwave IrradiationCuIEthanol/H₂O90 °C10 min89.7
Solvent-FreeNHC-CuNoneRoom Temp90 min63.3
Green SolventCuIGlycerol80 °C24 h42.0

Signaling Pathways and Experimental Workflows

Catalytic Cycle of CuAAC

The generally accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle with copper(I) as the active species. Computational and experimental evidence suggests the involvement of a dinuclear copper intermediate, which is more active than a mononuclear species.[7]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R'−C≡CH Alkyne->Cu_Acetylide Cu_Azide_Complex Copper-Azide-Alkyne Complex Cu_Acetylide->Cu_Azide_Complex + Azide Azide R−N₃ Azide->Cu_Azide_Complex Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Protonolysis Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I CuAAC_Workflow start Start prep_solutions Prepare Stock Solutions (Azide, Alkyne, Copper Salt, Ligand, Reducing Agent) start->prep_solutions reaction_setup Reaction Setup (Combine Azide, Alkyne, Solvent, and optional Ligand) prep_solutions->reaction_setup deoxygenate Deoxygenate Mixture (e.g., N₂ or Ar bubbling) reaction_setup->deoxygenate add_catalyst Add Copper Source and Reducing Agent deoxygenate->add_catalyst monitor Monitor Reaction Progress (TLC, LC-MS, HPLC) add_catalyst->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup Reaction Complete purification Purification (Chromatography, Crystallization, Dialysis) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for Amide Bond Formation with Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Azido-PEG4-C2-acid in the formation of stable amide bonds with amine-containing molecules. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Introduction

This compound is a hydrophilic, heterobifunctional linker featuring a terminal azide (B81097) group and a carboxylic acid, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The azide group remains available for subsequent "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the orthogonal conjugation of other molecules.[1][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

Key Features:

  • Bifunctional: Enables the sequential conjugation of two different molecules.

  • Amine-Reactive: The carboxylic acid can be activated to form stable amide bonds with primary amines.

  • Click Chemistry Ready: The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules.

  • Hydrophilic PEG Spacer: Improves solubility and can reduce steric hindrance.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 291.30 g/mol
Molecular Formula C₁₁H₂₁N₃O₆
CAS Number 1257063-35-6
Appearance Colorless to slightly yellow oil or solid
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Table 2: Representative Drug-to-Antibody Ratio (DAR) for ADC Synthesis

The following table illustrates the expected Drug-to-Antibody Ratio (DAR) when conjugating an activated Azido-PEG4-linker to a monoclonal antibody (mAb) at different molar excess ratios. The actual DAR will depend on the specific antibody and reaction conditions.

Molar Excess of Activated Linker:mAbAverage DARDAR Distribution (Representative)
5:1~2DAR0: 15%, DAR2: 70%, DAR4: 15%
10:1~3-4DAR2: 20%, DAR4: 60%, DAR6: 20%
20:1~4-6DAR4: 40%, DAR6: 50%, DAR8: 10%

Data are representative and based on typical lysine (B10760008) conjugations. Actual results will vary.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound in the appropriate solvent (e.g., anhydrous DMF for organic phase or MES buffer at pH 5.5 for aqueous phase).

  • Addition of NHS: Add 1.2 equivalents of NHS (or Sulfo-NHS) to the solution and stir until dissolved.

  • Addition of EDC: Add 1.2 equivalents of EDC-HCl to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. For aqueous reactions, the activation is typically faster (15-60 minutes).

  • Use Immediately: The resulting Azido-PEG4-C2-NHS ester is sensitive to hydrolysis and should be used immediately for the conjugation reaction.

G cluster_activation Activation Step A This compound Carboxylic Acid B EDC Carbodiimide C NHS N-hydroxysuccinimide D O-acylisourea intermediate Unstable E Azido-PEG4-C2-NHS ester Amine-reactive

Activation of this compound.
Protocol 2: Conjugation of Activated this compound to an Antibody

This protocol details the conjugation of the pre-activated Azido-PEG4-C2-NHS ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Freshly prepared Azido-PEG4-C2-NHS ester solution in DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Conjugation: Add the desired molar excess (e.g., 10- to 20-fold) of the activated Azido-PEG4-C2-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent denaturation of the antibody.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagents by SEC or dialysis.

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[4][5][6]

G cluster_workflow Antibody Conjugation Workflow A Antibody Primary Amines B Activated Linker Azido-PEG4-C2-NHS C Conjugation Amide Bond Formation D Quenching Stop Reaction E Purification SEC / Dialysis F Characterization HIC / RP-HPLC-MS G Azide-functionalized ADC

Workflow for Antibody Conjugation.
Protocol 3: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the synthesis of a PROTAC that targets the BRD4 protein for degradation by conjugating an amine-functionalized BRD4 ligand with activated this compound, followed by a click reaction to a CRBN E3 ligase ligand.

Step 1: Amide Bond Formation

  • Activate this compound as described in Protocol 1.

  • Dissolve the amine-containing BRD4 ligand (e.g., a JQ1 derivative) in an appropriate solvent.

  • Add the activated Azido-PEG4-C2-NHS ester to the BRD4 ligand solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the resulting Azido-PEG4-BRD4 ligand conjugate by preparative HPLC.

Step 2: Click Chemistry

  • Dissolve the purified Azido-PEG4-BRD4 ligand conjugate and an alkyne-functionalized CRBN ligand (e.g., a thalidomide (B1683933) derivative) in a suitable solvent system.

  • Add the click chemistry catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) for CuAAC).

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathway and Mechanism of Action

PROTAC-Mediated Degradation of BRD4

PROTACs are bifunctional molecules that induce the degradation of a target protein.[7] A PROTAC targeting BRD4 consists of a ligand that binds to BRD4, a linker (such as one synthesized using this compound), and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[8] The PROTAC facilitates the formation of a ternary complex between BRD4 and the E3 ligase, leading to the polyubiquitination of BRD4.[8] This marks BRD4 for degradation by the 26S proteasome, resulting in the downregulation of its target genes, such as c-Myc, and subsequent anti-proliferative effects.[8][9]

G cluster_pathway PROTAC-Mediated BRD4 Degradation PROTAC BRD4 PROTAC BRD4 BRD4 E3 E3 Ligase (e.g., CRBN) Ternary Ternary Complex (BRD4-PROTAC-E3) Ub Ubiquitin PolyUb Poly-ubiquitinated BRD4 Proteasome 26S Proteasome Degradation BRD4 Degradation cMyc c-Myc Downregulation Effect Anti-proliferative Effect

PROTAC-mediated degradation of BRD4.
Experimental Validation: Western Blot Analysis of BRD4 Degradation

The efficacy of a BRD4-targeting PROTAC can be assessed by Western blot analysis.[8]

Procedure:

  • Cell Treatment: Treat a relevant cell line (e.g., a human cancer cell line) with the synthesized PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control. A significant decrease in the BRD4 band intensity in PROTAC-treated cells compared to the control indicates successful degradation.[9][10]

References

Application Notes and Protocols for Labeling Primary Amines with Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of primary amines on biomolecules, such as proteins, peptides, and antibodies, using Azido-PEG4-C2-acid. This bifunctional linker is instrumental in bioconjugation, particularly for applications in proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] The azide (B81097) group serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions.[1]

The labeling process involves the activation of the terminal carboxylic acid of this compound using the carbodiimide (B86325) crosslinker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4] This two-step process forms a semi-stable amine-reactive NHS ester, which then readily reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3][5]

Chemical Reaction Pathway

The overall reaction proceeds in two main stages: the activation of the carboxylic acid and the subsequent aminolysis by the primary amine.

G cluster_activation Activation Stage cluster_conjugation Conjugation Stage Azido_Acid This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Azido_Acid->O_Acylisourea + EDC EDC EDC NHS NHS O_Acylisourea->Azido_Acid Hydrolysis NHS_Ester Azido-PEG4-C2-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Urea_Biproduct Urea Byproduct Primary_Amine Primary Amine (e.g., Protein-NH2) NHS_Ester->Primary_Amine Reaction Conjugate Azide-Labeled Product (Stable Amide Bond) Primary_Amine->Conjugate NHS_Released NHS (Released)

Figure 1. Reaction scheme for labeling primary amines with this compound.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound

This protocol describes the activation of this compound with EDC and NHS, followed by conjugation to a primary amine-containing protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or MES)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer is free from primary amines like Tris or glycine.[6]

  • Reagent Preparation (Prepare immediately before use):

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the EDC and NHS stock solutions. A molar ratio of 1:2:5 (Acid:EDC:NHS) is a good starting point.[5]

    • Incubate the activation mixture for 15 minutes at room temperature.[5]

  • Conjugation to Protein:

    • Add the activated Azido-PEG4-C2-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is typically recommended for initial experiments.[6] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted labeling reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against PBS.[6]

Protocol 2: Characterization of the Azide-Labeled Protein

1. Determination of Protein Concentration:

  • Measure the absorbance of the purified conjugate at 280 nm. Note that some PEG reagents might have absorbance at 280 nm, so a correction factor may be needed if provided by the manufacturer.

2. Determination of the Degree of Labeling (DOL):

  • Mass Spectrometry: This is a highly accurate method to determine the DOL.[7][8] The mass of the conjugated protein will increase by the mass of the attached Azido-PEG4-C2 moiety for each primary amine labeled. ESI-MS or MALDI-TOF can be used to analyze the mass shift.[7]

  • Colorimetric Assays: If the azide is subsequently reacted with a dye-containing alkyne via click chemistry, the DOL can be determined spectrophotometrically by measuring the absorbance of the dye.

Quantitative Data Summary

The following table summarizes typical reaction parameters for labeling a generic IgG antibody with an Azido-PEG-NHS ester. Optimal conditions may vary depending on the protein and desired DOL.

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mL[6]Higher concentrations generally lead to higher labeling efficiency.
Molar Excess of Azido-PEG-NHS Ester to Protein10x to 50xA 20-fold molar excess is a common starting point.[6]
Reaction BufferAmine-free buffer (e.g., PBS, MES, Borate)Avoid Tris and glycine buffers.[6]
Reaction pH7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[6]
Reaction Time30-60 minutes at RT or 2 hours on ice[6]Longer incubation times can be explored to increase DOL.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain protein stability.
Expected Degree of Labeling (DOL) for IgG2 - 8 azides/antibodyVaries with molar excess and reaction conditions.[6]

Experimental Workflow

The following diagram illustrates the general workflow for labeling, purifying, and characterizing a primary amine-containing biomolecule with this compound.

G cluster_workflow Experimental Workflow A 1. Prepare Protein Solution (Amine-free buffer) C 3. Conjugation Reaction (Mix activated linker and protein) A->C B 2. Activate this compound (EDC/NHS Chemistry) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purification (Size Exclusion Chromatography or Dialysis) D->E F 6. Characterization (Mass Spectrometry, etc.) E->F G 7. Downstream Applications (Click Chemistry, ADC formation) F->G

Figure 2. General workflow for azido-labeling of proteins.

Applications in Drug Development

The introduction of an azide group onto a biomolecule opens up a vast array of possibilities for subsequent modifications through click chemistry. This is particularly relevant in drug development:

  • Antibody-Drug Conjugates (ADCs): An azide-labeled antibody can be conjugated to an alkyne-modified cytotoxic drug.[9] The PEG spacer in this compound can improve the solubility and pharmacokinetic properties of the resulting ADC.[3][]

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.

  • Biomolecule Immobilization: Azide-labeled proteins can be immobilized on alkyne-functionalized surfaces for applications in diagnostics and affinity chromatography.

The use of this compound provides a robust and versatile method for the modification of biomolecules, enabling the development of novel therapeutics and research tools. The protocols and data presented here serve as a starting point for the successful implementation of this powerful bioconjugation strategy.

References

Application Notes and Protocols for Azido-PEG4-C2-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG4-C2-acid in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule consists of two key ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker increasingly employed in PROTAC design. Its structure incorporates a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility, often improving the physicochemical properties of the resulting PROTAC. The terminal azide (B81097) (N3) and carboxylic acid (-COOH) functionalities allow for sequential and chemoselective conjugation to the POI and E3 ligase ligands, respectively. The azide group is particularly useful for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and modular PROTAC synthesis.

One notable example of a PROTAC utilizing this linker is vRucaparib-TP4, which targets Poly(ADP-ribose) polymerase 1 (PARP1) for degradation.[1][2] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition is a validated strategy in cancer therapy.[3]

Quantitative Data on PARP1-Targeting PROTACs

PROTAC NameE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)
D6 CRBNPARP1MDA-MB-23125.23>90
iRucaparib-AP5 CRBNPARP1Various3690
iRucaparib-AP6 CRBNPARP1Various8292

Signaling Pathway: PARP1 in DNA Damage Response

The following diagram illustrates the central role of PARP1 in the DNA damage response, a pathway that is disrupted by PARP1-targeting PROTACs.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Recognition cluster_parp1_activation PARP1 Activation & PARylation cluster_ddr_recruitment DNA Repair Machinery Recruitment cluster_repair DNA Repair cluster_protac_action PROTAC-Mediated Degradation DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PARylation PARP1 Auto-PARylation (poly-ADP-ribosylation) PARP1->PARylation catalyzes Ubiquitination PARP1 Ubiquitination PARP1->Ubiquitination XRCC1 XRCC1 PARylation->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 PNKP PNKP XRCC1->PNKP Repair Base Excision Repair (BER) LIG3->Repair PNKP->Repair PROTAC This compound -based PROTAC (e.g., vRucaparib-TP4) PROTAC->PARP1 binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds to E3_Ligase->Ubiquitination mediates Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Proteasome->PARP1 degrades

Caption: PARP1-mediated DNA damage response and its disruption by a PROTAC.

Experimental Protocols

PROTAC Synthesis using this compound

This protocol describes a general two-step synthesis for a PROTAC using this compound, involving an initial amide coupling followed by a click chemistry reaction.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) start This compound + E3 Ligase Ligand (amine-functionalized) reagents1 HATU, DIPEA in DMF start->reagents1 reaction1 Stir at room temperature reagents1->reaction1 purification1 Purification (e.g., HPLC) reaction1->purification1 intermediate Azide-PEG4-Linker-E3 Ligase Ligand Intermediate purification1->intermediate start2 Intermediate + POI Ligand (alkyne-functionalized) intermediate->start2 reagents2 CuSO4, Sodium Ascorbate (B8700270) in tBuOH/H2O start2->reagents2 reaction2 Stir at room temperature reagents2->reaction2 purification2 Purification (e.g., HPLC) reaction2->purification2 final_product Final PROTAC Molecule purification2->final_product

Caption: General workflow for PROTAC synthesis using this compound.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Alkyne-functionalized POI ligand (e.g., rucaparib (B1680265) derivative)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

Step 1: Synthesis of Azide-PEG4-Linker-E3 Ligase Ligand Intermediate (Amide Coupling)

  • Dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired intermediate.

Step 2: Synthesis of the Final PROTAC (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

  • Dissolve the purified Azide-PEG4-Linker-E3 Ligase Ligand intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of tBuOH and water (e.g., 1:1 v/v).

  • Add a freshly prepared solution of CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR.

Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., PARP1) in cells treated with a PROTAC.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates treatment Treat with varying PROTAC concentrations cell_seeding->treatment cell_lysis Lyse cells and collect protein treatment->cell_lysis quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification denaturation Denature proteins with sample buffer quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (anti-Target & anti-Loading Control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection imaging Image acquisition detection->imaging densitometry Densitometry analysis imaging->densitometry normalization Normalize target protein to loading control densitometry->normalization dc50_dmax Calculate DC50 and Dmax normalization->dc50_dmax

Caption: Workflow for assessing PROTAC-induced protein degradation by Western Blot.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T, cancer cell lines)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-PARP1)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Plot the normalized protein levels against the PROTAC concentration.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols for Surface Modification with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) linkers, a process commonly known as PEGylation, is a widely utilized strategy to enhance the biocompatibility and functionality of materials in biological and pharmaceutical applications. The covalent attachment of PEG chains to a surface can dramatically alter its physicochemical properties, leading to reduced protein adsorption, minimized cell adhesion, and prolonged circulation times for nanoparticles in vivo, a phenomenon often referred to as the "stealth effect."[1][2][3] These characteristics are paramount in the development of advanced drug delivery systems, medical implants, and diagnostic tools.

This document provides detailed application notes and experimental protocols for the surface modification of materials with PEG linkers. It includes quantitative data on the effects of PEGylation, step-by-step methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

I. Applications of PEGylated Surfaces

The unique properties of PEGylated surfaces make them invaluable in a multitude of research and development areas:

  • Drug Delivery: PEGylation of nanoparticles, liposomes, and other drug carriers shields them from the mononuclear phagocyte system, extending their circulation half-life and allowing for more effective targeting of diseased tissues.[1][3][4] The use of cleavable PEG linkers can also enable controlled, triggered drug release in specific microenvironments, such as tumors.[5][6]

  • Biomaterials and Medical Devices: Coating the surfaces of medical implants (e.g., stents, catheters) and surgical tools with PEG reduces protein fouling and thrombus formation, thereby improving their biocompatibility and reducing the risk of adverse immune reactions.[7][8][9]

  • Tissue Engineering: PEG-based hydrogels and surface coatings can be used to create non-fouling backgrounds, to which specific cell-adhesive ligands (e.g., RGD peptides) can be attached to guide cell attachment, proliferation, and differentiation.[10][11]

  • Diagnostics and Biosensors: By minimizing non-specific binding of proteins and other biomolecules, PEGylated surfaces improve the signal-to-noise ratio in biosensors and diagnostic assays, leading to enhanced sensitivity and specificity.[12]

  • Protein and Peptide Stabilization: Covalent attachment of PEG to therapeutic proteins and peptides can increase their solubility, stability, and in vivo half-life, while reducing their immunogenicity.[8][13][14]

II. Quantitative Data on PEGylated Surfaces

The effectiveness of surface PEGylation is highly dependent on the molecular weight (MW) and grafting density of the PEG chains. These parameters determine the conformation of the PEG layer (mushroom vs. brush regime) and consequently its ability to repel proteins and cells.[5][15]

Table 1: Effect of PEG Grafting Density and Molecular Weight on Protein Adsorption
Surface PEG Density (chains/nm²)PEG Molecular Weight (kDa)Protein Adsorbed (ng/cm²)Reference
0 (Bare Gold)-~350 (Fibrinogen)[16]
0.028 (Mushroom Regime)5Significantly Reduced[5]
0.083 (Brush Regime)5Further Reduced[5]
0.965Low[17]
0.5730Higher than 5k PEG[17]
4.7(Monodisperse)~70% reduction vs. 2k PEG[18]
4.4(Monodisperse)~60% reduction vs. 2k PEG[18]

Data compiled from multiple sources to illustrate trends. Absolute values can vary based on substrate, protein, and measurement technique.

Table 2: Influence of PEG Linker Length on Cell Adhesion
PEG Chain LengthCell TypeAdhesion CharacteristicsReference
PEG 1500Human FibroblastsLower initial cell adhesion and spreading.[19]
PEG 6000Human FibroblastsPreferable initial interaction with cells.[19]
PEG 12500 (branched)Human FibroblastsPoor initial properties, but fibronectin pre-adsorption restored normal morphology.[19]
Short PEG LinkersBacteriaHigher surface density of immobilized antimicrobial peptides and increased binding.[20]
Table 3: Drug Release Kinetics from PEGylated Nanoparticles
Drug Release ModelRelease Exponent (n)Release MechanismReference
Korsmeyer-Peppas0.45Fickian diffusion[4]
Higuchi-Diffusion from a matrix[21]
First-Order-Concentration-dependent release[21]

The Korsmeyer-Peppas model is frequently used to describe drug release from polymeric systems, where the release exponent 'n' provides insight into the mechanism of release.[21]

III. Experimental Protocols

This section provides detailed protocols for the covalent grafting of PEG linkers to surfaces and the characterization of the resulting PEGylated surfaces.

A. Surface Activation and PEGylation

A common strategy for PEGylation involves the reaction of an amine-reactive PEG derivative, such as PEG-N-hydroxysuccinimide (PEG-NHS), with a surface that has been functionalized with primary amines.

Experimental Workflow for PEG-NHS Grafting

G cluster_0 Surface Preparation cluster_1 PEG Grafting cluster_2 Post-Grafting Processing A Clean Substrate (e.g., glass, silicon) B Deposit Amine-Rich Layer (e.g., allylamine (B125299) plasma polymerization) A->B Surface Functionalization C Prepare PEG-NHS Solution (e.g., 0.5-15% w/v in buffer) D Incubate Substrate with PEG-NHS (2 hours, room temperature) C->D Grafting Reaction E Rinse with Buffer and Water (e.g., PBS, Milli-Q water) D->E Removal of Unbound PEG F Dry with Nitrogen Stream E->F Final Preparation

Caption: Workflow for surface PEGylation using PEG-NHS.

Protocol 1: Grafting of PEG-NHS to an Aminated Surface [7]

  • Surface Preparation:

    • Clean the substrate (e.g., glass slide) by sonicating in chloroform (B151607) for 2 minutes, followed by rinsing twice with Milli-Q water in an ultrasonic bath.

    • Dry the substrate with a stream of compressed nitrogen.

    • Deposit a primary amine-rich layer onto the clean substrate. This can be achieved through various methods, such as plasma polymerization of allylamine or silanization with (3-aminopropyl)triethoxysilane (APTES).

  • PEG-NHS Solution Preparation:

    • Prepare a solution of PEG-NHS at the desired concentration (e.g., 0.55, 1.66, 5, or 15% w/v) in a 0.025 M phosphate (B84403) buffer.

    • Adjust the pH of the buffer to 8.5 with a few drops of 0.01 M NaOH to facilitate the reaction between the NHS ester and primary amines.

    • Use the PEG-NHS solution immediately after preparation to prevent hydrolysis of the NHS ester.

  • Grafting Reaction:

    • Deposit the freshly prepared PEG-NHS solution onto the aminated surface.

    • Incubate for 2 hours at room temperature in a humid chamber to prevent evaporation.

  • Rinsing and Drying:

    • Remove the PEG solution.

    • Rinse the surface for 2 minutes with Phosphate-Buffered Saline (PBS), followed by two rinses with Milli-Q water in an ultrasonic bath to remove any non-covalently bound PEG.

    • Dry the PEGylated surface with a stream of nitrogen gas.

B. Characterization of PEGylated Surfaces

Protocol 2: Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS) [10][14][22]

DLS is a technique used to determine the size distribution profile of small particles in suspension. It is useful for confirming the increase in hydrodynamic diameter of nanoparticles after PEGylation.

  • Sample Preparation:

    • Disperse the non-PEGylated and PEGylated nanoparticles in an appropriate solvent (e.g., deionized water, PBS) at a suitable concentration. The concentration should be optimized to obtain a good signal-to-noise ratio without causing multiple scattering effects.

    • Filter the sample through a 0.1 µm filter to remove any large aggregates or dust particles.[23]

  • DLS Measurement:

    • Transfer the filtered sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including temperature, solvent viscosity and refractive index, and measurement angle (typically 90° or 173° for backscatter).

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function using the instrument's software to obtain the intensity-weighted size distribution.

    • Compare the hydrodynamic diameter of the PEGylated nanoparticles to the non-PEGylated nanoparticles. An increase in diameter is indicative of a successful PEG coating.

Protocol 3: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D) [24][25][26][27]

QCM-D is a highly sensitive technique that can measure mass changes on a sensor surface in real-time, making it ideal for studying protein adsorption kinetics on PEGylated surfaces.

  • Sensor Preparation and Baseline Establishment:

    • Clean the QCM-D sensor crystal (e.g., gold-coated) according to the manufacturer's instructions.

    • Mount the sensor in the QCM-D flow module.

    • Establish a stable baseline by flowing a buffer solution (e.g., PBS) over the sensor surface at a constant flow rate and temperature.

  • Protein Adsorption Measurement:

    • Once a stable baseline is achieved, introduce a solution of the protein of interest (e.g., fibrinogen, bovine serum albumin) in the same buffer at a known concentration.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency corresponds to an increase in mass on the sensor.

    • Continue the protein solution flow until the frequency and dissipation signals reach a plateau, indicating that the adsorption process has reached equilibrium.

  • Rinsing and Data Analysis:

    • Flow the buffer solution again to rinse away any loosely bound protein.

    • The final change in frequency after rinsing can be used to quantify the amount of irreversibly adsorbed protein using the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling (for soft, hydrated films).

    • Compare the adsorbed mass on the PEGylated surface to that on a non-PEGylated control surface to determine the protein repellency of the PEG coating.

IV. Relevant Signaling Pathways

The interaction of PEGylated materials with biological systems can trigger specific cellular signaling pathways. Understanding these pathways is crucial for designing biocompatible and effective materials.

A. Toll-Like Receptor (TLR) Signaling

TLRs are a class of proteins that play a key role in the innate immune system.[28][29][30][31] Certain PEGylated nanomaterials have been shown to interact with TLRs, leading to the activation of downstream signaling cascades that can result in an inflammatory response.[1]

TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits MD2 MD-2 LPS PAMP/DAMP (e.g., LPS) LPS->TLR4 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Cytokines Inflammatory Cytokine Genes DNA->Cytokines transcription

Caption: Simplified MyD88-dependent TLR4 signaling pathway.

B. Integrin β8 Signaling

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. PEGylated graphene oxide has been shown to provoke cytokine secretion by enhancing integrin β8-related signaling pathways.[2][6][8][13][32]

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrin Integrin αvβ8 PTP_PEST PTP-PEST Integrin->PTP_PEST recruits RhoGDI1 RhoGDI1 Integrin->RhoGDI1 recruits Band41 Band 4.1 Integrin->Band41 recruits ECM ECM Ligand (e.g., Latent TGF-β) ECM->Integrin binds & activates p130Cas p130Cas PTP_PEST->p130Cas regulates Rac1_Cdc42 Rac1/Cdc42 RhoGDI1->Rac1_Cdc42 regulates Actin Actin Cytoskeleton Band41->Actin links to FocalAdhesion Focal Adhesion Dynamics p130Cas->FocalAdhesion RhoGTPase Rho GTPase Signaling Rac1_Cdc42->RhoGTPase CellAdhesion Cell-Matrix Adhesion Actin->CellAdhesion

Caption: Overview of Integrin β8 intracellular signaling.

V. Conclusion

Surface modification with PEG linkers is a versatile and powerful tool for tailoring the biological performance of materials. By carefully selecting the PEG architecture and grafting strategy, researchers can significantly reduce non-specific protein adsorption and control cellular interactions, thereby enhancing the efficacy and safety of drug delivery systems, medical devices, and other biomedical technologies. The protocols and data presented in these application notes provide a foundation for the successful implementation and characterization of PEGylated surfaces in a research and development setting.

References

Application Notes and Protocols for Azido-PEG4-C2-acid in Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-C2-acid is a bifunctional linker molecule widely utilized in bioconjugation, particularly for the modification of peptides. This linker possesses two key functional groups: a terminal carboxylic acid and an azide (B81097) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for a versatile, two-step conjugation strategy.

The carboxylic acid moiety can be activated to form a stable amide bond with primary amine groups present in peptides, such as the N-terminus or the side chain of lysine (B10760008) residues.[1] The azide group serves as a handle for "click chemistry," a set of highly efficient and bioorthogonal reactions.[2] This allows for the subsequent conjugation of the modified peptide to a second molecule containing a compatible functional group, such as an alkyne or a cyclooctyne (B158145). The PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous media and can reduce immunogenicity.[1][3]

These properties make this compound an invaluable tool in drug development for applications such as the creation of antibody-drug conjugates (ADCs), PROTACs, and PEGylated peptides with improved pharmacokinetic profiles.[2]

Principle of the Two-Step Conjugation

The conjugation of a peptide using this compound is a two-stage process:

  • Amide Bond Formation: The carboxylic acid of this compound is first activated, typically using a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a more stable NHS ester intermediate that readily reacts with primary amines on the peptide to form a covalent amide bond.

  • Bioorthogonal "Click" Chemistry: The now peptide-linked azide group is available for a highly specific and efficient cycloaddition reaction. The most common click chemistry reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne-containing molecule, or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne derivative like DBCO or BCN, which proceeds without the need for a copper catalyst.

This two-step approach provides a high degree of control over the conjugation process, enabling the precise and efficient labeling of peptides for a wide range of applications.

Experimental Workflow Overview

The overall workflow for peptide conjugation using this compound involves the initial amide coupling, followed by purification of the azido-modified peptide, and subsequent click chemistry conjugation to a molecule of interest.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Purification cluster_2 Step 3: Click Chemistry Peptide Peptide Conjugation Amide Bond Formation Peptide->Conjugation This compound This compound EDC_NHS EDC / NHS Activation This compound->EDC_NHS EDC_NHS->Conjugation Azido-PEG4-Peptide Azido-Modified Peptide Conjugation->Azido-PEG4-Peptide Purification Purification (e.g., HPLC) Azido-PEG4-Peptide->Purification Click_Reaction CuAAC or SPAAC Purification->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Final_Conjugate Final Peptide Conjugate Click_Reaction->Final_Conjugate

Caption: Overall workflow for peptide conjugation.

Quantitative Data Summary

The efficiency of each conjugation step is influenced by factors such as reagent stoichiometry, reaction pH, temperature, and time. The following tables provide illustrative data for typical outcomes.

Disclaimer: The following data are representative examples and may vary depending on the specific peptide and reaction conditions.

Table 1: Amide Bond Formation - Reaction Parameters and Expected Outcomes

ParameterValueExpected Outcome
Molar Ratio (Linker:Peptide) 5:1 to 20:1Higher ratios can increase conjugation efficiency but may require more rigorous purification.
Molar Ratio (EDC:Linker) 1.5:1 to 2:1Ensures efficient activation of the carboxylic acid.
Molar Ratio (NHS:Linker) 1.2:1 to 1.5:1Stabilizes the activated intermediate.
Reaction pH Activation: 4.5-6.0; Conjugation: 7.0-8.0Optimal pH ranges for EDC/NHS chemistry and subsequent amine coupling.
Reaction Time Activation: 15-30 min; Conjugation: 2-4 hours at RT or overnight at 4°CSufficient time for the reactions to proceed to completion.
Expected Yield 60-90%Dependent on peptide sequence and purification method.
Purity (Post-HPLC) >95%Achievable with standard reversed-phase HPLC.[4][5]
Degree of Labeling (DOL) 1-2Typically controlled by the number of available primary amines on the peptide.

Table 2: Click Chemistry (CuAAC) - Reaction Parameters and Expected Outcomes

ParameterValueExpected Outcome
Molar Ratio (Azido-Peptide:Alkyne) 1:1.5 to 1:5Excess alkyne drives the reaction to completion.
Copper(I) Source CuSO₄ with a reducing agent (e.g., sodium ascorbate)Catalyzes the cycloaddition.
Ligand (optional) TBTA or other stabilizing ligandsProtects the catalyst and enhances reaction efficiency.
Reaction Time 1-4 hours at RTGenerally rapid and high-yielding.
Expected Yield >90%Click chemistry is known for its high efficiency.
Purity (Post-Purification) >98%High purity is typically achieved after a final purification step.

Detailed Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Peptide

This protocol details the formation of an amide bond between this compound and a peptide containing primary amines.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., HPLC system with a C18 column)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • Dissolve the peptide in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of the EDC stock solution to the this compound solution.

    • Immediately add a 1.2 to 1.5-fold molar excess of the NHS stock solution to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to the Peptide:

    • Add the activated Azido-PEG4-NHS ester solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Azido-Modified Peptide:

    • Purify the azido-modified peptide from the reaction mixture using reversed-phase HPLC.[4][5][6]

    • Monitor the elution profile by absorbance at 214 nm and 280 nm.

    • Collect fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the azido-modified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the purified product for storage.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Quenching and Purification Start This compound in Activation Buffer (pH 6.0) Add_EDC Add EDC (1.5-2x molar excess) Start->Add_EDC Add_NHS Add NHS (1.2-1.5x molar excess) Add_EDC->Add_NHS Incubate_Activation Incubate 15-30 min at RT Add_NHS->Incubate_Activation Mix Combine Activated Linker and Peptide Solution Incubate_Activation->Mix Peptide_Solution Peptide in Coupling Buffer (pH 7.2-7.5) Peptide_Solution->Mix Incubate_Conjugation Incubate 2h at RT or overnight at 4°C Mix->Incubate_Conjugation Quench Add Quenching Buffer Incubate_Conjugation->Quench Purify Purify by HPLC Quench->Purify Characterize Characterize by Mass Spec Purify->Characterize G Azido_Peptide Azido-Modified Peptide Mix_Reactants Mix Peptide and Alkyne in Reaction Buffer Azido_Peptide->Mix_Reactants Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Mix_Reactants Add_Catalyst Add CuSO4 and Sodium Ascorbate Mix_Reactants->Add_Catalyst Incubate Incubate 1-4h at RT Add_Catalyst->Incubate Purify Purify Final Conjugate (e.g., HPLC) Incubate->Purify Characterize Characterize by Mass Spec Purify->Characterize

References

Application Notes and Protocols for Small Molecule Drug Conjugation with Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of small molecule drugs to the bifunctional linker, Azido-PEG4-C2-acid. This document outlines the chemical principles, detailed experimental protocols, and characterization methods for the two-step conjugation process. The protocols are intended to serve as a foundational methodology that can be adapted and optimized for specific small molecule drugs and research applications.

Introduction

This compound is a hydrophilic, heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure comprises a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a carboxylic acid. This unique combination of functional groups allows for a two-step conjugation strategy:

  • Amide Bond Formation: The carboxylic acid moiety can be activated to react with a primary or secondary amine on a small molecule drug, forming a stable amide bond.

  • Bioorthogonal "Click" Chemistry: The terminal azide group enables highly specific and efficient conjugation to an alkyne-functionalized molecule or surface via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making this linker a valuable tool in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[1][2]

Materials and Methods

Materials
  • Small molecule drug containing a primary or secondary amine

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction buffers (e.g., Phosphate-Buffered Saline (PBS), MES buffer)

  • Alkyne-functionalized molecule for click chemistry

  • Copper(II) sulfate (B86663) (for CuAAC)

  • Sodium ascorbate (B8700270) (for CuAAC)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (for CuAAC)

  • DBCO or BCN functionalized molecule (for SPAAC)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Experimental Protocols

Step 1: Amide Coupling of Small Molecule Drug to this compound

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to an amine-containing small molecule drug.

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing small molecule drug (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the small molecule drug to the activated this compound solution.

  • If the small molecule drug is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting small molecule-PEG-azide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Quantitative Data for Amide Coupling:

ParameterValue/RangeReference
Molar Ratio (Linker:Drug)1:1.1N/A (General Recommendation)
Molar Ratio (Linker:EDC:NHS)1:1.5:1.2N/A (General Recommendation)
Reaction Time12-24 hoursN/A (General Recommendation)
Typical Yield70-90%N/A (Expected range for small molecule coupling)
Step 2: Click Chemistry Conjugation of Small Molecule-PEG-Azide

The azide-functionalized small molecule drug can be conjugated to an alkyne-containing molecule via either CuAAC or SPAAC.

This protocol is suitable for molecules that are not sensitive to copper.

Protocol:

  • Dissolve the purified small molecule-PEG-azide (1 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).

  • Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, prepare a stock solution of TBTA in DMSO.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the copper(II) sulfate solution (0.1 equivalents) to the reaction mixture.

  • Add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the final conjugate by RP-HPLC.

  • Characterize the purified product by mass spectrometry and NMR.

Quantitative Data for CuAAC:

ParameterValue/RangeReference
Molar Ratio (Azide:Alkyne)1:1.1N/A (General Recommendation)
Copper(II) Sulfate0.1 equivalentsN/A (General Recommendation)
Sodium Ascorbate0.5 equivalentsN/A (General Recommendation)
Reaction Time4-12 hoursN/A (General Recommendation)
Typical Yield>90%[3]

This copper-free click chemistry method is ideal for conjugations involving sensitive biological molecules or in living systems.

Protocol:

  • Dissolve the purified small molecule-PEG-azide (1 equivalent) in a suitable solvent (e.g., DMSO, PBS).

  • Dissolve the strained alkyne (e.g., DBCO or BCN-functionalized molecule) (1.5 equivalents) in a compatible solvent.

  • Add the strained alkyne solution to the small molecule-PEG-azide solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final conjugate by RP-HPLC.

  • Characterize the purified product by mass spectrometry and NMR.

Quantitative Data for SPAAC:

ParameterValue/RangeReference
Molar Ratio (Azide:Strained Alkyne)1:1.5N/A (General Recommendation)
Reaction Time1-4 hoursN/A (General Recommendation)
Typical Yield>90%N/A (Expected for SPAAC)

Characterization of Conjugates

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for the purification and purity assessment of the intermediate and final conjugates.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized conjugates.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the conjugates and to verify the formation of the amide and triazole linkages.[5]

Visualizations

Small_Molecule_Conjugation_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Small_Molecule_Drug Small Molecule Drug (with -NH2) Intermediate Small Molecule-PEG-Azide Small_Molecule_Drug->Intermediate Azido_PEG4_C2_acid This compound Azido_PEG4_C2_acid->Intermediate EDC_NHS EDC, NHS EDC_NHS->Intermediate Activation Reaction_Type CuAAC or SPAAC Intermediate->Reaction_Type Alkyne_Molecule Alkyne-functionalized Molecule Final_Conjugate Final Conjugate Alkyne_Molecule->Final_Conjugate Reaction_Type->Final_Conjugate

Caption: Workflow for the two-step conjugation of a small molecule drug.

Amide_Coupling_Mechanism Carboxylic_Acid Azido-PEG4-C2-COOH R-COOH Activated_Ester O-Acylisourea Intermediate Highly Reactive Carboxylic_Acid->Activated_Ester + EDC EDC EDC Carbodiimide EDC->Activated_Ester NHS_Ester NHS Ester Amine-Reactive Activated_Ester->NHS_Ester + NHS NHS NHS N-hydroxysuccinimide NHS->NHS_Ester Amide_Bond Amide Conjugate R-CO-NH-R' NHS_Ester->Amide_Bond + R'-NH2 Amine Small Molecule Drug R'-NH2 Amine->Amide_Bond

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Click_Chemistry_Options cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide_Intermediate Small Molecule-PEG-Azide Cu_Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Azide_Intermediate->Cu_Catalyst Strained_Alkyne Strained Alkyne (DBCO, BCN) Azide_Intermediate->Strained_Alkyne Terminal_Alkyne Terminal Alkyne Triazole_1 1,4-disubstituted Triazole Terminal_Alkyne->Triazole_1 Cu_Catalyst->Triazole_1 Triazole_2 Triazole Strained_Alkyne->Triazole_2

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

References

Application Notes and Protocols for EDC/NHS Activation of Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomolecules and surfaces with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern bioconjugation and drug delivery. The Azido-PEG4-C2-acid linker is a versatile heterobifunctional reagent that enables the covalent attachment of molecules to amine-containing targets while presenting an azide (B81097) group for subsequent "click chemistry" reactions. This application note provides a detailed protocol for the activation of the carboxylic acid terminus of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation creates a stable NHS ester that readily reacts with primary amines on proteins, peptides, antibodies, or other molecules to form a stable amide bond. The azide functionality can then be utilized for efficient and specific bioconjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2]

Principle of the Reaction

The EDC/NHS activation of this compound is a two-step process designed to efficiently form a stable amide bond with a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This initial activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the reaction's efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life than the O-acylisourea intermediate, allowing for a more controlled reaction with the target amine.[3][4]

  • Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) side chain) to form a stable amide bond, with NHS being released as a byproduct. This step is most efficient at a physiological to slightly alkaline pH (7.0-8.5).[2][5]

Data Presentation

Recommended Reagent Molar Ratios for Activation

The efficiency of the EDC/NHS activation and subsequent conjugation is highly dependent on the molar ratios of the reagents. The following table provides recommended starting ranges for optimization.

ReagentMolar Ratio (relative to this compound)Rationale
EDC 2 to 10-fold molar excessDrives the efficient activation of the carboxylic acid.
NHS (or Sulfo-NHS) 1.2 to 2.5-fold molar excess over EDCStabilizes the O-acylisourea intermediate by forming a more stable NHS ester, improving coupling efficiency.
Optimal pH Conditions for the Two-Step Conjugation

A two-step protocol with distinct pH conditions for each step is highly recommended to maximize conjugation yield.[2]

Reaction StepOptimal pH RangeRecommended BufferPurpose
Activation 4.5 - 6.00.1 M MES (2-(N-morpholino)ethanesulfonic acid)Maximizes the formation of the amine-reactive NHS-ester.[2]
Conjugation 7.0 - 8.5PBS (Phosphate-Buffered Saline), pH 7.2-7.4Ensures the primary amine on the target molecule is deprotonated and thus nucleophilic for efficient reaction with the NHS-ester.[2][5]

Experimental Protocols

Materials Required
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, antibody, peptide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Reaction tubes

  • Standard laboratory equipment (pipettes, vortex mixer, centrifuge)

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution in anhydrous DMF or DMSO. Store at -20°C, protected from moisture.

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. EDC solutions are not stable and should be used promptly. It is recommended to allow the EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Amine-Containing Molecule Solution: Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[5] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

Detailed Protocol for Activation and Conjugation

This protocol describes a two-step procedure for the activation of this compound and its subsequent conjugation to an amine-containing molecule.

Step 1: Activation of this compound

  • In a reaction tube, add the desired amount of this compound from the stock solution to the Activation Buffer.

  • Add a 2- to 10-fold molar excess of the freshly prepared EDC solution to the this compound solution.

  • Immediately add a 1.25- to 2.5-fold molar excess of the freshly prepared NHS (or Sulfo-NHS) solution over EDC.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately add the activated this compound-NHS ester solution to the solution of the amine-containing molecule in the Coupling Buffer. The final pH of the reaction mixture should be between 7.0 and 8.5.

  • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for the specific application. A starting point of 10- to 20-fold molar excess of the linker is recommended for proteins.[3]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5]

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer (e.g., Tris-HCl or Glycine) to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Remove excess reagents and byproducts (e.g., unreacted PEG linker, EDC, NHS, and quenching agent) by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., 1X PBS).

Step 5: Characterization

  • Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling. Common analytical techniques include SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

Mandatory Visualization

cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) Azido_PEG_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Azido_PEG_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Azido_PEG_Acid Hydrolysis NHS_Ester Azido-PEG4-C2-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Amine_Molecule Amine-Containing Molecule (Protein-NH2) Conjugate Azido-PEG-Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 NHS_byproduct NHS (byproduct) prep_reagents 1. Prepare Reagents - this compound stock (DMF/DMSO) - Fresh EDC & NHS in Activation Buffer - Amine-molecule in Coupling Buffer activation 2. Activation (pH 4.5-6.0) - Mix Azido-PEG-acid, EDC, and NHS - Incubate 15-30 min at RT prep_reagents->activation conjugation 3. Conjugation (pH 7.0-8.5) - Add activated PEG to amine-molecule - Incubate 2h at RT or overnight at 4°C activation->conjugation quenching 4. Quenching - Add Tris or Glycine buffer - Incubate 15-30 min at RT conjugation->quenching purification 5. Purification - Desalting column or dialysis quenching->purification characterization 6. Characterization - SDS-PAGE, Mass Spec, HPLC purification->characterization

References

Troubleshooting & Optimization

Azido-PEG4-C2-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Azido-PEG4-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term stability, this compound should be stored at -20°C in a dry (desiccated) and dark environment.[1][2][3] Some suppliers also suggest storage at -80°C for extended periods.[4]

Q2: How should I handle the product upon receipt?

A: The product is typically shipped at ambient temperature.[1][2] Upon receipt, it is recommended to store it at -20°C.

Q3: What is the shelf life of this compound?

A: When stored correctly at -20°C in the dark, the compound is stable for up to 24 months.[1] Stock solutions have a shorter stability period; for instance, at -20°C, they should be used within one month, while at -80°C, they can be stored for up to six months.[4]

Q4: Is this compound sensitive to light?

A: While not explicitly stated in all datasheets, storing in the dark is a general recommendation for PEGylated linkers to prevent potential photo-degradation.[1]

Q5: What solvents are compatible with this compound?

A: this compound is a hydrophilic molecule due to the PEG spacer, which increases its solubility in aqueous media.[2][5] For creating stock solutions, organic solvents like DMSO and DMF are commonly used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no reactivity of the azide (B81097) group in a click chemistry reaction. Degradation of the azide functionality.Ensure the compound has been stored properly at -20°C and protected from light. Use freshly prepared solutions. Consider running a small-scale positive control reaction to verify the reactivity of your other reagents.
Low or no reactivity of the carboxylic acid group in an amidation reaction. Incomplete activation of the carboxylic acid.Ensure you are using appropriate activating agents (e.g., EDC, HATU) and the correct reaction conditions (pH, temperature).[2] The carboxylic acid may have degraded due to improper storage.
Variability in experimental results. Inconsistent sample handling or storage.Always use fresh stock solutions for critical experiments. Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use.
Precipitation of the compound in aqueous buffer. The concentration exceeds the solubility limit in the specific buffer.The hydrophilic PEG spacer enhances water solubility, but at high concentrations or in certain buffers, precipitation can still occur.[2][5] Try dissolving the compound in a small amount of a compatible organic solvent (like DMSO) first, and then slowly add it to your aqueous buffer with vortexing.

Data Summary

Recommended Storage Conditions
Condition Solid Form Stock Solution Source
Temperature -20°C-20°C or -80°C[1][2][3][4]
Duration Up to 24 months1 month at -20°C, 6 months at -80°C[1][4]
Environment Desiccate, in the darkIn the dark[1]

Experimental Protocols

Protocol: General Procedure for Assessing Stability in an Aqueous Buffer

This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.

  • Preparation of Stock Solution:

    • Dissolve a known quantity of this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Samples:

    • Dilute the stock solution into your aqueous buffer of choice to the final working concentration.

    • Prepare multiple identical samples.

  • Incubation:

    • Store the test samples under various conditions you wish to test (e.g., different temperatures, light exposure).

    • Include a control sample stored at -80°C.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Analysis:

    • Analyze the aliquots using a suitable analytical method such as HPLC or LC-MS to quantify the amount of intact this compound.

    • Compare the results to the control sample to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting storage Store Solid at -20°C (Desiccated, Dark) dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) storage->dissolve degradation Potential Degradation storage->degradation Improper Storage dilute Dilute to Working Concentration in Buffer dissolve->dilute reaction Perform Conjugation (e.g., Click Chemistry or Amidation) dilute->reaction Use Immediately dilute->degradation Aqueous Instability analysis Analyze Product reaction->analysis low_yield Low Reaction Yield degradation->low_yield

Caption: Recommended workflow for handling this compound to ensure stability and successful conjugation.

degradation_pathway compound This compound amino_peg Amino-PEG4-C2-acid (from Azide Reduction) compound->amino_peg hydrolyzed_peg Hydrolyzed PEG Fragments compound->hydrolyzed_peg light Light ph Extreme pH temp High Temperature reducing_agents Reducing Agents

Caption: Potential degradation pathways for this compound under adverse conditions.

References

Technical Support Center: Azido-PEG4-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with Azido-PEG4-C2-acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in bioconjugation?

This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery.[1][2] It features two key functional groups: an azide (B81097) group (-N3) and a carboxylic acid group (-COOH).[2] The molecule incorporates a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] Its primary function is to link two other molecules together, for instance, an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[1][5] The PEG component is crucial for increasing the water solubility and stability of the final conjugate, which can also help reduce the immunogenicity of the conjugated molecule.[1][][7]

Q2: What is the expected solubility of the unconjugated this compound linker?

The this compound linker itself is generally hydrophilic and exhibits good solubility in water and most common organic solvents.[1] It is often supplied as a colorless oil or a low-melting solid.[8][9][10] For ease of handling, preparing a stock solution in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) is a standard and recommended practice.[8][10] Specific data indicates high solubility in DMSO, up to 100 mg/mL.[5]

Q3: My final conjugate has poor aqueous solubility. Wasn't the PEG linker supposed to solve this?

While the PEG linker is specifically included to enhance the hydrophilicity and aqueous solubility of the target molecule, it does not guarantee the solubility of the final conjugate.[7][11] The ultimate solubility is determined by the collective physicochemical properties of the entire new molecule (e.g., your protein or small molecule drug + the linker).[11] Large, complex, or very hydrophobic molecules may still exhibit poor solubility even after conjugation with a PEG linker.[11] In some cases, conjugates may require initial dissolution in an organic solvent like DMSO before they can be diluted into an aqueous buffer.[12]

Troubleshooting Guide for Solubility Issues

Problem: The solid this compound reagent is difficult to weigh and handle.

  • Cause: Many PEG reagents are low-melting point solids or viscous oils that can be challenging to dispense accurately.[8][10]

  • Solution: Prepare a stock solution. Dissolving the entire contents of the vial in a precise volume of a suitable dry organic solvent like DMSO or DMF allows for easier and more accurate dispensing with a syringe.[8][10] Store this stock solution at -20°C under an inert gas like argon or nitrogen to prevent degradation.[8] Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.[8][10]

Problem: My purified this compound conjugate precipitates when I try to dissolve it in an aqueous buffer.

  • Cause: This can be due to several factors, including buffer pH, buffer composition, high conjugate concentration, or the strong hydrophobicity of the conjugated molecule overwhelming the solubilizing effect of the PEG chain.

  • Troubleshooting Steps:

    • Check the pH: The carboxylic acid group on the linker is ionizable. At a pH below its pKa, it will be protonated and neutral, which is less soluble in water. Increasing the pH of the buffer (e.g., to pH 7.4 or higher) will deprotonate the acid to a negatively charged carboxylate, which significantly enhances aqueous solubility.[13]

    • Use a Co-solvent: Try dissolving the conjugate in a minimum amount of a water-miscible organic solvent (like DMSO) first, and then slowly add the aqueous buffer to this solution, often with gentle vortexing.[12] Do not exceed a final organic solvent concentration that would be detrimental to your downstream application (typically <1-5%).

    • Apply Physical Methods: Gentle warming or sonication can help break down the lattice energy of a crystalline solid and facilitate dissolution.[14] However, be cautious with heat if your conjugate contains a temperature-sensitive component like a protein.

    • Filter the Solution: If you observe a small amount of precipitate, it may consist of insoluble aggregates. Before use in biological assays, it is good practice to filter the solution through a 0.22 µm filter to remove any undissolved particles.[11]

    • Lower the Concentration: The conjugate may simply not be soluble at the desired concentration. Try preparing a more dilute solution.

Problem: I am observing precipitation during the conjugation reaction itself.

  • Cause: The reaction conditions, such as buffer type or pH, might be suboptimal for the solubility of one of the reactants or the forming conjugate.

  • Troubleshooting Steps:

    • Avoid Amine-Containing Buffers: When activating the carboxylic acid to react with a primary amine on your target molecule, do not use buffers that contain primary amines themselves, such as Tris or glycine.[8][10] These will compete in the reaction. Use buffers like PBS (phosphate-buffered saline), carbonate, or borate (B1201080) instead.[8][10]

    • Optimize pH: The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with amines is most efficient at pH 7-8.[8] You may need to perform a two-step process or find a compromise pH that maintains the solubility of all components.

    • Add Organic Solvent: As with dissolving the final product, adding a small percentage of a co-solvent like DMSO or DMF to the reaction mixture can help maintain the solubility of a hydrophobic reactant.

Data and Protocols

Quantitative Solubility Data

The solubility of a specific conjugate is highly dependent on the conjugated molecule. However, data for the linker and related compounds can provide a useful baseline.

CompoundSolventSolubilityCitation
This compound DMSO100 mg/mL (343.29 mM)[5]
Azido-PEG4-acid Water, most organic solventsGood[1]
Azido-PEG4-acid DCM, THF, Acetonitrile, DMF, DMSOSoluble[9]
Gly-Gly-Gly-PEG4-azide DMSO100 mg/mL (230.70 mM)[15]
Gly-Gly-Gly-PEG4-azide 10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.77 mM)[15]
Various PEG-resveratrol conjugates Water> 900 mg/mL[16]
Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Allow the vial of this compound to equilibrate to room temperature before opening.[8]

  • Add a precise volume of anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) to the vial to achieve a desired stock concentration (e.g., 100 mM).[8][10]

  • Cap the vial tightly, vortex thoroughly until the compound is fully dissolved. Use of an ultrasonic bath may be necessary.[5]

  • To minimize air and moisture exposure, consider capping the stock solution with a septum and using a syringe for removal.[8]

  • Store the unused stock solution, blanketed with an inert gas like argon, at -20°C or -80°C for long-term stability.[5][8]

Protocol 2: General Method for Improving Aqueous Solubility of a Conjugate

  • Weigh the purified, lyophilized conjugate into a sterile microcentrifuge tube.

  • Add a small, precise volume of 100% DMSO to dissolve the conjugate completely, aiming for a high concentration (e.g., 10-50 mM).

  • In a separate tube, prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • While gently vortexing the aqueous buffer, add the DMSO stock solution dropwise to the buffer to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible for biological experiments (ideally ≤1%).

  • Visually inspect the solution for any signs of precipitation (cloudiness). If the solution remains clear, it is ready for use.

  • If precipitation occurs, try lowering the final conjugate concentration, increasing the pH of the aqueous buffer (if compatible with your experiment), or gentle sonication.

  • Before use in a critical application like cell culture, filter the final solution through a sterile 0.22 µm syringe filter to remove any micro-precipitates.[11]

Visual Guides

TroubleshootingWorkflow start Conjugate Precipitates in Aqueous Buffer check_ph Increase Buffer pH (e.g., to >7.4) start->check_ph dissolved Soluble? check_ph->dissolved Test use_cosolvent Use Co-Solvent Method (e.g., DMSO stock) dissolved_2 dissolved_2 use_cosolvent->dissolved_2 Test physical_methods Apply Physical Methods (Sonication, gentle heat) dissolved_3 dissolved_3 physical_methods->dissolved_3 Test lower_conc Lower Final Concentration dissolved_4 dissolved_4 lower_conc->dissolved_4 Test dissolved->use_cosolvent No success Solution Ready for Use (Filter before assay) dissolved->success Yes fail Solubility Issue Persists (Consider formulation change) dissolved_2->physical_methods No dissolved_2->success Yes dissolved_3->lower_conc No dissolved_3->success Yes dissolved_4->success Yes dissolved_4->fail No

Caption: A step-by-step workflow for troubleshooting conjugate solubility issues.

Caption: The effect of solution pH on the ionization and solubility of the terminal acid group.

ConjugationWorkflow reagent_prep 1. Prepare Stock Solutions - this compound in dry DMSO - Amine-molecule in amine-free buffer activation 2. Activate Carboxylic Acid Add EDC / NHS to PEG-acid (pH 4.5-7.2) reagent_prep->activation conjugation 3. Conjugation Reaction Add activated PEG to Amine-molecule (Adjust pH to 7-8) activation->conjugation quench 4. Quench Reaction (Optional, e.g., with hydroxylamine) conjugation->quench purify 5. Purify Conjugate (e.g., Dialysis, SEC) quench->purify

Caption: A general experimental workflow for a typical two-step conjugation reaction.

References

Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to identifying and resolving common problems encountered during click chemistry reactions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inactivation (CuAAC): The active Cu(I) catalyst is oxidized to inactive Cu(II) by oxygen.[1][2][3][4]- Degas solvents and reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[1][5] - Use a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the Cu(I) state.[2][6] - Ensure the sodium ascorbate solution is fresh as it can oxidize in solution.[5][7]
Inappropriate Ligand (CuAAC): The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect choice or concentration can lead to poor results.[2][3][4]- Use a ligand like TBTA for organic solvents or water-soluble ligands like THPTA or BTTAA for aqueous media.[1][2][8] - Maintain an optimal ligand-to-copper ratio, typically between 1:1 and 5:1.[2][5] It is often recommended to pre-mix the copper salt and ligand.[2]
Reagent Instability or Impurity: Purity of azides, alkynes, and solvents is crucial.[2][3] Strained cyclooctynes (in SPAAC) can be unstable.[9]- Verify the purity of starting materials using techniques like NMR or mass spectrometry.[1] - Store reagents under recommended conditions (e.g., cold and protected from light) and use them promptly.[9]
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce yield.[3]- Stoichiometry: While a 1:1 ratio is common, using a slight excess (1.1 to 2-fold) of one reagent can drive the reaction to completion.[2] - Solvent: Ensure reactants are soluble in the chosen solvent. Common solvents include DMF, DMSO, acetonitrile, and water/t-BuOH mixtures.[1][10] - Temperature: While many reactions work at room temperature, gentle heating (40-60°C) can improve yields for sterically hindered substrates.[1][2] - pH: The optimal pH for CuAAC is generally 4-12.[1] For SPAAC, pH can significantly impact kinetics.[11]
Steric Hindrance: Bulky groups near the azide (B81097) or alkyne can impede the reaction.[2][9]- Increase reaction time or temperature.[2] - For biomolecules, consider performing the reaction under denaturing conditions (e.g., with 1% SDS) if compatible with downstream applications.[5]
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC.[3]- This is often a result of catalyst inactivation. Follow the recommendations for preventing catalyst oxidation. - Using a ligand can help suppress this side reaction.[4]
Off-Target Reactions (SPAAC): Some cyclooctynes can react with other functional groups, such as thiols.[9]- If cysteine residues are present in proteins, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[5]
Difficulty in Product Purification Residual Copper Catalyst: Copper can be difficult to remove and may interfere with downstream applications.[2]- Quench the reaction with a chelating agent like EDTA.[1] - For small molecules, column chromatography is often effective.[2] Using a ligand can also aid in copper removal.[2]
Insolubility of Product: The triazole product may have poor solubility in the reaction solvent.[4]- Adjust the solvent system to improve solubility. - Filter the reaction mixture to isolate the precipitated product.[4]

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is not working despite following a standard protocol. What is the most likely culprit?

A1: The most common reason for CuAAC failure is the inactivation of the copper(I) catalyst. The active Cu(I) species is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[2][3] To remedy this, ensure your solvents are thoroughly degassed and that you are using a fresh solution of a reducing agent like sodium ascorbate.[2][6]

Q2: How do I choose the right ligand for my CuAAC reaction?

A2: The choice of ligand depends primarily on your solvent system. For reactions in organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common and effective choice.[4] For aqueous or mixed aqueous/organic systems, especially in bioconjugation, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or bathophenanthroline (B157979) disulfonate (BPS) are recommended.[2][8] These ligands not only stabilize the Cu(I) catalyst but also accelerate the reaction.[4]

Q3: Can I run my click reaction at a higher temperature to speed it up?

A3: Gentle heating, typically to 40-60°C, can often improve reaction rates and yields, particularly when dealing with sterically hindered substrates.[1][2] However, excessive heat can lead to the degradation of sensitive molecules or an increase in side reactions, such as alkyne dimerization.[1] It is advisable to first optimize other parameters before significantly increasing the temperature.

Q4: I am seeing multiple spots on my TLC/LC-MS, including my starting materials. What should I do?

A4: The presence of starting materials indicates an incomplete reaction. This could be due to several factors outlined in the troubleshooting table, including inactive catalyst, insufficient reaction time, or low reactant concentration.[1][5] Increasing the concentration of the catalyst and ligand, adding a slight excess of one of the reactants, or extending the reaction time may help drive the reaction to completion.[1][2]

Q5: My SPAAC reaction is sluggish. What factors can I optimize?

A5: For strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, the reaction rate is primarily influenced by the intrinsic reactivity of the cyclooctyne (B158145).[9] However, several factors can be optimized. Ensure your cyclooctyne reagent is not degraded, as they can be unstable under certain conditions.[9] Steric hindrance around the azide or alkyne can significantly slow the reaction.[9] Additionally, the solvent and pH can have a substantial effect on the reaction kinetics.[11]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the alkyne (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 100 mM in water).

    • Prepare a stock solution of a suitable ligand (e.g., THPTA, 500 mM in water).

  • Reaction Setup:

    • In a reaction vial, combine the alkyne and azide solutions.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.[1]

    • To the degassed mixture, add the ligand solution followed by the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper.[1]

    • Extract the product with an organic solvent and purify by column chromatography.[1][2]

Typical Reaction Component Concentrations for CuAAC:

ComponentTypical Concentration Range
Alkyne1 - 50 µM (for bioconjugation)
Azide10 µM - 1 mM (often in 2 to 10-fold excess)[5]
Copper (II) Sulfate50 µM - 2 mM
Ligand (e.g., THPTA)250 µM - 5 mM (maintain at least a 5:1 ratio to copper)[5]
Sodium Ascorbate1 - 10 mM
General Protocol for a SPAAC Reaction for Bioconjugation
  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4). Avoid buffers containing amines like Tris, which can chelate copper in case of residual contamination concerns from other experiments.[5]

    • Dissolve the strained cyclooctyne (e.g., DBCO, BCN) in a compatible solvent like DMSO.

  • Reaction Setup:

    • To the solution of the azide-modified biomolecule, add the cyclooctyne solution. A slight excess of the cyclooctyne is often used.

  • Reaction and Purification:

    • Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

    • Purify the resulting conjugate using a method suitable for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is it a CuAAC reaction? start->check_catalyst catalyst_issue Potential Catalyst Inactivation check_catalyst->catalyst_issue Yes check_reagents Check Reagent Purity & Stability check_catalyst->check_reagents No (SPAAC) degas Degas Solvents & Use Fresh Reducing Agent catalyst_issue->degas degas->check_reagents reagent_issue Impure or Degraded Reagents check_reagents->reagent_issue Purity/Stability in Question check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents are Pure & Stable purify_reagents Verify Purity (NMR/MS) & Use Fresh Reagents reagent_issue->purify_reagents purify_reagents->check_conditions conditions_issue Suboptimal Conditions check_conditions->conditions_issue Conditions May Be Suboptimal check_sterics Consider Steric Hindrance check_conditions->check_sterics Conditions are Optimal optimize_conditions Optimize Stoichiometry, Temp, Solvent, pH conditions_issue->optimize_conditions optimize_conditions->check_sterics steric_issue Steric Hindrance Likely check_sterics->steric_issue Substrates are Bulky success Improved Yield check_sterics->success No Significant Steric Issues modify_conditions Increase Time/Temp or Use Denaturants steric_issue->modify_conditions modify_conditions->success

Caption: A logical workflow for troubleshooting low yields in click chemistry reactions.

CuAAC_Optimization_Pathway start CuAAC Reaction Setup reagents High-Purity Azide & Alkyne start->reagents solvent Solvent System for Full Solubility (e.g., tBuOH/H2O, DMF, DMSO) reagents->solvent degas Degas Reaction Mixture (Ar or N2 Purge) solvent->degas catalyst_premix Pre-mix CuSO4 and Ligand (e.g., THPTA in H2O, TBTA in Org. Solvent) degas->catalyst_premix initiation Initiate with Fresh Sodium Ascorbate Solution catalyst_premix->initiation monitoring Monitor Progress (TLC, LC-MS) initiation->monitoring workup Quench (EDTA) & Purify monitoring->workup

Caption: An experimental workflow for an optimized CuAAC reaction.

References

Technical Support Center: Optimizing Azido-PEG4-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of Azido-PEG4-C2-acid to primary amines. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols address common issues to ensure successful conjugation outcomes.

Troubleshooting Guide

Low or no conjugation efficiency is a common problem that can be resolved by systematically evaluating each step of the experimental workflow. The following table outlines potential causes and their corresponding solutions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[1]
Incorrect pH for activation or conjugation.Ensure the activation buffer is at pH 4.5-6.0 and the coupling buffer is at pH 7.0-8.5.[1][2]
Hydrolysis of the NHS ester intermediate.Perform the conjugation step immediately after the activation of this compound.[1] Keep in mind that NHS esters have a half-life of 4-5 hours at pH 7, which decreases to 1 hour at pH 8, and only 10 minutes at pH 8.6.[3]
Presence of primary amines in the buffer (e.g., Tris, Glycine).Use amine-free and carboxylate-free buffers such as MES for the activation step and PBS, borate (B1201080), or carbonate buffer for the coupling step.[1][2]
Precipitation of Reagents Poor solubility of this compound or the amine-containing molecule.Dissolve the PEG reagent in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[4][5]
Inconsistent Results Variability in reagent concentrations.Prepare fresh stock solutions of EDC and NHS immediately before use, as they are moisture-sensitive.[1]
Inefficient quenching of the reaction.To stop the reaction, add an amine-containing compound like hydroxylamine, Tris, or glycine (B1666218).[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for activating this compound with EDC and NHS?

A1: The activation of the carboxylic acid group on this compound with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[2][6] A commonly used and highly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[2]

Q2: What is the optimal pH for conjugating the activated Azido-PEG4-NHS ester to a primary amine?

A2: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5.[2] A pH of 8.3-8.5 is often recommended as an ideal balance between the reaction rate and the stability of the NHS-ester.[2] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.[2]

Q3: Why is a two-step protocol with different pH values recommended for the conjugation?

A3: A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction. The first step, activation, is performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester. The pH is then raised to a neutral or basic level (7.0-8.5) for the second step, the efficient reaction of the NHS-ester with the target amine.[2] This approach minimizes potential side reactions and generally leads to higher conjugation yields.[2]

Q4: What are common buffers to use and to avoid?

A4: For the activation step, it is crucial to use a buffer that does not contain primary amines or carboxylates, as these will compete with the intended reaction. 0.1 M MES buffer is a standard choice.[2] For the coupling step, amine-free buffers such as Phosphate-Buffered Saline (PBS), borate buffer, or carbonate-bicarbonate buffer are suitable.[2] Buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided throughout the conjugation process as they will quench the reaction.[1][2]

Q5: How can I prevent the hydrolysis of the NHS-ester intermediate?

A5: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values.[3] To minimize hydrolysis, it is crucial to proceed with the amine coupling step immediately after the activation of the this compound.[1] The stability of the NHS-ester is inversely related to pH; its half-life decreases significantly as the pH becomes more alkaline.[2][3]

Experimental Protocol: Two-Step pH Conjugation

This protocol details a general procedure for conjugating this compound to a protein containing primary amines using EDC/NHS chemistry.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Activation of this compound (pH 4.5-6.0)

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • In a separate tube, dissolve this compound in the Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Add a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over the amount of this compound.[2]

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

Step 2: Conjugation to Primary Amine (pH 7.0-8.5)

  • Immediately add the activated Azido-PEG4-NHS ester solution to the solution of the amine-containing molecule in the Coupling Buffer.

  • Alternatively, the pH of the activation reaction mixture can be raised to 7.2-8.0 by adding a small amount of a concentrated, amine-free base or by buffer exchange using a desalting column equilibrated with the Coupling Buffer.[3]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove excess, unreacted reagents and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Recommended Molar Ratios for Reaction Components:

Reagent Recommended Molar Excess Purpose
EDC 2-10 fold over this compoundTo ensure efficient activation of the carboxylic acid.[1]
NHS/Sulfo-NHS 1.25-2.5 fold over EDCTo stabilize the activated intermediate and improve coupling efficiency.[2]
This compound 1-20 fold over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[1]

Visualizing the Conjugation Workflow

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for the two-step pH conjugation of this compound.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) A This compound (-COOH) C O-acylisourea intermediate (unstable) A->C + EDC B EDC E Azido-PEG4-C2-NHS ester (amine-reactive) C->E + NHS D NHS G Conjugated Product (Stable Amide Bond) E->G + Primary Amine F Primary Amine (-NH2) F->G

Caption: Chemical pathway of the two-step EDC/NHS conjugation chemistry.

G start Start prep_reagents Prepare Reagents (this compound, EDC, NHS, Amine-Molecule, Buffers) start->prep_reagents activation Activate this compound with EDC/NHS in Activation Buffer (pH 4.5-6.0) for 15-30 min prep_reagents->activation coupling Add activated PEG to Amine-Molecule in Coupling Buffer (pH 7.0-8.5) for 1-2 hours activation->coupling quench Quench Reaction (e.g., with Tris or Hydroxylamine) coupling->quench purify Purify Conjugate (Desalting column or Dialysis) quench->purify end End purify->end

Caption: Experimental workflow for the two-step pH conjugation protocol.

References

Technical Support Center: Prevention of PEGylated Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the PEGylation of proteins, with a focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can stem from a variety of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from optimal conditions can expose hydrophobic regions of the protein, promoting aggregation.[1][2]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1][3]

  • Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Formation of Disulfide Bonds: Free cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation.[4]

Q2: How does the structure and size of PEG influence protein aggregation?

The molecular weight and structure (linear vs. branched) of the polyethylene (B3416737) glycol (PEG) chain can significantly impact protein aggregation.

  • Steric Hindrance: Covalent attachment of PEG chains provides a steric shield around the protein surface. This shielding can mask potential antigenic sites and reduce the propensity for protein aggregation.[4] Longer PEG chains generally offer greater steric hindrance, which can slow the rate of aggregation.[3]

  • Solubility: PEG is a highly water-soluble polymer. Its conjugation to a protein generally increases the overall solubility of the conjugate, which can help prevent aggregation by keeping the protein molecules well-solvated and dispersed.[3][5]

  • Conformational Stability: PEGylation can impact the conformational stability of a protein. By excluding water from the protein surface through hydrogen bonds and hydrophobic interactions, PEG can stabilize the native protein structure.[5][6] However, the effect is dependent on the PEGylation site and the specific protein.

Q3: What are common excipients used to prevent aggregation of PEGylated proteins?

Excipients are crucial components in formulations to enhance the stability of PEGylated proteins.[7][8] Commonly used excipients include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) are known protein stabilizers. They work through a mechanism of preferential exclusion, which favors the native protein conformation.[1]

  • Amino Acids: Certain amino acids, such as arginine and glycine, are effective in suppressing non-specific protein-protein interactions and subsequent aggregation.[1][7]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can be used to prevent surface-induced aggregation by reducing surface tension.[1]

Q4: How can I detect and quantify the aggregation of PEGylated proteins?

Several analytical techniques are available to detect and quantify protein aggregation, each providing different insights into the nature and extent of the aggregates.[9]

  • Size Exclusion Chromatography (SEC): This is a high-performance liquid chromatography (HPLC) technique that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1][10]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity. It is highly sensitive to the presence of large aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can be used to determine the molecular weight of the PEGylated protein and detect the presence of multimers.[1][11]

  • Turbidity Measurements: A simple method to assess the presence of large, insoluble aggregates is to measure the turbidity of the solution using a spectrophotometer.

Q5: What are the best practices for storing PEGylated proteins to minimize aggregation?

Proper storage is critical to maintain the stability of PEGylated proteins and prevent aggregation.

  • Temperature: For long-term storage, it is recommended to store PEGylated proteins at low temperatures, typically at -20°C or even -80°C.[12][13] For short-term storage, 4°C may be acceptable.

  • Protection from Light and Moisture: PEG derivatives can be sensitive to light and moisture. It is advisable to store them in the dark and in a dry environment, for instance, by using a desiccant.

  • Inert Atmosphere: To prevent oxidation, especially for proteins containing sensitive residues like cysteine or methionine, it is recommended to store them under an inert atmosphere, such as nitrogen or argon.[12]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can induce aggregation. It is best to aliquot the protein solution into single-use vials before freezing.

  • pH of Solution: Maintaining a slightly acidic pH (around 5-6) in the storage buffer can help prolong the stability of some peptides and proteins in solution.[13]

Troubleshooting Guides

Issue: Significant aggregation observed immediately after the PEGylation reaction.

This is a common issue that can often be resolved by optimizing the reaction conditions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for post-PEGylation aggregation.

Detailed Steps & Explanations
  • Evaluate Protein Concentration: High protein concentrations increase the chances of intermolecular interactions.[1] If your concentration is high, try reducing it.

  • Optimize PEG:Protein Molar Ratio: An excessive molar ratio of PEG reagent can lead to a higher degree of PEGylation, potentially causing aggregation.[2] Start with a lower ratio and titrate up to find the optimal balance between PEGylation efficiency and aggregation.

  • Adjust Reaction Conditions (pH and Temperature): The pH of the reaction buffer can significantly impact protein stability and the reactivity of specific amino acid side chains.[2] Perform the reaction at the pH where the protein is most stable. Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[1]

  • Verify PEG Reagent Quality: Ensure that you are using a high-quality, monofunctional PEG reagent with low polydispersity. The presence of bifunctional impurities can lead to cross-linking.[1]

  • Incorporate Stabilizing Excipients: If optimizing the primary reaction conditions is not sufficient, consider adding stabilizing excipients to the reaction buffer.

Issue: Gradual aggregation observed during storage of a purified PEGylated protein.

This suggests a long-term stability issue with the formulation.

Formulation Optimization Strategy

Caption: Strategy for optimizing the formulation to prevent storage-induced aggregation.

Detailed Steps & Explanations
  • Excipient Screening: Conduct a screening study with various types and concentrations of stabilizing excipients. Sugars, amino acids, and surfactants are common choices.[1][7]

  • Buffer Optimization: The pH and ionic strength of the storage buffer are critical for protein stability. Perform a pH screening study to identify the pH at which the PEGylated protein is most stable.

  • Controlled Environment: Ensure the protein is stored at the recommended low temperature and protected from light.[12]

  • Container Interactions: Consider potential interactions with the storage container. In some cases, proteins can adsorb to surfaces, which can induce aggregation. The use of certain surfactants can mitigate this.

Data Presentation

Table 1: Common Stabilizing Excipients and Their Typical Concentrations
Excipient CategoryExample ExcipientTypical Concentration RangePrimary Mechanism of Action
Sugars/Polyols Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose5-10% (w/v)Preferential exclusion, vitrification.
Sorbitol5% (w/v)Stabilizer and plasticizer.
Amino Acids Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine200-300 mMIncreases protein solubility.
Surfactants Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]
Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Experimental Protocols

Protocol: Screening for Optimal PEGylation Conditions to Minimize Aggregation

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to achieve efficient PEGylation while minimizing aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)

  • Reaction buffers with a range of pH values (e.g., pH 6.0, 7.0, 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical instruments: SEC-HPLC system, DLS instrument, SDS-PAGE setup

Methodology:

  • Experimental Design: Set up a matrix of small-scale PEGylation reactions varying the following parameters:

    • Protein concentration (e.g., 1, 5, 10 mg/mL)

    • PEG:Protein molar ratio (e.g., 1:1, 5:1, 10:1)

    • pH (e.g., 6.0, 7.0, 8.0)

    • Temperature (e.g., 4°C and room temperature)

  • Reaction Setup:

    • For each condition, mix the protein solution with the appropriate reaction buffer.

    • Add the activated PEG reagent to initiate the reaction. The final volume for each reaction should be consistent (e.g., 100 µL).

    • Incubate the reactions for a set amount of time (e.g., 2 hours) at the designated temperature.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Analysis of Aggregation:

    • SEC-HPLC: Inject an aliquot of each reaction mixture into an SEC-HPLC system. Quantify the percentage of aggregate, monomer, and unreacted protein by integrating the peak areas.

    • DLS: Measure the size distribution of particles in each reaction mixture to detect the presence of large aggregates.

    • SDS-PAGE: Run the samples on a non-reducing SDS-PAGE gel to visualize high-molecular-weight species.

  • Data Interpretation: Compare the results across all conditions to identify the combination of parameters that yields the highest amount of monomeric PEGylated protein with the lowest percentage of aggregates.

Signaling Pathway: Mechanism of Protein Aggregation

Aggregation_Mechanism cluster_native Native State cluster_unfolded Unfolded/Misfolded States cluster_aggregated Aggregated State Native Native Protein Unfolded Partially Unfolded/ Misfolded Intermediates Native->Unfolded Stressors (pH, Temp, Conc.) Unfolded->Native Refolding Oligomers Soluble Oligomers Unfolded->Oligomers Intermolecular Interactions Oligomers->Unfolded Dissociation Aggregates Insoluble Aggregates Oligomers->Aggregates Further Aggregation

Caption: General pathway of protein aggregation from the native state.

References

Azido-PEG4-C2-acid purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, quality control, and troubleshooting of Azido-PEG4-C2-acid.

Frequently Asked Questions (FAQs)

1. What is the expected purity of this compound?

The expected purity of this compound is typically greater than 95%, with some suppliers offering purities of 98% or higher.[1][2][3] The purity is generally determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

2. How is the purity of this compound determined?

The primary analytical methods for determining the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): This technique separates the compound from any impurities, and the purity is calculated based on the relative peak areas.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This method provides structural confirmation of the molecule and can detect impurities with distinct proton signals.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique confirms the molecular weight of the compound.[1]

3. What are the common impurities in this compound?

Common impurities can include:

  • Starting materials and reagents from the synthesis process.

  • PEG derivatives with different chain lengths (polydispersity), although this is less common for precisely defined reagents like this compound.

  • Byproducts from side reactions during synthesis.

  • Degradation products resulting from improper storage or handling, such as hydrolyzed products.

4. How should I store this compound to maintain its quality?

To ensure the stability and quality of this compound, it is crucial to adhere to the following storage conditions:

  • Long-term storage: Store in a pure form at -20°C for up to 3 years.[4] It is recommended to keep it desiccated.[1][2]

  • Stock solutions: Once dissolved in a solvent, it is best to aliquot and store at -80°C (for up to 6 months) or -20°C (for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[4][5][6]

5. What are the recommended analytical techniques for quality control?

For routine quality control in your lab, the following techniques are recommended:

  • HPLC with UV and/or Charged Aerosol Detection (CAD): HPLC is a powerful tool for assessing purity.[7][8] While PEG compounds lack a strong chromophore for UV detection, CAD can be a valuable alternative.[7][8]

  • ¹H NMR: To confirm the structural integrity of the molecule.

  • LC-MS: To verify the correct molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low reaction yield in PEGylation Poor quality of this compound: The reagent may have degraded due to improper storage.Verify the purity of your this compound using HPLC or NMR before use.
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can hinder the reaction.Optimize reaction conditions. For reactions with amines, a pH of 7-9 is generally recommended.[9]
Incorrect molar ratio of reactants: The ratio of this compound to your target molecule may not be optimal.Perform a titration experiment to determine the optimal molar ratio.
Inconsistent experimental results Variability in reagent quality: Batch-to-batch variation in this compound can lead to inconsistent results.Perform quality control checks on each new batch of the reagent.
Instability of the compound in solution: The compound may be degrading in the solvent over time.Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[4][5]
Difficulty in purifying the final conjugate Presence of unreacted this compound: Excess reagent can be difficult to remove.Use a modest excess of the PEG reagent and consider purification methods like size-exclusion chromatography (SEC) or dialysis.
Formation of side products: Non-specific reactions can lead to a complex mixture of products.Adjust reaction conditions (e.g., pH, temperature) to favor the desired reaction.

Experimental Protocols

1. Purity Determination by HPLC

  • Objective: To assess the purity of this compound.

  • Instrumentation: HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and/or CAD.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

2. Structural Confirmation by ¹H NMR

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O).

  • Procedure:

    • Dissolve a few milligrams of the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

Visualizations

QC_Workflow cluster_receiving Receiving cluster_qc Quality Control cluster_decision Decision cluster_outcome Outcome receive Receive this compound hplc HPLC Analysis for Purity receive->hplc nmr NMR for Structural Confirmation hplc->nmr ms LC-MS for Molecular Weight nmr->ms purity_check Purity >95%? ms->purity_check accept Accept for Use purity_check->accept Yes reject Reject/Contact Supplier purity_check->reject No

Caption: Quality control workflow for incoming this compound.

Troubleshooting_Tree cluster_reagent_check Reagent Quality cluster_condition_check Reaction Conditions cluster_ratio_check Stoichiometry start Low Reaction Yield check_purity Check Reagent Purity (HPLC/NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok replace_reagent Use New, Verified Reagent purity_ok->replace_reagent No check_conditions Review Reaction Parameters (pH, Temp, Time) purity_ok->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No check_ratio Verify Molar Ratios conditions_ok->check_ratio Yes ratio_ok Ratio Correct? check_ratio->ratio_ok adjust_ratio Adjust Molar Ratios ratio_ok->adjust_ratio No

Caption: Troubleshooting decision tree for low PEGylation reaction yield.

References

Technical Support Center: Azido-PEG4-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-C2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential side reactions and challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker commonly used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its azide (B81097) group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3][4] The carboxylic acid end can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules.[3][5] The PEG4 spacer enhances the solubility and stability of the resulting conjugate in aqueous media.[2][4]

Q2: What is the most common method for conjugating the carboxylic acid end of this compound to a protein?

The most prevalent method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This "zero-length" crosslinking chemistry first activates the carboxylic acid with EDC to form a reactive O-acylisourea intermediate. NHS then reacts with this intermediate to create a more stable, amine-reactive NHS ester, which subsequently couples with a primary amine on the target molecule to form a stable amide bond.[6][7]

Q3: What are the critical parameters to control during the EDC/NHS coupling reaction?

The success of the EDC/NHS coupling is highly dependent on several factors:

  • pH: The reaction is very pH-sensitive. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[8][9]

  • Moisture: EDC and NHS are moisture-sensitive. It is crucial to use fresh, anhydrous reagents and to allow them to warm to room temperature before opening to prevent condensation.[9][10][11]

  • Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[8][9][12][13][14] Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are recommended.[8]

  • Reaction Time: The NHS ester is susceptible to hydrolysis, so the conjugation step should be performed promptly after activation.[9]

Q4: How should this compound and the coupling reagents be stored?

Proper storage is critical to maintain the reactivity of the reagents. This compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] EDC and NHS should be stored desiccated to prevent hydrolysis.[10][11] It is recommended to purge the headspace of reagent bottles with an inert gas like nitrogen before resealing.[11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

Problem 1: Low or No Conjugation Yield
Possible Cause Suggested Solution
Inactive EDC or NHS due to moisture Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[9]
Incorrect pH for activation or conjugation Ensure the activation buffer is at pH 4.5-6.0 and the coupling buffer is at pH 7.2-8.0.[9] Consider a two-step protocol with pH adjustment between steps.
Hydrolysis of the NHS ester Perform the conjugation step immediately after the activation of the carboxylic acid. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8]
Presence of primary amines in the buffer Use amine-free buffers such as PBS, MES, or borate for the reaction.[6][9]
Steric hindrance Sterically hindered substrates can lead to lower conversion yields.[15] Increasing the reaction time or temperature (while monitoring for side reactions) may help.
Oxidation of the azide group Avoid the presence of reducing agents in the reaction buffer, as they can interfere with the stability of the azide group.[14]
Problem 2: Precipitation of Protein During Reaction
Possible Cause Suggested Solution
High degree of PEGylation leading to insolubility Reduce the molar excess of the activated this compound.[9]
Incorrect buffer conditions Ensure the protein is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.[9]
Change in isoelectric point (pI) after modification Adjust the buffer pH to be further away from the theoretical pI of the conjugate to maintain solubility.[6]
Problem 3: Presence of Unconjugated Linker After Purification
Possible Cause Suggested Solution
Inefficient purification method For dialysis, use a membrane with a low molecular weight cutoff (MWCO), for example, 1-3 kDa, and perform multiple buffer exchanges with a large volume of fresh buffer.[9][16] For size-exclusion chromatography (SEC), ensure the column has the appropriate pore size and length for optimal separation.[16]
Incomplete quenching of the reaction Before purification, quench the reaction by adding an excess of a small molecule containing a primary amine (e.g., Tris or glycine) to react with any remaining active NHS esters.[16][17]

Side Reactions

Hydrolysis of the NHS Ester

The primary side reaction during the EDC/NHS coupling is the hydrolysis of the NHS ester intermediate, which regenerates the carboxylic acid and releases NHS.[8][18] This reaction is competitive with the desired amidation and is accelerated by increased pH and temperature.[8]

Hydrolysis Rate of NHS Esters

pHTemperatureHalf-life
7.00°C4-5 hours[8]
8.64°C10 minutes[8]
7.0Room Temp~7 hours[10]
9.0Room TempMinutes[10][11]
Staudinger Reaction

The azide group on the this compound can undergo a Staudinger reaction with phosphines, such as triphenylphosphine.[19][20] This reaction reduces the azide to a primary amine.[19][20][21] This is typically not a side reaction during the EDC/NHS coupling itself but can be a consideration if phosphine-containing reagents are present in subsequent reaction steps. The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine (B1218219) oxide byproduct.[19][22]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and should be optimized for the specific protein and application.

Materials:

  • This compound

  • Protein in amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO immediately before use.[9]

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. A common starting molar ratio is 1:2:1 (Acid:EDC:Sulfo-NHS).[6]

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated linker to the protein should be optimized. A 10-20 fold molar excess of the linker is a common starting point.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove the unreacted linker and byproducts by dialysis, size-exclusion chromatography, or ultrafiltration.[16]

Protocol 2: Detection of NHS-Ester Hydrolysis

This method can be used to assess the activity of your NHS-ester functionalized reagent.

Materials:

  • NHS-ester reagent

  • Amine-free buffer (e.g., PBS, pH 7.2)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Dissolve 1-2 mg of the NHS-ester reagent in 2 mL of amine-free buffer. Prepare a control tube with only the buffer.[10]

  • Immediately zero the spectrophotometer at 260 nm using the control tube and measure the absorbance of the NHS-ester solution.[10]

  • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS-ester solution from step 1. Vortex for 30 seconds to induce complete hydrolysis.[10]

  • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[10]

  • Interpretation: If the absorbance from step 4 is significantly greater than the absorbance from step 2, the NHS reagent is active. If the absorbances are similar, the reagent is likely hydrolyzed and inactive.[10][11]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) This compound This compound O-Acylisourea Intermediate O-Acylisourea Intermediate This compound->O-Acylisourea Intermediate + EDC EDC EDC NHS-Ester NHS-Ester O-Acylisourea Intermediate->NHS-Ester + Sulfo-NHS Hydrolysis_Product This compound O-Acylisourea Intermediate->Hydrolysis_Product Hydrolysis (Side Reaction) Sulfo-NHS Sulfo-NHS Conjugate Conjugate NHS-Ester->Conjugate + Protein-NH2 Hydrolysis_Product_2 This compound NHS-Ester->Hydrolysis_Product_2 Hydrolysis (Side Reaction) Protein-NH2 Protein-NH2

Caption: EDC/NHS activation and conjugation pathway with side reactions.

G cluster_workflow Troubleshooting Workflow Start Start Low_Yield Low Conjugation Yield? Start->Low_Yield Check_Reagents Check Reagent Activity (Protocol 2) Low_Yield->Check_Reagents Yes Precipitation Precipitation Occurred? Low_Yield->Precipitation No Check_pH Verify Buffer pH Check_Reagents->Check_pH Check_Buffer_Comp Ensure Amine-Free Buffer Check_pH->Check_Buffer_Comp Check_Buffer_Comp->Precipitation Adjust_PEG_Ratio Reduce Molar Excess of PEG Precipitation->Adjust_PEG_Ratio Yes Purification_Issue Linker in Final Product? Precipitation->Purification_Issue No Adjust_Buffer_Cond Optimize Protein Buffer Adjust_PEG_Ratio->Adjust_Buffer_Cond Adjust_Buffer_Cond->Purification_Issue Optimize_Purification Optimize Dialysis/SEC Purification_Issue->Optimize_Purification Yes Success Successful Conjugation Purification_Issue->Success No Quench_Reaction Ensure Complete Quenching Optimize_Purification->Quench_Reaction Problem_Resolved Problem Resolved Quench_Reaction->Problem_Resolved

Caption: Troubleshooting workflow for this compound conjugation.

References

Technical Support Center: Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Azido-PEG4-C2-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It features an azide (B81097) group (-N3) on one end and a carboxylic acid (-COOH) on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The azide group is commonly used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[2][3] The carboxylic acid can be activated to form a stable amide bond with primary amines.[1] The PEG spacer enhances the molecule's solubility in aqueous media and provides flexibility.[1][4] This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][5]

Q2: What are the main degradation pathways for the PEG component of this linker?

The polyethylene glycol (PEG) chain is susceptible to thermo-oxidative degradation. This process typically involves random scission of the polymer chain, which can be accelerated by heat and the presence of oxygen. The ether bonds within the PEG backbone are potential sites for this oxidative degradation. Degradation of PEG can lead to the formation of lower molecular weight byproducts, including compounds containing carbonyl groups such as formic esters. The addition of antioxidants can help to suppress this degradation pathway.

Q3: How stable is the azide group in this compound?

Aliphatic azides, like the one in this compound, are generally more stable than aromatic azides or those adjacent to carbonyl groups.[2] The azide functionality is known for its stability under a wide range of reaction conditions, making it suitable for bioorthogonal chemistry.[6] However, there are some conditions to be aware of:

  • Light and Heat: Prolonged exposure to light and heat should be avoided as it can lead to decomposition.[2]

  • Acids: Mixing azides with strong acids should be avoided as this can form hydrazoic acid, which is highly toxic and explosive.

  • Reducing Agents: The azide group can be reduced to a primary amine.

  • Biological Media: The stability of azides in biological fluids can vary, and in some cases, preservatives may be used to stabilize them.[7]

Q4: What are the recommended storage conditions for this compound?

To maintain its stability, this compound should be stored at -20°C in a moisture-free environment.[2] It is also advisable to protect it from repeated freeze-thaw cycles and prolonged exposure to light.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound during reaction or purification Degradation of the PEG linker: The PEG chain may have degraded due to harsh reaction conditions (e.g., high temperature, presence of strong oxidizing agents).- Avoid high temperatures and prolonged heating. - Ensure all solvents and reagents are free of peroxides. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Instability of the azide group: The azide may have reacted or decomposed.- Avoid acidic conditions. - Ensure no incompatible metals are present in the reaction mixture. - If using reducing agents for other parts of your molecule, choose one that is selective and will not reduce the azide.
Low yield in conjugation reaction Hydrolysis of activated carboxylic acid: If the carboxylic acid is activated (e.g., as an NHS ester) for reaction with an amine, it can hydrolyze in the presence of water, reducing conjugation efficiency.- Use anhydrous solvents for the conjugation reaction. - Perform the reaction promptly after activating the carboxylic acid.
Steric hindrance: The length of the PEG linker may be insufficient, leading to steric hindrance that prevents efficient reaction between the terminal groups and your molecules of interest.- Consider using a linker with a longer PEG chain to increase the distance between the reactive groups.
Unexpected side products observed by LC-MS Oxidative degradation of the PEG chain: This can lead to a variety of smaller, oxygenated byproducts.- Analyze your reaction mixture for masses corresponding to PEG fragments with aldehyde or carboxylic acid termini. - Use degassed solvents and an inert atmosphere.
Reduction of the azide group: The azide may have been unintentionally reduced to an amine.- Check for the presence of a product with a mass corresponding to the amine analog of your starting material. - Review your reaction scheme for any potential reducing agents.
Inconsistent results in biological assays Degradation in biological media: The linker may be unstable in your cell culture media or assay buffer over the time course of the experiment.- Assess the stability of the compound in the relevant biological media by incubating it for the duration of the experiment and analyzing for degradation by LC-MS. - Consider the potential for enzymatic cleavage if the media contains enzymes.

Data Presentation

Component Condition Potential Degradation Products Analytical Technique
PEG Chain High Temperature, OxygenLower molecular weight PEG fragments, aldehydes, formic esters, glycolic acidGPC, NMR, MALDI-TOF MS, LC-MS
Azide Group Strong AcidsHydrazoic acid-
Reducing AgentsPrimary amineLC-MS, NMR
Carboxylic Acid (as an activated ester) Aqueous BufferCarboxylic acid (hydrolyzed)HPLC, LC-MS

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The identification of degradation products is typically performed using LC-MS/MS.[8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Analyze the samples by LC-MS/MS to separate and identify the parent compound and any degradation products.

    • Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

degradation_pathways cluster_peg PEG Chain Degradation cluster_azide Azide Group Reactions This compound This compound PEG_fragments Lower MW PEG Fragments This compound->PEG_fragments Oxidative Scission Aldehydes Aldehydes / Formic Esters PEG_fragments->Aldehydes Azido-PEG4-C2-acid_2 This compound Amine Amino-PEG4-C2-acid Azido-PEG4-C2-acid_2->Amine Reduction Hydrazoic_acid Hydrazoic Acid (HN3) Azido-PEG4-C2-acid_2->Hydrazoic_acid Strong Acid

Caption: Potential degradation pathways for this compound.

experimental_workflow Start Start: Stability Study Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Incubate Incubate for Defined Time Points Apply_Stress->Incubate Sample_Analysis Analyze Samples by LC-MS/MS Incubate->Sample_Analysis Identify_Degradants Identify and Characterize Degradation Products Sample_Analysis->Identify_Degradants End End: Stability Profile Identify_Degradants->End

References

Technical Support Center: Best Practices for Hygroscopic PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling, storing, and using hygroscopic Polyethylene Glycol (PEG) reagents. Adherence to these guidelines is critical for ensuring reagent stability, experimental reproducibility, and the success of PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean and why is it important for PEG reagents?

A1: Hygroscopic refers to a substance's ability to attract and absorb moisture from the surrounding environment. PEGs are hygroscopic due to the presence of ether oxygens in their backbone, which can form hydrogen bonds with water molecules.[1][2] This is critical because absorbed moisture can hydrolyze activated functional groups (e.g., NHS esters, aldehydes), rendering the PEG reagent inactive and compromising conjugation efficiency.[3]

Q2: How does moisture affect my PEGylation reaction?

A2: Moisture can significantly impact PEGylation reactions in several ways:

  • Reagent Inactivation: Water can hydrolyze moisture-sensitive functional groups, such as NHS esters, leading to a loss of reactivity with the target molecule.[3]

  • Reduced Yield: Inactivation of the PEG reagent leads to lower yields of the desired PEGylated product.

  • Variability: The unknown and variable amount of water introduced can lead to poor reproducibility between experiments.

  • Side Reactions: For certain chemistries, water can participate in or promote unwanted side reactions.

Q3: Which types of functionalized PEG are most sensitive to moisture?

A3: PEGs with activated ester groups, such as N-Hydroxysuccinimide (NHS) esters, are particularly sensitive to moisture and require stringent handling conditions to prevent hydrolysis.[3][4] Other sensitive groups include aldehydes, isocyanates, and tresylates.[5][6]

Q4: Can I visually determine if my PEG reagent has absorbed too much water?

A4: Not reliably. While extreme moisture absorption might cause a low molecular weight PEG powder to appear clumpy or wax-like, there are often no obvious visual cues.[4] The most reliable way to determine water content is through analytical methods like Karl Fischer titration.

Handling and Storage Best Practices

Proper handling and storage are paramount to maintaining the integrity of hygroscopic PEG reagents.

Workflow for Handling Hygroscopic PEG Reagents

G cluster_storage Storage cluster_retrieval Retrieval cluster_handling Handling (Inert Atmosphere) cluster_post_handling Post-Handling storage Store at ≤ -15°C Under Inert Gas (N2/Ar) In the Dark with Desiccant equilibrate Equilibrate Vial to Room Temperature (Crucial to prevent condensation) storage->equilibrate weigh Quickly Weigh Required Amount equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve backfill Backfill Vial with Inert Gas (N2/Ar) dissolve->backfill After Use reseal Reseal Tightly backfill->reseal return_storage Return to Freezer (≤ -15°C) reseal->return_storage G start Low/No Reaction Yield q1 Was PEG reagent handled properly? start->q1 sol_improper Reagent likely hydrolyzed. Use fresh aliquot and follow proper handling protocol. q1->sol_improper No q2 Is the solvent anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol_solvent Use fresh, anhydrous solvent (e.g., from a sealed bottle). q2->sol_solvent No q3 Is the reaction pH correct for the chemistry? q2->q3 Yes a2_yes Yes a2_no No sol_ph Adjust buffer pH. (e.g., pH 7-9 for NHS esters). q3->sol_ph No q4 Are there competing nucleophiles in the buffer (e.g., Tris, Glycine)? q3->q4 Yes a3_yes Yes a3_no No sol_buffer Switch to a non-nucleophilic buffer (e.g., PBS, HEPES). q4->sol_buffer Yes sol_other Investigate other factors: - Target molecule stability - Reaction stoichiometry - Temperature/Time q4->sol_other No a4_yes Yes a4_no No G cluster_products Potential Products PEG_NHS PEG-NHS Ester (Active Reagent) Desired_Product PEG-Protein Conjugate (Successful Reaction) PEG_NHS->Desired_Product reacts with Hydrolyzed_PEG PEG-Acid (Inactive Reagent) PEG_NHS->Hydrolyzed_PEG hydrolyzed by Protein Protein-NH2 (Target) Protein->Desired_Product Water H2O (Moisture) Water->Hydrolyzed_PEG

References

Optimizing Linker Molar Excess in Conjugation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the molar excess of linkers in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the significance of optimizing the molar excess of a linker in a conjugation reaction?

Optimizing the molar excess of a linker is critical for controlling the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the degree of labeling in other bioconjugates.[][] An appropriate molar excess drives the reaction to achieve the desired level of conjugation without leading to undesirable side effects. This balance is crucial for the therapeutic efficacy, safety, and pharmacokinetic profile of the final conjugate.[][3]

Q2: What are the potential consequences of using a suboptimal molar excess of linker?

Using a suboptimal molar excess can lead to several issues:

  • Too Low Molar Excess: May result in incomplete conjugation, leading to a low DAR and reduced potency of the ADC.[4]

  • Too High Molar Excess: Can lead to several adverse outcomes:

    • Aggregation: Hydrophobic linkers or payloads can decrease the solubility of the conjugate, and a high DAR can exacerbate this, leading to aggregation.[5][6]

    • Altered Pharmacokinetics: An excessively high DAR can lead to faster clearance of the ADC from circulation.[][6]

    • Increased Off-Target Toxicity: A higher drug load can increase the potential for non-specific toxicity.[][6]

    • Waste of valuable reagents: Linker-payloads are often expensive, and using a large excess is not cost-effective.[4]

Q3: How does the choice of linker chemistry influence the optimal molar excess?

Different linker chemistries have varying reaction kinetics and efficiencies, which directly impact the required molar excess.[] For instance, highly efficient and rapid chemistries like "click chemistry" may require a lower molar excess compared to traditional chemistries like maleimide-thiol or NHS-ester reactions.[] The stability of the linker under the reaction conditions also plays a role; unstable linkers might require a higher initial excess to compensate for degradation.[7][8]

Q4: What is a typical starting point for the molar excess of a linker in a new conjugation reaction?

A common starting point for optimization is to use a molar excess of the linker-payload ranging from 3 to 10 equivalents relative to the protein.[4][5] However, the optimal ratio is highly dependent on the specific antibody, linker-payload, and reaction conditions. A systematic optimization is always recommended.[5]

Q5: How can I determine the final Drug-to-Antibody Ratio (DAR)?

The DAR can be determined using several analytical techniques, including:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the protein) and at the wavelength corresponding to the maximum absorbance of the payload, the concentrations of each can be determined and the ratio calculated.[9][10]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of different DAR species.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the mass of the conjugate, from which the number of attached linker-payloads can be accurately determined.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of linker molar excess.

Problem 1: Low Conjugation Efficiency or Low DAR

Possible Causes & Troubleshooting Steps

Possible CauseRecommended Action
Insufficient Molar Excess of Linker Gradually increase the molar equivalents of the linker-payload in the reaction. A stepwise increase (e.g., 3, 5, 8, 10 equivalents) can help identify the optimal ratio.[5]
Steric Hindrance The target functional group on the biomolecule may not be easily accessible. Consider using a linker with a longer spacer arm to overcome steric hindrance.[13]
Suboptimal Reaction Buffer pH Ensure the pH of the conjugation buffer is optimal for the specific chemistry. For example, maleimide-thiol conjugations are typically performed at a pH of 6.5-7.5.[5]
Linker-Payload Solubility Issues Hydrophobic linker-payloads may not be fully soluble in aqueous buffers. Introduce a small amount of a compatible organic co-solvent (e.g., DMSO, DMA) to improve solubility. Be cautious, as high concentrations can denature the antibody.[5]
Inactive Reagents The linker or the biomolecule may have lost activity. Verify the quality and activity of your starting materials.
Problem 2: Product Aggregation

Possible Causes & Troubleshooting Steps

Possible CauseRecommended Action
High DAR and Increased Hydrophobicity A high number of conjugated hydrophobic linker-payloads can lead to aggregation.[6] Reduce the molar excess of the linker-payload to target a lower DAR.
Use of Hydrophilic Linkers Employ linkers containing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) to improve the solubility of the final conjugate.[5][6]
Suboptimal Buffer Conditions The buffer composition (e.g., pH, ionic strength) can influence protein stability. Screen different buffer conditions to find one that minimizes aggregation.
Reaction Time and Temperature Prolonged reaction times or elevated temperatures can sometimes promote aggregation. Optimize these parameters to achieve sufficient conjugation while minimizing aggregation.[5]

Experimental Protocols

General Protocol for Optimizing Linker Molar Excess

This protocol provides a generalized workflow for systematically optimizing the molar excess of a linker in a typical antibody conjugation reaction.

1. Materials and Reagents:

  • Antibody (or other protein) in a suitable buffer (e.g., PBS)

  • Linker-payload, dissolved in a compatible solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching reagent (specific to the linker chemistry, e.g., N-acetylcysteine for maleimide (B117702) chemistry)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (UV-Vis spectrophotometer, HIC-HPLC system)

2. Experimental Procedure:

  • Prepare the Antibody:

    • If necessary, perform a buffer exchange to transfer the antibody into the desired conjugation buffer.

    • For thiol-based conjugation, reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP. Remove the excess reducing agent before adding the linker-payload.[5]

  • Set up Parallel Reactions:

    • Prepare a series of reaction mixtures, each with a different molar excess of the linker-payload (e.g., 2, 4, 6, 8, 10 equivalents relative to the antibody).

    • Keep the antibody concentration and total reaction volume constant across all reactions.

  • Initiate the Conjugation:

    • Add the calculated volume of the linker-payload stock solution to each antibody solution.

    • Incubate the reactions at a specific temperature (e.g., room temperature or 4°C) with gentle mixing for a defined period (e.g., 1-4 hours).

  • Quench the Reaction:

    • Add a quenching reagent to stop the conjugation reaction by reacting with any unreacted linker.

  • Purify the Conjugate:

    • Remove excess linker-payload and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

  • Characterize the Conjugate:

    • Determine the protein concentration and the DAR for each reaction condition using UV-Vis spectroscopy and/or HIC.

    • Analyze the extent of aggregation using SEC.

3. Data Analysis:

  • Plot the average DAR as a function of the linker molar excess.

  • Evaluate the percentage of aggregation for each condition.

  • Select the optimal molar excess that provides the desired DAR with minimal aggregation.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the molar excess of a linker in conjugation reactions.

Troubleshooting_Workflow start Start: Define Target DAR setup Set up conjugation reaction with initial linker molar excess start->setup analyze Analyze Conjugate: - DAR (UV-Vis, HIC) - Aggregation (SEC) setup->analyze decision Is DAR optimal and aggregation minimal? analyze->decision low_dar Problem: Low DAR decision->low_dar No, DAR too low high_agg Problem: High Aggregation decision->high_agg No, Aggregation too high end End: Optimal Conditions Found decision->end Yes increase_excess Increase linker molar excess low_dar->increase_excess check_conditions Optimize reaction conditions (pH, temp, co-solvent) low_dar->check_conditions increase_excess->setup check_conditions->setup decrease_excess Decrease linker molar excess high_agg->decrease_excess hydrophilic_linker Use more hydrophilic linker high_agg->hydrophilic_linker decrease_excess->setup hydrophilic_linker->setup

Caption: Troubleshooting workflow for optimizing linker molar excess.

This structured approach, combining FAQs, a detailed troubleshooting guide, a general experimental protocol, and a clear workflow diagram, provides researchers with the necessary tools to effectively optimize the molar excess of linkers in their conjugation reactions, leading to more consistent and reliable results.

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Alternatives to Azido-PEG4-C2-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design and synthesis of bioconjugates. The linker not only connects the biomolecule to a payload but also significantly influences the stability, efficacy, and pharmacokinetic properties of the final product. Azido-PEG4-C2-acid is a popular heterobifunctional linker that leverages the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The azide (B81097) group provides a specific reactive handle for this reaction, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity.[1]

However, the landscape of bioconjugation has evolved, offering a diverse array of alternatives to this compound, each with its own set of advantages and disadvantages. These alternatives can be broadly categorized based on their reactive moieties and include amine-reactive linkers, thiol-reactive linkers, and advanced bioorthogonal click chemistry reagents. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your specific bioconjugation needs.

Key Alternative Bioconjugation Strategies

The primary alternatives to the azide-alkyne "click chemistry" facilitated by linkers like this compound involve targeting different functional groups on biomolecules or employing catalyst-free click reactions.

  • Amine-Reactive Linkers: These are among the most common crosslinkers used in bioconjugation.[2] They primarily target the abundant primary amines found on the N-terminus of polypeptide chains and the side chain of lysine (B10760008) residues.[3] N-hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[4] An alternative to NHS esters are pentafluorophenyl (PFP) esters, which have been shown to be more resistant to hydrolysis, potentially leading to higher conjugation efficiencies.[2][5]

  • Thiol-Reactive Linkers: These linkers offer a more selective approach to bioconjugation by targeting the sulfhydryl (thiol) groups of cysteine residues.[6] Since cysteine is a less abundant amino acid than lysine, thiol-reactive chemistry allows for more site-specific modification of proteins.[7] Maleimides are the most common thiol-reactive functional group, forming stable thioether bonds with sulfhydryls.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the potential cytotoxicity of the copper catalyst used in CuAAC, strain-promoted "copper-free" click chemistry was developed.[9][10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[11][] This makes SPAAC particularly well-suited for applications in living cells and in vivo.[13]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is another powerful bioorthogonal reaction that involves the extremely rapid ligation between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[14] The reaction kinetics of the tetrazine-TCO ligation are several orders of magnitude faster than both CuAAC and SPAAC, making it ideal for situations requiring very fast conjugation at low concentrations.[15][16]

Quantitative Comparison of Bioconjugation Linkers

The choice of a bioconjugation linker significantly impacts the efficiency, stability, and kinetics of the reaction. The following tables summarize key quantitative data for comparing the performance of this compound (as part of the CuAAC reaction) with its alternatives.

FeatureThis compound (CuAAC)NHS Ester-PEG4-LinkerMaleimide-PEG4-LinkerDBCO-PEG4-Linker (SPAAC)Tetrazine-PEG4-Linker (IEDDA with TCO)
Target Functional Group AlkynePrimary Amine (-NH₂)Sulfhydryl (-SH)Azidetrans-Cyclooctene (TCO)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionAcylationMichael AdditionStrain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Catalyst Required Yes (Copper(I))NoNoNoNo
Typical pH Range 4 - 117.2 - 8.56.5 - 7.54 - 114 - 9
Relative Reaction Speed FastFastVery FastModerateExtremely Fast
Bioorthogonal YesNoPartially (potential for side reactions with other nucleophiles)YesYes

Table 1: General Comparison of Alternative Bioconjugation Chemistries. This table provides a high-level overview of the key characteristics of different bioconjugation strategies.

Linker/Reaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
This compound (CuAAC) 10 - 10,000High efficiency and specificity, stable triazole linkage.Requires a potentially cytotoxic copper catalyst.
NHS Ester-PEG4-Linker ~10² - 10⁴Well-established chemistry, targets abundant functional groups.Potential for heterogeneity due to multiple lysine residues, hydrolysis of NHS ester is a competing reaction.
PFP Ester-PEG4-Linker Similar to NHS EsterMore resistant to hydrolysis than NHS esters.Less commonly used than NHS esters.
Maleimide-PEG4-Linker ~10³Highly selective for thiols, enabling more site-specific conjugation.The resulting thioether bond can be reversible (retro-Michael reaction), leading to deconjugation.
DBCO-PEG4-Linker (SPAAC) ~1Bioorthogonal, no catalyst required, suitable for in vivo applications.Slower reaction kinetics compared to CuAAC and IEDDA.
Tetrazine-PEG4-Linker (IEDDA with TCO) up to 10⁷Extremely fast reaction kinetics, bioorthogonal, catalyst-free.Tetrazine and TCO reagents can be more complex to synthesize.

Table 2: Kinetic and Performance Comparison of Bioconjugation Linkers. This table highlights the reaction rates and key pros and cons of each linker type. The data is compiled from multiple sources.[8][14][15][16][17][18]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for key bioconjugation reactions. Note that optimization is often necessary for specific applications.

Protocol 1: General NHS Ester Conjugation to a Protein

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with an NHS ester-functionalized crosslinker.

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester crosslinker (e.g., NHS-PEG4-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution in an amine-free buffer.

  • Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept low (ideally <10%).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove excess, unreacted crosslinker and byproducts using a desalting column.[19]

Protocol 2: General Maleimide (B117702) Conjugation to a Thiolated Protein

This protocol details the conjugation of a maleimide-functionalized molecule to a protein containing free sulfhydryl groups.

Materials:

  • Thiolated protein solution (1-10 mg/mL)

  • Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-functionalized crosslinker (e.g., Maleimide-PEG4-Biotin)

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

Procedure:

  • Prepare the protein solution in a degassed, thiol-free buffer.

  • (Optional) If the protein's sulfhydryl groups are in disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to generate free thiols.

  • Immediately before use, dissolve the maleimide crosslinker in DMSO or DMF to a stock concentration (e.g., 10 mM).[6]

  • Add a 10- to 20-fold molar excess of the dissolved maleimide to the protein solution.[3]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[7]

  • (Optional) To stabilize the maleimide-thiol linkage against the retro-Michael reaction, the pH can be raised to 8.5 for 2-4 hours to promote hydrolysis of the succinimide (B58015) ring.[20]

  • Purify the conjugate using a desalting column to remove unreacted reagents.[21]

Protocol 3: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between a DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule of interest

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare a stock solution of the azide-containing molecule in DMSO or DMF.

  • Add the azide stock solution to the DBCO-functionalized protein solution. A 5- to 20-fold molar excess of the azide is typically used.[1]

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as LC-MS.[1]

  • Purify the resulting bioconjugate using a desalting column to remove excess azide reagent.

Visualizing Bioconjugation Workflows and Chemistries

Bioconjugation_Workflow cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction Reaction (e.g., Amine Coupling) Biomolecule->Reaction Linker Linker-Payload (e.g., NHS-PEG4-Drug) Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Characterization (e.g., DAR, Stability) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Final Bioconjugate

Ligation_Pathways cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_spaac SPAAC (Copper-Free) Protein_Lys Protein-Lysine (-NH2) Amide_Bond Stable Amide Bond Protein_Lys->Amide_Bond NHS_Ester NHS-Ester Linker NHS_Ester->Amide_Bond Protein_Cys Protein-Cysteine (-SH) Thioether_Bond Thioether Bond Protein_Cys->Thioether_Bond Maleimide Maleimide Linker Maleimide->Thioether_Bond Protein_Azide Azide-Modified Protein Triazole_SPAAC Triazole Ring Protein_Azide->Triazole_SPAAC DBCO DBCO Linker DBCO->Triazole_SPAAC

Conclusion

The selection of a bioconjugation linker is a multifaceted decision that requires careful consideration of the specific biomolecule, the payload, and the intended application of the final conjugate. While this compound and the associated CuAAC reaction remain a powerful and widely used method, a variety of robust alternatives are available. For applications requiring site-specificity, thiol-reactive linkers such as maleimides are an excellent choice. In the context of live-cell imaging or in vivo applications where the cytotoxicity of a copper catalyst is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-containing linkers offers a bioorthogonal and catalyst-free solution. For applications demanding the utmost in reaction speed, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO is unparalleled. By understanding the quantitative performance and experimental nuances of each of these alternatives, researchers can make informed decisions to optimize the design and synthesis of their bioconjugates for enhanced performance and efficacy.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This molecular bridge, connecting a monoclonal antibody to a potent cytotoxic payload, profoundly influences the ADC's stability, mechanism of action, and overall therapeutic index. This guide provides an objective, data-driven comparison of the two primary classes of ADC linkers: cleavable and non-cleavable.

The ideal linker must ensure the ADC remains stable in systemic circulation to minimize off-target toxicity, yet facilitate efficient payload release upon reaching the tumor. The choice between a cleavable and non-cleavable linker dictates the strategy for drug release and has significant implications for an ADC's efficacy and safety profile.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.[1]

Cleavable Linkers: These linkers are designed to be selectively cleaved by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[2] This controlled release allows for the delivery of the unmodified, potent payload. There are three main categories of cleavable linkers:

  • Enzyme-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3]

  • pH-sensitive linkers: Linkers incorporating acid-labile groups, like hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3]

  • Redox-sensitive linkers: These linkers utilize disulfide bonds that are selectively reduced in the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream.[3]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[3] If the released payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[2][4]

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond, typically a thioether bond, between the antibody and the payload.[5] The release of the cytotoxic drug is not dependent on the tumor microenvironment but rather on the complete degradation of the antibody backbone within the lysosome of the target cell.[3][5] This process releases the payload still attached to the linker and an amino acid residue from the antibody.[6] This complex is often charged and less membrane-permeable, which generally prevents a bystander effect.[2][7] The primary advantage of this approach is enhanced plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[8][9]

Quantitative Data Comparison

The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in the published literature.

Linker TypeADC ExamplePlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Cleavable (Val-Cit) Trastuzumab-vc-MMAE~144 hours (mouse)Potent (pM to low nM range)Significant tumor regression in xenograft models.[10][11]
Non-Cleavable (MCC) Trastuzumab-MCC-DM1 (T-DM1)Generally higher than cleavable linkers.Potent (pM to low nM range)Significant tumor regression in xenograft models.[1][8]
Cleavable (Hydrazone) Gemtuzumab ozogamicinLess stable than peptide or non-cleavable linkers.PotentClinically active[8]
Cleavable (Disulfide) IMGN901Variable, can be less stable than peptide linkers.PotentDemonstrated efficacy in preclinical models.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.

Protocol Outline:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).[13]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quantification of Intact ADC (ELISA-based):

    • An ELISA plate is coated with an antigen specific to the ADC's antibody.

    • Plasma samples are added, and the intact ADC is captured.

    • A secondary antibody that recognizes the payload is used for detection. The signal is proportional to the concentration of intact ADC.[10]

  • Quantification of Free Payload (LC-MS/MS-based):

    • Proteins in the plasma samples are precipitated.

    • The supernatant, containing the free payload, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of prematurely released drug.[10]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Protocol Outline:

  • Cell Seeding: Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.[14]

  • ADC Treatment: Cells are treated with a serial dilution of the ADC and incubated for a specific period (e.g., 72-96 hours).[14]

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • IC50 Determination: The concentration of the ADC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Bystander Effect Assay

This assay assesses the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Protocol Outline (Co-culture method):

  • Cell Labeling: The antigen-negative cell line is labeled with a fluorescent marker (e.g., GFP).[14]

  • Co-culture Seeding: Antigen-positive and fluorescently labeled antigen-negative cells are seeded together in the same wells at a defined ratio.[15]

  • ADC Treatment: The co-culture is treated with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.

  • Imaging and Analysis: The viability of the fluorescent antigen-negative cells is monitored over time using microscopy or flow cytometry to quantify the extent of bystander killing.[6]

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism, typically a mouse xenograft model.

Protocol Outline:

  • Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[16]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration: Mice are randomized into groups and treated with the ADC, a control antibody, or vehicle, typically via intravenous injection.[1]

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and tumors are excised and weighed. The tumor growth inhibition is calculated.

Mandatory Visualizations

Cleavable_vs_NonCleavable_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization into Target Cell ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH, Redox) Lysosome_C->Cleavage Payload_Release_C Free, Unmodified Payload Release Cleavage->Payload_Release_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Antibody_Degradation Antibody Degradation Lysosome_NC->Antibody_Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Release Antibody_Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Animal_Model Xenograft Mouse Model Plasma_Stability->Animal_Model Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Cytotoxicity->Bystander Bystander->Animal_Model Efficacy Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity ADC_Development ADC Candidate ADC_Development->Plasma_Stability ADC_Development->Cytotoxicity

Caption: General experimental workflow for ADC evaluation.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical strategic decision in ADC development, with no one-size-fits-all solution. Cleavable linkers offer the potential for a potent bystander effect, making them suitable for treating heterogeneous tumors, but this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[9] Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect, making them more suitable for homogenous tumors with high antigen expression.[9] The optimal linker strategy is dependent on the specific antigen target, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough evaluation using the experimental approaches outlined in this guide is essential for the rational design and successful development of the next generation of antibody-drug conjugates.

References

The Pivotal Role of PEG Linker Length: A Comparative Analysis of Azido-PEG4-C2-acid and Its Shorter and Longer Chain Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of success in bioconjugation, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the polyethylene (B3416737) glycol (PEG) chain in these linkers significantly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the resulting conjugate. This guide provides an objective comparison of the widely used Azido-PEG4-C2-acid linker with its shorter and longer PEG chain analogues, supported by experimental data to inform rational linker design.

This compound is a heterobifunctional linker featuring an azide (B81097) group for bioorthogonal "click" chemistry and a carboxylic acid for stable amide bond formation.[1][2] The tetra-ethylene glycol (PEG4) spacer provides a balance of hydrophilicity and defined spatial separation.[3] However, the optimal PEG length is highly dependent on the specific application and the properties of the molecules being conjugated.[4]

Comparative Analysis of PEG Linker Properties

The selection of a PEG linker length is a balancing act between several key parameters. Shorter PEG chains, such as PEG2, offer a more compact structure, which can be advantageous in certain contexts.[5] Conversely, longer PEG chains (e.g., PEG8, PEG12, PEG24) are often employed to enhance the solubility of hydrophobic payloads and improve the pharmacokinetic profile of the conjugate.[6][7]

PropertyShorter PEG Linkers (e.g., PEG2)This compoundLonger PEG Linkers (e.g., PEG8, PEG12, PEG24)
Solubility Enhancement ModerateGoodExcellent[8]
Steric Hindrance MinimalModerateCan be significant
Circulation Half-life ShorterModerateLonger[9][10]
Immunogenicity Higher potentialLower potentialLowest potential[11]
ADC Stability Potentially higher due to payload shielding[12]BalancedMay decrease if payload is exposed
Tumor Penetration Potentially better for smaller conjugatesGoodMay be hindered for larger conjugates

Experimental Data on the Impact of PEG Linker Length

Several studies have quantitatively assessed the influence of PEG chain length on the performance of bioconjugates, particularly ADCs.

Pharmacokinetics and Efficacy of ADCs

A study investigating the effect of PEG chain length on ADC tumor and tissue distribution in xenograft mice revealed a significant impact on plasma exposure and efficacy.[7]

PEG Units in LinkerTumor Exposure (AUC)Tumor Weight Reduction
2Lower35-45%
4Lower35-45%
8Significantly Higher75-85%
12Significantly Higher75-85%
24Significantly Higher75-85%
(Data summarized from a study on L540cy tumor xenografts)[7]

These findings suggest that for this particular ADC, longer PEG chains (8, 12, and 24 units) led to improved pharmacokinetic profiles, resulting in greater tumor accumulation and enhanced anti-tumor activity.[7]

In another study focusing on affibody-based drug conjugates, the insertion of longer PEG chains dramatically extended the circulation half-life.[9][10]

ConjugatePEG Chain LengthHalf-life Extension (vs. no PEG)
ZHER2-SMCC-MMAE (HM)None-
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.5-fold
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.2-fold
(Data from a study on affibody-MMAE conjugates)[9][10]

While the longer PEG chains also led to a reduction in in-vitro cytotoxicity, the extended half-life resulted in superior overall tumor therapeutic ability in animal models.[9][10]

Experimental Protocols

The following provides a generalized protocol for the two-step conjugation of a payload to a protein (e.g., an antibody) using an Azido-PEG-acid linker.

Step 1: Amide Bond Formation (Protein-Linker Conjugation)

Objective: To conjugate the carboxylic acid end of the Azido-PEG-acid linker to primary amines (e.g., lysine (B10760008) residues) on the protein.

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-acid linker (e.g., this compound)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in an amine-free buffer.

  • Linker and Activator Preparation: Dissolve the Azido-PEG-acid linker, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

  • Activation of Carboxylic Acid: In a microcentrifuge tube, mix the Azido-PEG-acid linker with a molar excess of EDC and NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS ester.

  • Conjugation Reaction: Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to one suitable for the next step.

Step 2: Click Chemistry (Payload Attachment)

Objective: To attach an alkyne-functionalized payload to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein from Step 1

  • Alkyne-functionalized payload

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • DBCO- or BCN-functionalized payload

  • Purification column (e.g., size-exclusion chromatography - SEC)

Procedure (for CuAAC):

  • Payload Preparation: Dissolve the alkyne-functionalized payload in a minimal amount of a compatible solvent (e.g., DMSO).

  • Reaction Setup: To the azide-functionalized protein, add the alkyne-functionalized payload.

  • Catalyst Addition: Prepare a premix of CuSO₄ and the ligand. Add this to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (B8700270) to initiate the reaction.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final antibody-drug conjugate using SEC to remove excess payload and catalyst components.

Visualizing the Conjugation Workflow

The following diagram illustrates the general workflow for creating an antibody-drug conjugate using an Azido-PEG-acid linker.

ADC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry Antibody Antibody (with Lysine) Azide_Ab Azide-Functionalized Antibody Antibody->Azide_Ab Conjugate to -NH2 Azido_PEG_Acid Azido-PEG-Acid Linker EDC_NHS EDC/NHS Activation Azido_PEG_Acid->EDC_NHS Activate -COOH EDC_NHS->Azide_Ab Conjugate to -NH2 Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC Cycloaddition Payload->ADC Cycloaddition Catalyst Cu(I) Catalyst (CuAAC) Catalyst->ADC Cycloaddition

Caption: General workflow for ADC synthesis using an Azido-PEG-acid linker.

Logical Pathway for Linker Selection

The decision-making process for selecting an appropriate PEG linker length involves considering the properties of the payload and the desired characteristics of the final conjugate.

Linker_Selection_Logic Start Start: Define Conjugate Requirements Payload_Props Assess Payload Properties (e.g., Hydrophobicity) Start->Payload_Props PK_Goals Define Pharmacokinetic Goals (e.g., Half-life) Start->PK_Goals Decision1 Payload Highly Hydrophobic? Payload_Props->Decision1 Decision2 Long Circulation Time Needed? PK_Goals->Decision2 Decision1->Decision2 No Select_Long Select Longer PEG Linker (e.g., PEG8, PEG12, PEG24) Decision1->Select_Long Yes Decision2->Select_Long Yes Select_Short Consider Shorter PEG Linker (e.g., PEG2, PEG4) Decision2->Select_Short No Evaluate Empirically Evaluate Selected Linkers Select_Long->Evaluate Select_Short->Evaluate

Caption: Decision pathway for selecting PEG linker length.

References

Characterization of Azido-PEG4-C2-acid Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design and performance of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG4-C2-acid, a heterobifunctional linker, has emerged as a valuable tool in this field. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of next-generation bioconjugates.

This compound is a molecule featuring a terminal azide (B81097) group, a carboxylic acid, and a four-unit polyethylene (B3416737) glycol (PEG) chain. This structure allows for a dual-reaction approach to bioconjugation. The azide group facilitates highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for attaching the linker to a payload or targeting moiety.[1] Concurrently, the carboxylic acid can be activated to form a stable amide bond with amine-containing molecules like antibodies or proteins.[2] The integrated PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][4]

Comparative Analysis of PEG Linker Properties

The length of the PEG chain is a crucial parameter that can significantly influence the physicochemical properties and biological activity of a bioconjugate.[5][6] While this compound offers a balance of properties, alternatives with shorter or longer PEG chains, as well as non-PEG linkers, present a spectrum of characteristics to suit different applications.

Physicochemical Properties

The hydrophobicity of a linker can impact the solubility and aggregation propensity of the final conjugate. A common measure of hydrophobicity is the calculated octanol-water partition coefficient (LogP).

LinkerStructureCalculated LogP*Key Characteristics
This compound Azide-(PEG)4-C2-Carboxylic Acid-0.67Hydrophilic, flexible PEG chain.[1]
Aliphatic Azide Linker 1-Azido-4-bromobutane1.34Simple, flexible aliphatic chain with moderate hydrophobicity.[1]
Aromatic Azide Linker 2-(4-Azidobutyl)isoindoline-1,3-dione1.88Hydrophobic and relatively rigid phthalimide (B116566) group.[1]
Note: Calculated LogP values are estimations and can vary based on the calculation method.
Impact on Antibody-Drug Conjugate (ADC) Performance

The linker in an ADC plays a pivotal role in its stability, efficacy, and tolerability. The length of the PEG spacer has been shown to directly affect these parameters.

Drug-to-Antibody Ratio (DAR):

Linker TypeGeneral Effect on DARRationale
Short-Chain PEG (e.g., PEG2, PEG4) Generally allows for higher and more consistent DAR.[7][8]The hydrophilic spacer can improve the solubility of the hydrophobic payload, reducing aggregation and facilitating a more efficient conjugation process.[7][9]
Long-Chain PEG (e.g., PEG8, PEG12) May lead to lower DAR in some cases.Increased steric hindrance from the longer PEG chain can sometimes impede the conjugation reaction.[8]
Non-PEGylated Variable, often lower with hydrophobic payloads.Hydrophobic interactions between the payload and the antibody can lead to aggregation and lower conjugation efficiency.[7]

In Vitro Cytotoxicity (IC50):

Linker LengthTypical IC50 RangeGeneral Trend
Short PEG Linkers (e.g., PEG2, PEG4) Generally lower IC50 (higher potency).[7]Shorter linkers are often associated with high in vitro potency.[7] However, this is highly dependent on the specific antibody, payload, and cell line.
Long PEG Linkers (e.g., PEG8, PEG24) May have higher IC50 (lower potency).[7][9]Longer PEG chains can sometimes sterically hinder the interaction of the payload with its intracellular target, leading to reduced cytotoxicity.[10]
No PEG Linker VariableCan be highly potent but may suffer from poor solubility and aggregation issues.[7]

Pharmacokinetics (PK):

Linker LengthTypical Half-LifeKey Observations
Short PEG Linkers (e.g., PEG4) Moderately extended.[11]Provides a balance between improved pharmacokinetics and potent cytotoxicity. Clearance rates can be higher for conjugates with PEGs smaller than PEG8.[11]
Long PEG Linkers (e.g., PEG8, PEG10K, PEG24) Significantly extended.[9][10][11]The larger hydrodynamic volume shields the conjugate from renal clearance and proteolytic degradation, leading to a longer circulation time.[10]
No PEG Linker Shorter.[7]More susceptible to clearance from the body.[7]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of how this compound conjugates are synthesized and function, the following diagrams illustrate key experimental workflows and biological pathways.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody Modified_Antibody Azido-PEG4-Antibody Antibody->Modified_Antibody Amide Bond Formation This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS Carboxyl activation Activated_Linker Activated Azido-PEG4-C2-NHS Ester EDC_NHS->Activated_Linker Activated_Linker->Modified_Antibody Alkyne_Payload Alkyne-modified Payload Click_Reaction CuAAC or SPAAC Modified_Antibody->Click_Reaction Alkyne_Payload->Click_Reaction ADC Antibody-Drug Conjugate Click_Reaction->ADC Stable Triazole Linkage

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recycling PROTAC and E3 Ligase Recycled Ubiquitination->Recycling Degradation Degradation of POI Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is adapted for the conjugation of an azide-modified biomolecule with an alkyne-containing cargo.

Materials:

  • Azide-modified biomolecule (e.g., Azido-PEG4-Antibody)

  • Alkyne-containing cargo molecule

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing cargo in the desired molar ratio in the reaction buffer.

  • Prepare a premixed solution of CuSO4 and THPTA ligand by combining them in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.

  • Add the premixed CuSO4/THPTA solution to the reaction mixture containing the biomolecule and cargo. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.

  • Upon completion, the resulting bioconjugate can be purified using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography) to remove excess reagents.[12][13]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry reaction for bioconjugation.

Materials:

  • Azide-modified biomolecule (e.g., Azido-PEG4-Antibody)

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivatives)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule and the strained alkyne-functionalized molecule in the reaction buffer. The molar ratio will depend on the specific reactants and desired outcome, but a slight excess of the smaller molecule is often used.

  • The reaction is typically carried out at room temperature or 37°C.

  • The reaction progress can be monitored over time (typically 1-24 hours) using analytical techniques like LC-MS or fluorescence (if one of the components is fluorescently labeled).

  • Once the reaction is complete, the conjugated product can be purified by size-exclusion chromatography or other suitable methods to remove any unreacted starting materials.[14][]

Protocol 3: Characterization of ADCs by HPLC-MS for DAR Determination

This protocol outlines a general method for determining the drug-to-antibody ratio (DAR) of an ADC using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase or hydrophobic interaction chromatography column suitable for protein analysis

Procedure:

  • Sample Preparation: The ADC sample is diluted in an appropriate buffer. For some analyses, the ADC may be deglycosylated and/or reduced to separate the light and heavy chains.

  • Chromatographic Separation: The prepared ADC sample is injected onto the HPLC system.

    • For Reversed-Phase HPLC (RP-HPLC) , a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the different drug-loaded species.

    • For Hydrophobic Interaction Chromatography (HIC) , a gradient of decreasing salt concentration is used to separate the ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs.[16][17]

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed into the mass spectrometer.

    • The mass spectrometer is operated in a mode to acquire the mass-to-charge ratio (m/z) of the intact or reduced ADC species.

  • Data Analysis:

    • The raw mass spectral data is deconvoluted to obtain the masses of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).

    • The relative abundance of each species is determined from the peak areas in the chromatogram or the deconvoluted mass spectrum.

    • The average DAR is calculated by taking the weighted average of the different drug-loaded species.[16][18]

Protocol 4: General Considerations for NMR Spectroscopy of ADCs

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the higher-order structure of ADCs.

Sample Preparation:

  • ADCs for NMR analysis need to be highly pure and at a relatively high concentration (e.g., 20-30 mg/mL).[19]

  • The sample is typically prepared in a buffer containing D2O for the spectrometer lock.

Data Acquisition:

  • 2D NMR experiments, such as [1H, 13C]-HSQC, are commonly used to assess the structural integrity of the antibody upon conjugation.[19]

  • Spectra are typically acquired at different temperatures to optimize signal resolution and intensity.

Data Interpretation:

  • The NMR spectrum of the ADC is compared to that of the unconjugated antibody.

  • Changes in chemical shifts and peak broadening can indicate conformational changes in the antibody structure due to the conjugation of the drug-linker.

  • Increasing DAR values often lead to more significant changes in the NMR spectra, including global broadening of signals, which can be indicative of increased aggregation or instability.[19][20]

References

Navigating the Complexity of PEGylated Proteins: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical yet challenging endeavor. This guide provides an objective comparison of mass spectrometry-based analytical strategies, supported by experimental data and detailed protocols, to facilitate informed decisions in the development and quality control of these complex biotherapeutics.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, this modification introduces significant heterogeneity, including variations in the number of attached PEG chains, the site of attachment, and the polydispersity of the PEG polymer itself. Consequently, comprehensive analytical characterization is paramount. Mass spectrometry (MS), coupled with chromatographic separation, has emerged as the cornerstone for unraveling this complexity.

This guide delves into the primary MS-based methodologies for analyzing PEGylated proteins: intact mass analysis, peptide mapping (bottom-up), and the emerging top-down and middle-down approaches. We will compare their performance, present quantitative data in structured tables, provide detailed experimental protocols for key techniques, and visualize the workflows using diagrams.

Comparing the Arsenal: Mass Spectrometry and Chromatography Techniques

The successful analysis of PEGylated proteins hinges on the judicious selection of both a separation technique and a mass spectrometry platform. The following tables provide a comparative overview of the most common choices.

Mass Spectrometry Platforms: A Quantitative Comparison

The choice of mass analyzer significantly impacts the quality of data obtained for PEGylated proteins. Time-of-flight (TOF) and Orbitrap instruments are the most prevalent high-resolution mass spectrometers used for this purpose.

FeatureTime-of-Flight (TOF)Orbitrap
Mass Resolution 40,000 - 80,000>140,000
Mass Accuracy < 5 ppm< 3 ppm
Sensitivity HighVery High
Strengths for PEGylated Protein Analysis - Fast acquisition speed, compatible with fast chromatography.- Good for large, heterogeneous molecules.- Superior resolution allows for the separation of different PEGylated species and charge states.[1][2]- High mass accuracy aids in confident identification.[3]
Limitations for PEGylated Protein Analysis - Lower resolution can make it difficult to resolve complex spectra of highly heterogeneous samples.[1]- Slower scan speed compared to TOF.
Chromatographic Separation of PEGylated Proteins

Prior to MS analysis, chromatographic separation is crucial for reducing sample complexity and enabling accurate characterization. The choice of chromatography depends on the specific properties of the PEGylated protein and the analytical goal.

TechniquePrinciple of SeparationPrimary Application for PEGylated ProteinsStrengthsLimitations
Size-Exclusion Chromatography (SEC) Size and hydrodynamic radiusSeparation of PEGylated protein from unreacted protein and free PEG.- Mild, non-denaturing conditions.- Good for separating species with significant size differences.- Limited resolution for species with similar sizes (e.g., positional isomers).
Ion-Exchange Chromatography (IEX) Surface chargeSeparation of positional isomers and species with different degrees of PEGylation.- High resolving power for charge variants.- Can separate species with the same mass but different charge distributions.[4]- Requires careful method development (pH and salt gradient).
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparation of PEGylated species based on differences in hydrophobicity.- Orthogonal separation to SEC and IEX.- Can be effective for separating positional isomers.[5]- Elution can be challenging, and interactions can be complex.
Reversed-Phase Chromatography (RPC) Hydrophobicity (under denaturing conditions)Peptide mapping and intact mass analysis of smaller PEGylated proteins.- High resolution for peptides.- Compatible with MS-friendly mobile phases.- Denaturing conditions may not be suitable for all analyses.- Large PEGylated proteins can be difficult to elute.

Analytical Strategies: A Head-to-Head Comparison

The overall analytical strategy dictates the level of detail that can be obtained about the PEGylated protein. The three main approaches are intact mass analysis, peptide mapping (bottom-up), and top-down/middle-down analysis.

Intact Mass Analysis

This approach involves analyzing the entire, undigested PEGylated protein. It is primarily used to determine the molecular weight of the conjugate and to assess the degree of PEGylation (the number of PEG chains attached).

Workflow for Intact Mass Analysis of a PEGylated Protein by LC-ESI-MS

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep PEGylated Protein Sample desalt Desalting prep->desalt lc SEC, IEX, or RPC desalt->lc esi Electrospray Ionization (ESI) lc->esi ms High-Resolution MS (Orbitrap or TOF) esi->ms deconv Deconvolution ms->deconv mw Molecular Weight Determination deconv->mw peg_dist PEG Distribution Analysis mw->peg_dist

Workflow for Intact Mass Analysis of PEGylated Proteins.
Peptide Mapping (Bottom-Up Analysis)

In this approach, the PEGylated protein is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). Peptide mapping is the gold standard for identifying the specific sites of PEGylation.

Workflow for Peptide Mapping of a PEGylated Protein

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis protein PEGylated Protein denature Denaturation & Reduction protein->denature alkylate Alkylation denature->alkylate digest Enzymatic Digestion (e.g., Trypsin) alkylate->digest rpc Reversed-Phase Chromatography (RPC) digest->rpc esi Electrospray Ionization (ESI) rpc->esi ms1 MS Scan (Precursor Ions) esi->ms1 ms2 MS/MS Scan (Fragment Ions) ms1->ms2 search Database Search ms2->search identify Peptide Identification search->identify site_loc PEGylation Site Localization identify->site_loc

Workflow for Peptide Mapping to Identify PEGylation Sites.
Top-Down and Middle-Down Analysis

Top-down and middle-down approaches analyze the intact PEGylated protein or large fragments thereof, respectively, using fragmentation within the mass spectrometer. These techniques can provide information on the degree of PEGylation and the location of modification sites simultaneously, without the need for enzymatic digestion.

Logical Relationship of Top-Down, Middle-Down, and Bottom-Up Proteomics

cluster_approaches Mass Spectrometry Approaches for Protein Analysis cluster_info Information Obtained top_down Top-Down (Intact Protein) intact_mass Intact Mass & PTMs top_down->intact_mass Directly provides ptm_localization PTM Localization top_down->ptm_localization Provides global view sequence_coverage Sequence Coverage top_down->sequence_coverage Low to Moderate middle_down Middle-Down (Large Peptides) middle_down->ptm_localization Provides middle_down->sequence_coverage Moderate bottom_up Bottom-Up (Small Peptides) bottom_up->ptm_localization Provides precise bottom_up->sequence_coverage High

Comparison of Information from Different MS Approaches.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. Below are detailed methodologies for the key experiments discussed.

Protocol 1: Intact Mass Analysis of PEGylated Proteins by LC-ESI-MS
  • Sample Preparation:

    • Dissolve the PEGylated protein in a suitable buffer, such as 10 mM ammonium (B1175870) acetate (B1210297), to a final concentration of 1 mg/mL.

    • Desalt the sample using a desalting column or buffer exchange device to remove non-volatile salts that can interfere with MS analysis.

  • Liquid Chromatography:

    • Use a size-exclusion, ion-exchange, or reversed-phase column depending on the separation requirements.

    • For SEC, an isocratic mobile phase of 100 mM ammonium acetate is often used.

    • For IEX, a salt or pH gradient is employed for elution.

    • For RPC, a gradient of water and acetonitrile (B52724) with 0.1% formic acid is typical.

  • Mass Spectrometry:

    • Couple the LC system to a high-resolution ESI-MS instrument (e.g., Q-Exactive Orbitrap or a Q-TOF).

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the PEGylated protein (e.g., m/z 1000-4000).

    • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy to achieve optimal ionization and transmission of the large, heterogeneous ions.

  • Data Analysis:

    • Use deconvolution software (e.g., Thermo Scientific BioPharma Finder™ or Agilent MassHunter) to convert the raw mass spectrum, which contains a series of multiply charged ions, into a zero-charge mass spectrum.

    • From the deconvoluted spectrum, determine the average molecular weight of the PEGylated protein and the distribution of different PEGylated species.

Protocol 2: Peptide Mapping of PEGylated Proteins by LC-MS/MS
  • Sample Preparation:

    • Denature the PEGylated protein (e.g., by heating at 95°C for 5 minutes in the presence of 6 M guanidine (B92328) HCl).

    • Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Perform buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Digest the protein with a protease, most commonly trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Liquid Chromatography:

    • Separate the resulting peptides on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • A typical gradient might run from 2% to 40% acetonitrile over 60 minutes.

  • Tandem Mass Spectrometry:

    • Analyze the eluting peptides using an ESI-MS/MS instrument.

    • The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).

    • Use a fragmentation method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using software like Mascot, Sequest, or MaxQuant.

    • The search parameters should include the specific protease used and potential modifications, including the mass of the PEG moiety on lysine, N-terminus, or other potential conjugation sites.

    • The identification of a peptide containing the PEG mass shift confirms the site of PEGylation.

Conclusion

The comprehensive analysis of PEGylated proteins is a multifaceted task that requires a combination of advanced separation and mass spectrometry techniques. Intact mass analysis provides a global overview of the degree of PEGylation, while peptide mapping is indispensable for pinpointing the exact location of the modification. The emerging top-down and middle-down approaches offer a promising alternative by providing both types of information in a single analysis.

The choice of the most appropriate analytical strategy depends on the specific goals of the analysis, the nature of the PEGylated protein, and the available instrumentation. By carefully considering the strengths and limitations of each technique and following robust experimental protocols, researchers can effectively navigate the analytical challenges posed by these complex but therapeutically important molecules. This guide serves as a foundational resource to aid in the selection and implementation of the most suitable mass spectrometry-based methods for the successful characterization of PEGylated proteins.

References

A Comparative Guide to the Purification of Azido-PEG4-C2-acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is paramount in scientific research and drug development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common purification techniques for Azido-PEG4-C2-acid, a bifunctional linker widely used in bioconjugation and for creating antibody-drug conjugates (ADCs).[1][2] This document outlines the performance of various methods, supported by experimental data, to assist researchers in selecting the most appropriate purification strategy.

Introduction to this compound and Purification Challenges

This compound is a valuable chemical tool featuring an azide (B81097) group for click chemistry reactions and a carboxylic acid for amide bond formation.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][6] However, the synthesis of this and other PEGylated molecules often results in a mixture of the desired product, unreacted starting materials, and byproducts from side reactions.[7] Effective purification is therefore critical to ensure the quality and reliability of subsequent experiments.

Comparison of Purification Methods

The choice of purification method depends on factors such as the scale of the synthesis, the nature of the impurities, and the required final purity. While HPLC is a powerful technique for achieving high purity, other methods like flash chromatography and precipitation offer advantages in terms of speed and scalability.

Comparative Performance Data

The following table summarizes the typical performance of HPLC, flash chromatography, and precipitation for the purification of this compound from a crude reaction mixture.

Parameter Reverse-Phase HPLC Flash Chromatography (Silica Gel) Precipitation
Purity Achieved >98%85-95%70-90%
Typical Recovery 70-85%80-90%>90%
Resolution HighMediumLow
Scalability Low to MediumHighHigh
Time per Sample Hours30-60 minutes< 30 minutes
Cost per Sample HighMediumLow
Solvent Consumption HighMediumLow

This data highlights the trade-offs between purity, recovery, and efficiency. HPLC provides the highest purity, which is often essential for pharmaceutical applications.[8] Flash chromatography offers a balance of speed and purity suitable for many research applications.[9] Precipitation is a rapid, cost-effective method for initial cleanup or when very high purity is not the primary concern.[10][11][12]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purification of this compound on a preparative reverse-phase C18 column.

1. System Preparation:

  • Column: C18, 5 µm particle size, 100 Å pore size, 19 x 150 mm.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Flow Rate: 15 mL/min.
  • Detection: UV at 214 nm.
  • Column Temperature: 25°C.

2. Sample Preparation:

  • Dissolve the crude this compound product in a minimal amount of Mobile Phase A.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Purification Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
  • Inject the prepared sample onto the column.
  • Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
  • Hold at 65% Mobile Phase B for 5 minutes.
  • Return to initial conditions of 5% Mobile Phase B over 1 minute and re-equilibrate.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major product peak.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Pool the pure fractions and remove the solvent by lyophilization.

Visualizing Purification Strategies

To better understand the workflow and decision-making process in selecting a purification method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Product dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution (5-65% B) inject->gradient detect UV Detection (214 nm) gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_product Pure Product (>98%) lyophilize->pure_product

Caption: HPLC purification workflow for this compound.

Purification_Decision_Tree start Start with Crude Reaction Mixture q_purity High Purity (>98%) Required? start->q_purity q_scale Large Scale (>1g)? q_purity->q_scale No hplc Use HPLC q_purity->hplc Yes q_speed Is Speed Critical? q_scale->q_speed No flash_then_hplc Flash followed by preparative HPLC q_scale->flash_then_hplc Yes flash Use Flash Chromatography q_speed->flash No precip Use Precipitation q_speed->precip Yes

Caption: Decision tree for selecting a purification method.

Conclusion

The purification of this compound is a critical step in its application. For applications demanding the highest purity, such as in the development of ADCs, reverse-phase HPLC is the recommended method.[8] However, for routine research or large-scale synthesis where slightly lower purity is acceptable, flash chromatography and precipitation are viable and more efficient alternatives.[13][14] The choice of method should be guided by the specific requirements of the downstream application, balancing the need for purity with considerations of scale, speed, and cost.

References

Linear vs. Branched PEG Linkers: A Comparative Guide to Stability in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the therapeutic efficacy and pharmacokinetic profile of bioconjugates. The choice between a linear and a branched PEG linker can significantly influence the stability, solubility, and in vivo performance of a drug. This guide provides an objective comparison of linear and branched PEG linkers, with a focus on their stability, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene (B1197577) glycol units.[1]Multiple PEG arms extending from a central core.[1]
"Stealth" Effect Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation.[1]Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection from enzymatic degradation and reduced recognition by anti-PEG antibodies.[1][2][3]
Hydrodynamic Volume Smaller for a given molecular weight.[1]Larger for a given molecular weight, which can lead to reduced renal clearance.[1][4]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.[1]Significantly longer circulation time in the bloodstream.[1][5]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.[1]Potentially higher, as one linker can attach multiple drug molecules, which can enhance potency.[6]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation and maintaining the binding affinity of the conjugated molecule.[1][4]Increased steric hindrance may sometimes negatively impact binding affinity and the rate of enzymatic cleavage of the linker.[4]

Quantitative Stability Comparison

While direct head-to-head quantitative stability data for linear versus branched PEG linkers of the same molecular weight is limited in publicly available literature, the following table summarizes representative data on the impact of PEG architecture on pharmacokinetic parameters.

ConjugateLinker ArchitectureMolecular Weight (kDa)In Vivo Half-Life Extension (fold increase)Reference
ZHER2-PEG4K-MMAELinear42.5[7][8]
ZHER2-PEG10K-MMAELinear1011.2[7][8]
PEGylated TNF NanobodiesBranched40~2 (vs. 20 kDa linear)[1]
PEGylated alpha-lactalbuminBranched5, 10, 20, 40Longer circulation half-lives compared to linear PEG-proteins, though not attributed to size difference alone.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of linker stability. Below are protocols for key in vitro stability assays.

Plasma Stability Assay

This assay evaluates the stability of the PEGylated conjugate in a biological matrix, simulating its behavior in the circulatory system.

Objective: To determine the rate of degradation or drug deconjugation of a PEGylated molecule in plasma.

Methodology:

  • Preparation: Incubate the test conjugate (with either a linear or branched PEG linker) in fresh human or mouse plasma at a concentration of 1-2 mg/mL. A control sample in a buffer (e.g., PBS) should be included to assess inherent chemical stability.

  • Incubation: Maintain the samples at 37°C for a predefined period, with aliquots collected at multiple time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Processing: For antibody-drug conjugates (ADCs), the ADC can be isolated from plasma using immunoaffinity capture methods, such as Protein A magnetic beads. For other bioconjugates, protein precipitation or other suitable extraction methods may be employed.

  • Analysis: Analyze the samples using techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the average drug-to-antibody ratio (DAR) for ADCs or to quantify the remaining intact conjugate.

    • SDS-PAGE: To visualize changes in the molecular weight profile, indicating degradation.

  • Data Analysis: Plot the percentage of intact conjugate or the average DAR against time to determine the stability profile and calculate the half-life.

Hydrolytic Stability Assay

This assay assesses the intrinsic chemical stability of the linker under different pH conditions.

Objective: To evaluate the susceptibility of the PEG linker to acid- or base-catalyzed hydrolysis.

Methodology:

  • Preparation: Dissolve the PEGylated compound in aqueous buffer solutions of different pH values (e.g., pH 4, 7.4, and 9).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or elevated temperatures like 60°C for accelerated studies).[9]

  • Time Points: Collect aliquots at various time intervals.

  • Analysis: Quantify the amount of remaining intact compound and any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[9]

  • Data Analysis: Determine the degradation rate at each pH to understand the hydrolytic stability profile of the linker.

Enzymatic Stability Assay

This assay is crucial for cleavable linkers designed to release a payload in the presence of specific enzymes.

Objective: To determine the rate of enzymatic cleavage of the PEG linker.

Methodology:

  • Preparation: Prepare a reaction mixture containing the PEGylated conjugate, a specific enzyme (e.g., cathepsin B, papain), and the appropriate buffer at the optimal pH for enzyme activity.[10]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at different time points and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Sample Processing: Separate the released payload or cleaved fragments from the intact conjugate, often by protein precipitation.

  • Analysis: Analyze the supernatant containing the released molecule by LC-MS to quantify the extent of cleavage over time.

  • Data Analysis: Plot the percentage of payload release against time to determine the enzymatic cleavage rate.

Mandatory Visualizations

G Figure 1. Structural Comparison of PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A A->p1 B Functional Group B p1->p2 (-O-CH2-CH2-)n p2->p3 p3->B label_peg (-O-CH2-CH2-)n Core Central Core F1 Functional Group 1 Core->F1 PEG Arm F2 Functional Group 2 Core->F2 PEG Arm F3 Functional Group 3 Core->F3 PEG Arm

Caption: Structural comparison of linear and branched PEG linkers.

G Figure 2. Workflow for Plasma Stability Assay start Start: ADC with Linear or Branched Linker incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Various Time Points (0, 1, 6, 24, 48, 72h) incubation->sampling purification Isolate ADC using Immunoaffinity Capture (e.g., Protein A beads) sampling->purification analysis Analyze by LC-MS to Determine Average DAR purification->analysis data Plot % Intact ADC or DAR vs. Time analysis->data end End: Determine Stability Profile & Half-life data->end

Caption: Experimental workflow for comparing ADC stability in plasma.

Conclusion

The selection between linear and branched PEG linkers is a critical decision in the design of bioconjugates. Branched PEG linkers generally offer advantages in terms of creating a larger hydrodynamic volume, which can lead to reduced renal clearance and a longer in vivo half-life.[4] Their three-dimensional structure provides a superior "stealth" effect, enhancing stability by shielding the conjugate from enzymatic degradation and the immune system.[1] However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the targeting molecule or the efficiency of enzymatic cleavage for prodrugs.[4]

Linear PEG linkers, being structurally simpler, may offer more predictable behavior, less steric hindrance, and are often more cost-effective to synthesize.[11] The optimal choice is highly dependent on the specific application, the properties of the biomolecule and the payload, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture for successful drug development.

References

Comparative Efficacy of Antibody-Drug Conjugates: A Guide to Linker Technology Featuring Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides a comparative analysis of ADCs synthesized with the non-cleavable Azido-PEG4-C2-acid linker against other common linker technologies. We will delve into the impact of linker choice on key performance indicators, supported by experimental data and detailed protocols.

Introduction to ADC Linker Technologies

The linker in an ADC is not merely a spacer; it is a sophisticated chemical entity that influences the ADC's stability, pharmacokinetics, and mechanism of action.[1] Linkers are broadly classified into two categories: cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), pH sensitivity, or reduction in the high-glutathione intracellular environment.[2] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[3]

  • Non-Cleavable Linkers: These linkers remain intact during circulation and after internalization. The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This results in the release of a payload-linker-amino acid complex. Non-cleavable linkers are known for their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[4][5]

This compound is a non-cleavable linker that incorporates a polyethylene (B3416737) glycol (PEG) chain.[6] The azide (B81097) group facilitates conjugation to the payload via click chemistry, offering a robust and specific attachment method.[6] The PEG component enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[7][]

Comparative Performance Data

While direct head-to-head studies for ADCs synthesized with this compound against other linkers with the same antibody and payload are limited in publicly available literature, we can infer performance based on data from ADCs with similar non-cleavable PEGylated linkers and compare them to other linker types.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypeLinker ExampleAntibody-PayloadTarget Cell LineIC50 (nM)Reference
Non-Cleavable PEGylated Amino-PEG6-MMADAnti-HER2-MMADBxPC3~0.1-1[9][10]
Cleavable DipeptideVal-Cit-PAB-MMAETrastuzumab-MMAESK-BR-3~0.22[11]
Non-Cleavable ThioetherSMCC-DM1Trastuzumab-DM1SK-BR-3~0.02[12]
Cleavable Hydrazone-Gemtuzumab OzogamicinHL-60~0.01-0.1[4]
Cleavable DisulfideSPDB-DM4Anti-CanAg-DM4COLO205-luc~0.1[13]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This table provides representative data to illustrate general potency ranges.

Table 2: Comparison of In Vivo Efficacy of ADCs with Different Linker Technologies

Linker TypeLinker ExampleAnimal ModelTumor Growth Inhibition (%)Reference
Non-Cleavable PEGylated Amino-PEG6-MMADBxPC3 XenograftSignificant tumor regression at 10 mg/kg[10]
Cleavable DipeptideVal-Cit-PAB-MMAEHER2+ PDX ModelSignificant tumor stasis/regression at 3 mg/kg[14]
Non-Cleavable ThioetherSMCC-DM1NCI-N87 XenograftSignificant tumor regression at 15 mg/kg[4]
Cleavable GlucuronideGlucuronide-MMAEHER2+ XenograftSuperior efficacy over IgG-based ADCs[15]

Note: In vivo efficacy is dependent on the ADC's pharmacokinetics, tumor model, and dosing regimen.

Table 3: Comparison of Plasma Stability of ADCs with Different Linker Technologies

Linker TypeLinker ExampleSpeciesStability MetricResultReference
Non-Cleavable PEGylated Amino-PEG6-MMADMouseDAR over 4.5 daysStable[9]
Cleavable DipeptideVal-Cit-PAB-MMAEHuman% Drug Loss over 7 days~20-30%[16]
Non-Cleavable ThioetherSMCC-DM1HumanHalf-life (days)~5-8[4]
Cleavable Hydrazone-HumanHalf-life (days)~1-2[4]

Experimental Protocols

Synthesis of an ADC using this compound

This protocol outlines a general two-step approach for conjugating a payload to an antibody using an this compound linker, which would first be functionalized for click chemistry.

Step 1: Antibody Modification with a Click Chemistry Handle (e.g., DBCO)

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Linker Activation: Activate a DBCO-containing linker (e.g., DBCO-NHS ester) according to the manufacturer's protocol.

  • Conjugation: Add a 10-20 fold molar excess of the activated DBCO-linker to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

Step 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Payload Preparation: The cytotoxic payload should be functionalized with an azide group. The this compound linker can be used to introduce this functionality to the payload prior to this step.

  • Click Reaction: Add the azide-modified payload to the purified DBCO-functionalized antibody solution at a 1.5 to 5-fold molar excess.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or room temperature.

  • Purification: Purify the final ADC conjugate using SEC to remove the unreacted payload and other impurities.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ADC Synthesis Workflow using this compound cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation Final Conjugation Payload Cytotoxic Payload Azide_Payload Azide-Functionalized Payload Payload->Azide_Payload Activation & Conjugation Azido_Linker This compound Azido_Linker->Azide_Payload ADC Final ADC Conjugate Azide_Payload->ADC Antibody Monoclonal Antibody DBCO_Antibody DBCO-Functionalized Antibody Antibody->DBCO_Antibody Amine Coupling DBCO_Linker DBCO-NHS Ester DBCO_Linker->DBCO_Antibody DBCO_Antibody->ADC SPAAC Click Chemistry Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for ADC synthesis using an this compound linker.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[17] Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common methods for DAR determination.[17][18]

Protocol using HIC-HPLC:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatography:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high to low salt concentration to elute the ADC species.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % of each species × DAR of each species) / 100[18]

DAR Determination Workflow using HIC-HPLC ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Elution Gradient Elution (High to Low Salt) HIC_Column->Elution Detection UV Detection (280 nm) Elution->Detection Chromatogram Chromatogram with Separated DAR Species Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Weighted Average DAR Calculation Integration->Calculation

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the cell culture medium with the medium containing the test articles.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Cytotoxicity (MTT Assay) Workflow Cell_Seeding Seed Cells in 96-well Plate ADC_Treatment Treat with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calculation Calculate IC50 Value Absorbance->IC50_Calculation

Caption: Workflow for assessing the in vitro cytotoxicity of an ADC using the MTT assay.

In Vivo Antitumor Efficacy Study

Xenograft models are commonly used to evaluate the in vivo efficacy of ADCs.[19]

  • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Dosing: Administer the treatments intravenously according to the planned schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

In Vivo Efficacy Study Workflow Tumor_Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer ADC/Controls Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Data_Analysis Analyze Tumor Growth Inhibition Monitoring->Data_Analysis

Caption: General workflow for an in vivo tumor xenograft study to evaluate ADC efficacy.

Conclusion

The choice of linker is a pivotal decision in the design of an effective and safe ADC. The this compound linker, being a non-cleavable PEGylated linker, is expected to confer high plasma stability and favorable pharmacokinetic properties to an ADC.[7][16] This generally translates to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[4] However, the lack of a bystander effect may be a limitation in treating heterogeneous tumors.[3] The ultimate efficacy of an ADC is a complex interplay between the antibody, linker, and payload. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different ADC constructs to identify the most promising candidates for clinical development.

References

Navigating the Maze of ADC Linker Stability: A Comparative Guide to Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) design, the stability of the linker is a paramount consideration. Premature payload release can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the therapeutic inert. This guide provides a comprehensive comparison of the in vitro stability of the Azido-PEG4-C2-acid linker against other commonly used ADC linkers, supported by experimental data and detailed protocols to inform rational ADC design.

The this compound linker is a non-cleavable linker that utilizes a polyethylene (B3416737) glycol (PEG) chain. PEGylation in ADC linkers is a strategic approach to enhance the hydrophilicity and solubility of the conjugate, which can in turn improve its pharmacokinetic properties and physical stability.[1][2][3][4] Non-cleavable linkers like this compound rely on the complete degradation of the antibody component within the lysosome to release the cytotoxic payload.[1] This mechanism generally leads to high stability in systemic circulation.

Comparative In Vitro Stability of ADC Linkers

The choice of linker chemistry is a critical determinant of an ADC's performance, directly influencing its stability, efficacy, and safety profile.[5][6] Below is a comparative overview of the in vitro stability of different classes of ADC linkers.

Linker TypeCleavage MechanismAdvantagesDisadvantagesIn Vitro Stability Profile
This compound (Non-cleavable) Proteolytic degradation of the antibodyHigh plasma stability, reduced off-target toxicity.[1]Payload is released with an attached amino acid residue, which may affect its activity.Expected to be highly stable in plasma with minimal premature drug release.
Hydrazone (Acid-labile) Hydrolysis in acidic environments (endosomes/lysosomes).[7][][9]Efficient drug release in the acidic tumor microenvironment.[10]Can be unstable at physiological pH, leading to premature drug release.[7][9]Shows pH-dependent stability, with higher cleavage at lower pH.[] May exhibit slow hydrolysis under physiological conditions (pH 7.4).[7]
Disulfide (Redox-sensitive) Reduction in the high glutathione (B108866) environment of the cell.[7][11][]Selective drug release in the intracellular environment.[]Stability can be variable and is influenced by steric hindrance around the disulfide bond.[7][11]Stability in plasma can be a challenge, though modifications like introducing methyl groups can increase it.[7][11]
Peptide (Enzyme-cleavable) Cleavage by specific lysosomal proteases (e.g., Cathepsin B).[][14]High plasma stability and specific release at the target site.[][14]Can have limited stability in mouse plasma due to different enzyme activities.[14][15]Generally stable in human plasma but can show variability. For instance, Val-Cit linkers are known for good stability.[14][16]

Experimental Protocols for Assessing In Vitro Linker Stability

Rigorous in vitro assessment is crucial for predicting the in vivo performance of an ADC. The following are key experimental protocols used to evaluate linker stability.

Plasma Stability Assay

This assay assesses the stability of the ADC in the circulatory system, which is critical for predicting potential off-target toxicity due to premature payload release.[5]

Protocol Outline:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.[5]

  • Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: The amount of intact ADC and released payload is quantified using methods like ELISA or LC-MS.[17][18] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.[5]

Lysosomal Stability Assay

This assay evaluates the efficiency of payload release once the ADC has been internalized by the target cell and trafficked to the lysosome.

Protocol Outline:

  • Preparation of Lysosomal Homogenate: Lysosomes are isolated from target cells or liver tissue.

  • Incubation: The ADC is incubated with the lysosomal homogenate at 37°C and a pH of approximately 4.5-5.0 to mimic the lysosomal environment.

  • Time Points: Samples are collected at different time points to monitor the kinetics of payload release.

  • Analysis: The concentration of the released payload is measured by techniques such as HPLC or LC-MS.[16]

Visualizing Experimental Workflows and Linker Structure

To further clarify the processes involved in stability assessment and the structure of the linker, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Stock Solution Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints 0h, 24h, 48h, 72h, 168h Incubate->Timepoints LCMS LC-MS Analysis Timepoints->LCMS ELISA ELISA Analysis Timepoints->ELISA DAR Determine DAR LCMS->DAR ELISA->DAR

Workflow for In Vitro Plasma Stability Assay

G cluster_linker This compound Linker Structure Azido N3 PEG4 (CH2CH2O)4 Azido->PEG4 C2 (CH2)2 PEG4->C2 Acid COOH C2->Acid

Chemical Structure of this compound Linker

Conclusion

The in vitro stability of an ADC linker is a critical attribute that profoundly impacts its therapeutic index. The this compound linker, being non-cleavable, is designed for high plasma stability, minimizing the risk of premature payload release and associated systemic toxicity. In contrast, cleavable linkers such as hydrazones, disulfides, and peptides offer different release mechanisms that can be advantageous in specific therapeutic contexts but may present challenges in terms of plasma stability.

The selection of an appropriate linker should be guided by a thorough understanding of the target biology and the desired mechanism of action. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of linker stability, enabling researchers to make data-driven decisions in the design and development of next-generation antibody-drug conjugates. By carefully considering the trade-offs between stability and payload release, scientists can optimize ADC design to achieve maximal therapeutic efficacy and safety.

References

Polysarcosine: A Superior Alternative to PEG for Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates like antibody-drug conjugates (ADCs) is a critical factor influencing therapeutic efficacy and safety. While Poly(ethylene glycol) (PEG) has long been the industry standard, concerns over its immunogenicity and non-biodegradability have driven the search for superior alternatives. Polysarcosine (pSar), a biodegradable polypeptoid, is emerging as a front-runner, demonstrating significant advantages in preclinical studies.

Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), offers a compelling combination of properties that address the key limitations of PEG. It is highly hydrophilic, biocompatible, and has been shown to possess a "stealth" effect comparable to PEG, prolonging the circulation half-life of conjugated therapeutics.[1][2] Crucially, pSar is biodegradable and exhibits significantly lower immunogenicity, a factor of growing importance as pre-existing anti-PEG antibodies in the general population can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[1][3]

This guide provides an objective comparison of pSar and PEG as linkers for bioconjugates, supported by experimental data, to inform the selection of the optimal linker for next-generation therapeutics.

Performance Comparison: Polysarcosine vs. PEG

Experimental data from head-to-head studies highlight the superior or comparable performance of pSar-based linkers in key areas of drug development.

Pharmacokinetics

Polysarcosine has been shown to improve the pharmacokinetic profile of antibody-drug conjugates, leading to slower clearance rates and longer half-lives compared to equivalent PEG linkers.[4] This enhanced circulation time can lead to greater accumulation of the therapeutic at the tumor site. In a study comparing ADCs with pSar and PEG linkers of the same length, the pSar-ADC exhibited a lower clearance rate.[4]

ParameterPolysarcosine (pSar) LinkerPEG LinkerReference
Clearance Rate (mL/day/kg) 38.9 (for ADC-pSar12)47.3 (for ADC-PEG12)[4]
Immunogenicity

One of the most significant advantages of polysarcosine is its reduced immunogenicity compared to PEG.[2][3] Studies have shown that pSar-conjugated proteins elicit a considerably lower antibody response than their PEGylated counterparts.[5] This is a critical advantage, as the presence of anti-drug antibodies can neutralize the therapeutic and lead to adverse effects.[3]

ParameterPolysarcosine (pSar) ConjugatePEG ConjugateReference
Anti-Drug Antibody (ADA) Response Significantly lower anti-IFN antibody levels observed in mice after multiple administrations.Higher anti-IFN antibody levels observed.[5]
In Vivo Efficacy

The favorable pharmacokinetic and immunogenic profiles of polysarcosine translate to improved in vivo efficacy in preclinical models. In a breast cancer model, an ADC with a pSar linker demonstrated superior tumor growth inhibition compared to an ADC with a PEG linker of the same length.[4]

ParameterPolysarcosine (pSar) ADCPEG ADCReference
Tumor Growth Inhibition More efficient improvement in antitumor activity.Less efficient improvement in antitumor activity.[4]
In Vitro Cytotoxicity

Polysarcosine-conjugated ADCs have been shown to maintain or even slightly increase in vitro potency compared to PEGylated versions.

Cell LinePolysarcosine (pSar) Conjugate IC50PEG Conjugate IC50Reference Context
Daudi (Burkitt's lymphoma)Slightly more potent in inhibiting tumor cell proliferation.Standard benchmark for in vitro potency.[5]

Visualizing the Comparison

To better understand the structural and functional differences, the following diagrams illustrate the chemical structures of pSar and PEG, a typical experimental workflow for their comparison, and the proposed mechanism for pSar's reduced immunogenicity.

Chemical Structures of pSar and PEG Repeating Units cluster_pSar Polysarcosine (pSar) cluster_PEG Poly(ethylene glycol) (PEG) pSar_structure -[N(CH3)-CH2-CO]-n PEG_structure -[-O-CH2-CH2-]-n

Caption: Chemical structures of pSar and PEG repeating units.

Experimental Workflow for Comparing pSar and PEG Linkers start Synthesize and Purify pSar- and PEG-conjugates dar_analysis Determine Drug-to-Antibody Ratio (DAR) start->dar_analysis stability In Vitro Stability Assay (Plasma) dar_analysis->stability cytotoxicity In Vitro Cytotoxicity Assay (Cancer Cell Lines) dar_analysis->cytotoxicity pharmacokinetics In Vivo Pharmacokinetic Study (Rodent Model) dar_analysis->pharmacokinetics data_analysis Comparative Data Analysis stability->data_analysis cytotoxicity->data_analysis immunogenicity In Vivo Immunogenicity Study (ADA Measurement) pharmacokinetics->immunogenicity efficacy In Vivo Efficacy Study (Tumor Xenograft Model) immunogenicity->efficacy efficacy->data_analysis end Select Optimal Linker data_analysis->end

Caption: A typical experimental workflow for comparing pSar and PEG linkers.

Proposed Mechanism of Reduced Immunogenicity of pSar-Conjugates cluster_peg PEG-Conjugate cluster_psar pSar-Conjugate peg_conjugate PEG-Drug Conjugate peg_binding Antibody Binding peg_conjugate->peg_binding Recognized by immune system anti_peg_ab Pre-existing or induced Anti-PEG Antibodies anti_peg_ab->peg_binding peg_clearance Accelerated Blood Clearance (ABC) Phenomenon peg_binding->peg_clearance psar_conjugate pSar-Drug Conjugate no_ab No significant recognition by the immune system psar_conjugate->no_ab prolonged_circulation Prolonged Circulation and Reduced Immunogenicity no_ab->prolonged_circulation

Caption: Proposed mechanism for the reduced immunogenicity of pSar-conjugates.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of pSar and PEG linkers.

In Vitro Stability Assay

This assay assesses the stability of the drug-linker in plasma.

  • Incubation: The pSar- or PEG-conjugated ADC is incubated in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile) and removed by centrifugation.

  • Analysis: The supernatant containing the released drug is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload. The remaining intact ADC can also be analyzed to determine the change in the drug-to-antibody ratio (DAR) over time.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the pSar- or PEG-conjugated ADC and incubated for 72-96 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Pharmacokinetic Study in Rodents

This study evaluates the circulation half-life and clearance of the ADC.

  • Animal Model: The pSar- or PEG-conjugated ADC is administered intravenously to a cohort of mice or rats.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96 hours) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma samples is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for the antibody.

  • Data Analysis: Pharmacokinetic parameters, including half-life (t½) and clearance (CL), are calculated using appropriate software.

Immunogenicity Assessment (Anti-Drug Antibody Assay)

This assay measures the level of antibodies generated against the drug conjugate.

  • Animal Model and Dosing: Mice or rats are administered multiple doses of the pSar- or PEG-conjugated ADC over several weeks.

  • Serum Collection: Blood is collected at various time points, and serum is isolated.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the presence of anti-drug antibodies (ADAs) in the serum. A common format is a bridging ELISA where the ADC is used to capture the bivalent ADAs.

  • Data Analysis: Antibody titers are determined and compared between the pSar and PEG conjugate groups.

Conclusion

The available experimental data strongly suggests that polysarcosine is a highly promising alternative to PEG for use in drug conjugate linkers. Its biodegradability, low immunogenicity, and ability to improve pharmacokinetic profiles and in vivo efficacy make it a compelling choice for the development of safer and more effective biotherapeutics. As the field of drug development continues to evolve, the adoption of innovative linker technologies like polysarcosine will be crucial in overcoming the limitations of current therapies and advancing patient care.

References

A Head-to-Head Battle of ADC Linkers: Biodegradable vs. Azido-PEG4-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective, data-driven comparison of two major linker classes: biodegradable (cleavable) linkers and non-cleavable linkers, exemplified by the widely used Azido-PEG4-C2-acid.

The linker is the linchpin of an ADC, connecting the tumor-targeting monoclonal antibody to the potent cytotoxic payload. Its properties dictate the stability of the ADC in circulation, the mechanism of drug release, and ultimately, its efficacy and safety profile. Here, we delve into a detailed comparison of biodegradable linkers, which are designed to be cleaved in the tumor microenvironment, and the highly stable, non-cleavable linkers like this compound.

At a Glance: Key Differences

FeatureBiodegradable Linkers (e.g., Val-Cit)This compound (Non-cleavable PEG Linker)
Release Mechanism Cleavage by specific triggers (e.g., enzymes, pH)Proteolytic degradation of the antibody backbone
Payload Form Released as the native, unmodified drugReleased as a payload-linker-amino acid complex
Plasma Stability Variable; can be susceptible to premature cleavageGenerally high, leading to a longer half-life
Bystander Effect Possible, if the released payload is membrane-permeableGenerally limited due to the charged nature of the catabolite
Therapeutic Window Potentially narrower due to risk of off-target toxicityOften wider due to enhanced stability

Performance Under the Microscope: A Data-Driven Comparison

The choice between a biodegradable and a non-cleavable linker involves a trade-off between potent, targeted drug release and systemic stability. The following tables summarize representative preclinical data comparing the performance of ADCs constructed with a cathepsin B-cleavable valine-citrulline (Val-Cit) linker and a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a stable thioether bond analogous to the linkage created by this compound.

In Vitro Cytotoxicity: Potency Against Cancer Cells

Lower IC50 values indicate higher potency.

Linker TypePayloadTarget Cell LineIC50 (pmol/L)Reference
Val-CitMMAEHER2+14.3[1]
Non-cleavable (SMCC)DM1HER2+609[2]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Plasma Stability: Persistence in Circulation

A longer half-life indicates greater stability.

Linker TypeConjugateSpeciesHalf-life (t1/2)Reference
Val-CitMMAEHuman Plasma>7 days[2]
Val-CitConjugateMouse PlasmaHydrolyzed within 1 hour[1]
Non-cleavable (SMCC)DM1Mouse Plasma~10.4 days[3]

Delving Deeper: Mechanisms of Action and Signaling Pathways

The fundamental difference in the release mechanism of biodegradable and non-cleavable linkers has significant implications for their biological activity.

Biodegradable Linkers: Triggered Release and the Bystander Effect

Biodegradable linkers are designed to be stable in the bloodstream and release their payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell.[4][5]

.dot

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC_stable ADC with Biodegradable Linker (Stable) Internalization Internalization via Endocytosis ADC_stable->Internalization Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic/pH Trigger Payload_release Payload Release (e.g., MMAE) Cleavage->Payload_release Target_interaction Interaction with Target (e.g., Tubulin) Payload_release->Target_interaction Bystander_effect Bystander Killing Payload_release->Bystander_effect Membrane Permeable Apoptosis Apoptosis Target_interaction->Apoptosis Bystander_cell Neighboring Tumor Cell Bystander_effect->Bystander_cell

Caption: Mechanism of action for an ADC with a biodegradable linker.

Enzyme-sensitive linkers, such as the Val-Cit dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6][] This releases the payload in its native, highly potent form. If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, a phenomenon known as the "bystander effect."[8]

The released payload, for instance, Monomethyl Auristatin E (MMAE), then interacts with its intracellular target. MMAE is a potent microtubule inhibitor that disrupts the cellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

.dot

MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule_disruption Microtubule Disruption MMAE->Microtubule_disruption G2M_arrest G2/M Cell Cycle Arrest Microtubule_disruption->G2M_arrest Apoptosis_pathway Apoptotic Signaling Cascade G2M_arrest->Apoptosis_pathway triggers Cell_death Cell Death Apoptosis_pathway->Cell_death

Caption: Signaling pathway affected by MMAE.

This compound (Non-cleavable): Stability First

Non-cleavable linkers, such as the one formed from this compound, provide a stable connection between the antibody and the payload.[11][12] The release of the cytotoxic agent is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome.[13]

.dot

cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC_stable ADC with Non-cleavable Linker (Highly Stable) Internalization Internalization via Endocytosis ADC_stable->Internalization Lysosome Lysosome Internalization->Lysosome Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation Proteolytic Enzymes Catabolite_release Release of Payload-Linker-Amino Acid Catabolite Antibody_degradation->Catabolite_release Target_interaction Interaction with Target Catabolite_release->Target_interaction Apoptosis Apoptosis Target_interaction->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

This process liberates the payload still attached to the linker and a residual amino acid from the antibody.[11] This resulting catabolite is typically charged and less membrane-permeable, which generally limits the bystander effect. The enhanced stability of non-cleavable linkers in plasma often translates to a wider therapeutic window and reduced off-target toxicity.[11][12]

The payload-linker-amino acid complex, for example, Lysine-SMCC-DM1, is the active cytotoxic species. DM1, a maytansinoid derivative, also acts as a potent microtubule inhibitor, leading to cell cycle arrest and apoptosis. The specific signaling pathways affected by the catabolite can be complex and may differ from the free payload.

Experimental Protocols for Linker Evaluation

Rigorous experimental evaluation is crucial for selecting the optimal linker for a given ADC. Below are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.[14][15][16]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the cell culture medium with medium containing the test articles. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

.dot

Start Seed Cells in 96-well Plate Treat Treat with Serial Dilutions of ADC Start->Treat Incubate_ADC Incubate for 72-120h Treat->Incubate_ADC Add_MTT Add MTT Reagent Incubate_ADC->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.

Materials:

  • ADC construct

  • Human and/or animal (e.g., mouse, rat) plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Process the plasma samples to isolate the ADC and/or the released payload. This may involve immunocapture or protein precipitation.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) over time or to quantify the amount of released payload.

  • Data Analysis: Plot the DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the conjugate.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[17][18]

Methods:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): Provides accurate mass measurements of the intact ADC or its subunits (light and heavy chains) to determine the distribution of drug-loaded species.

  • UV/Vis Spectroscopy: A simpler method that provides an average DAR based on the absorbance of the antibody and the payload at their respective maximal wavelengths.[17]

Conclusion: A Strategic Choice for Optimal ADC Design

The decision between a biodegradable and a non-cleavable linker is not a one-size-fits-all scenario. Biodegradable linkers offer the advantage of releasing the native, highly potent payload and the potential for a bystander effect, which can be beneficial for treating heterogeneous tumors. However, they may carry a higher risk of premature drug release and off-target toxicity.

Conversely, non-cleavable linkers like this compound provide superior plasma stability, often leading to a wider therapeutic window and a better safety profile. The trade-off is a potentially less potent catabolite and a limited bystander effect. The inclusion of a PEG spacer in the this compound linker also enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.

Ultimately, the optimal linker choice depends on a thorough evaluation of the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical assessment necessary to make an informed decision and advance the most promising ADC candidates toward the clinic.

References

Safety Operating Guide

Proper Disposal of Azido-PEG4-C2-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Azido-PEG4-C2-acid, ensuring the safety of laboratory personnel and compliance with regulations.

This compound is a bifunctional linker containing an azide (B81097) group, which requires specific handling and disposal procedures due to the potential hazards associated with azides. Adherence to these protocols is critical to prevent accidents and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions for handling this compound.

Precaution CategorySpecific Action
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Avoidance of Incompatibles Keep this compound away from acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals and their salts, as this can form shock-sensitive metal azides.
Spill Response In case of a spill, absorb the material with an inert absorbent, and collect it in a sealed container for disposal. Clean the spill area with a suitable solvent.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be carried out in a systematic manner, as outlined below.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Gather Necessary PPE A->B C Prepare Labeled Waste Container B->C D Transfer Waste to Container C->D E Segregate from Incompatible Wastes D->E F Store Temporarily in a Designated Area E->F G Arrange for Professional Disposal F->G H Complete Waste Disposal Log G->H

Figure 1. Workflow for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • This waste must be segregated from other waste streams, particularly acidic waste, to prevent dangerous chemical reactions.

2. Waste Collection:

  • Collect all this compound waste in a dedicated, clearly labeled, and chemically resistant container. The container should be in good condition and have a secure lid.

  • The label should include the chemical name ("this compound waste"), the hazard symbol for toxic substances, and the date of accumulation.

3. Neutralization of Dilute Solutions (Expert Use Only):

For dilute aqueous solutions of azides, chemical neutralization can be considered, but this should only be performed by trained personnel in a controlled environment, such as a chemical fume hood. A common method involves the use of nitrous acid. This procedure should be conducted with extreme caution due to the potential for the release of toxic gases.

4. Final Disposal:

  • The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company.

  • Do not pour this compound or its waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected by the disposal service.

Key Experimental Protocols Cited

The disposal recommendations are based on established safety protocols for handling azide-containing compounds. The general principle is to avoid the formation of hazardous byproducts and to ensure that the waste is handled by professionals equipped to manage such chemicals. The specific guidance provided in the Safety Data Sheet (SDS) for Azido-PEG4-C2-carboxylic Acid emphasizes that disposal must be in accordance with local and national regulations.[1]

The following logical relationship diagram illustrates the decision-making process for the disposal of this compound.

DisposalDecision Start Start: Have this compound Waste IsWasteDilute Is the waste a dilute aqueous solution? Start->IsWasteDilute CanNeutralize Are you trained and equipped for neutralization? IsWasteDilute->CanNeutralize Yes CollectWaste Collect in a labeled, sealed container IsWasteDilute->CollectWaste No Neutralize Perform neutralization in a fume hood (e.g., with nitrous acid) CanNeutralize->Neutralize Yes CanNeutralize->CollectWaste No Neutralize->CollectWaste ProfessionalDisposal Arrange for professional hazardous waste disposal CollectWaste->ProfessionalDisposal End End: Waste Disposed ProfessionalDisposal->End

Figure 2. Decision-making diagram for the disposal of this compound.

By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult your institution's environmental health and safety (EHS) department for specific guidance and regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-C2-acid
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-C2-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。